tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate: A Chiral Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth overview of tert-butyl (4-hydroxytetrahydrofuran-3-yl)carbamate, a pivotal chiral building block in contemporary pharmaceutical research and development. The document elucidates the critical role of stereochemistry in this molecule, detailing the synthesis, characterization, and purification of its various stereoisomers. Emphasis is placed on the (3R,4R)-isomer, a key fragment in the synthesis of advanced antiviral agents, particularly HIV-1 protease inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of Chiral Tetrahydrofurans in Medicinal Chemistry
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous biologically active compounds. Its ability to form hydrogen bonds and its conformational flexibility allow for potent and selective interactions with biological targets. When substituted with chiral centers, as in the case of this compound, these molecules become powerful tools for introducing stereochemical complexity in drug candidates. The precise spatial arrangement of the hydroxyl and carbamate groups is paramount for achieving the desired pharmacological activity.
The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for the utility of this building block, rendering it stable under a variety of reaction conditions while allowing for facile deprotection when required. This guide will focus primarily on the cis- and trans-diastereomers, with a particular emphasis on the enantiomerically pure (3R,4R)-isomer due to its documented importance in the synthesis of leading antiviral therapeutics.
Stereoisomers and Nomenclature
The presence of two stereocenters at the C3 and C4 positions of the tetrahydrofuran ring gives rise to four possible stereoisomers. The relative stereochemistry of the hydroxyl and carbamate groups defines them as either cis or trans.
| Stereoisomer | Relative Stereochemistry | CAS Number |
| (3R,4R) | cis | 1160187-62-1[1] |
| (3S,4S) | cis | Not specified |
| (3S,4R) | trans | 412278-24-1 |
| (3R,4S) | trans | 1430230-65-1 (racemic trans) |
| (3R,4R)-rel | cis (racemic) | 1631070-69-3 |
It is imperative for researchers to use the correct CAS number to ensure the procurement of the desired stereoisomer for their synthetic endeavors. This guide will focus on the synthesis and application of the (3R,4R)-isomer.
Synthesis of tert-Butyl N-[(3R,4R)-4-hydroxytetrahydrofuran-3-yl]carbamate
The synthesis of this chiral building block is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the diastereoselective synthesis of the precursor amino alcohol, (3R,4R)-3-amino-4-hydroxytetrahydrofuran, followed by the protection of the amino group with a Boc moiety.
Synthesis of the Precursor: (3R,4R)-3-Amino-4-hydroxytetrahydrofuran
Boc Protection of (3R,4R)-3-Amino-4-hydroxytetrahydrofuran
The protection of the amino group as its tert-butyl carbamate is a standard and well-documented procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method due to its high reactivity and the clean nature of the reaction.
-
Dissolution: Dissolve (3R,4R)-3-amino-4-hydroxytetrahydrofuran (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water. The choice of solvent should ensure the solubility of both the starting material and the reagents.
-
Base Addition: Add a suitable base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to the solution. The base is essential to neutralize the acid generated during the reaction and to deprotonate the amino group, increasing its nucleophilicity.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either as a solid or dissolved in the organic solvent used in the reaction. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl N-[(3R,4R)-4-hydroxytetrahydrofuran-3-yl]carbamate.[2][3][4]
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. The following analytical techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect signals for the tert-butyl group (a singlet around 1.4 ppm), protons on the tetrahydrofuran ring (in the range of 3.5-4.2 ppm), and the N-H proton of the carbamate (a broad singlet). The coupling constants between the protons on the tetrahydrofuran ring can provide information about their relative stereochemistry.
-
¹³C NMR: Characteristic signals for the carbonyl of the carbamate (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the tetrahydrofuran ring (in the range of 60-80 ppm) are expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to form adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). The fragmentation of carbamates often involves the loss of the tert-butyl group or the entire Boc group.[5][6][7]
Purity Analysis
High-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the method of choice for determining the purity of the compound. Chiral HPLC can be employed to determine the enantiomeric excess (e.e.) of the final product.
Applications in Drug Development
This compound, particularly the (3R,4R)-isomer, is a highly valued chiral building block in the synthesis of several important therapeutic agents.
HIV-1 Protease Inhibitors
The most prominent application of this molecule is in the synthesis of HIV-1 protease inhibitors. The tetrahydrofuran moiety serves as a P2 ligand, which is designed to interact with the S2 subsite of the HIV-1 protease active site through hydrogen bonding and van der Waals interactions.[8][9][10] A notable example is its use as a key precursor for the synthesis of Darunavir (Prezista®) and its analogues.[11] Darunavir is a highly potent HIV-1 protease inhibitor widely used in the treatment of HIV/AIDS.
Antiviral Nucleoside Analogues
The chiral tetrahydrofuran scaffold is also utilized in the synthesis of novel nucleoside analogues with potential antiviral activity.[12][13][14][15] In these molecules, the tetrahydrofuran ring mimics the ribose or deoxyribose sugar of natural nucleosides. The introduction of the amino and hydroxyl groups with specific stereochemistry is crucial for the interaction of these analogues with viral enzymes such as polymerases or reverse transcriptases.
Conclusion
This compound is a testament to the importance of stereochemistry in modern drug design. Its value as a chiral building block, particularly in the synthesis of life-saving antiviral medications, is well-established. A thorough understanding of its synthesis, characterization, and applications is crucial for scientists working at the forefront of pharmaceutical innovation. This guide provides a comprehensive foundation for the effective utilization of this versatile molecule in the pursuit of novel therapeutics.
References
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health. [Link]
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Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
- Ghosh, A. K., et al. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry, 2016.
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New acyclic nucleoside analogues. Stereospecific synthesis of purines and pyrimidines substituted with chiral chains by sugar-ring opening of β-D-galactopyranosyl nucleosides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. National Institutes of Health. [Link]
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Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. ScholarWorks. [Link]
- Robinson, W. L. DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE.
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L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
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General Disclaimer One or more of the Following Statements may affect this Document. [Link]
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Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. [Link]
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Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. [Link]
-
Robinson, W. L. DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Figshare. [Link]
-
New acyclic nucleoside analogues. Stereospecific synthesis of purines and pyrimidines substituted with chiral chains by sugar-ring opening of β-D-galactopyranosyl nucleosides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
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tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate molecular structure
An In-Depth Technical Guide: tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate: A Strategic Synthon for Complex Molecule Synthesis
Abstract
This technical guide provides a comprehensive analysis of this compound, a chiral building block of significant interest in medicinal chemistry and organic synthesis. We will explore the molecule's structural and stereochemical features, detail robust protocols for its stereoselective synthesis, and discuss its characterization and applications. The document is intended to serve as a foundational resource for scientists leveraging this versatile intermediate in the design and development of novel therapeutics and other complex molecular architectures.
Introduction: The Value of Chiral Heterocyclic Scaffolds
In the pursuit of novel therapeutic agents with high specificity and efficacy, medicinal chemists increasingly rely on chiral, structurally complex building blocks. The carbamate functional group, in particular, is a key structural motif found in many approved drugs, valued for its chemical stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1] Organic carbamates serve a vital role as protecting groups for amines in peptide chemistry and are integral components in the design of prodrugs.[1]
Within this context, this compound emerges as a synthon of high strategic value. It combines several desirable features:
-
A tetrahydrofuran ring , a common scaffold in natural products and pharmaceuticals that provides a stable, polar, and conformationally constrained backbone.
-
Vicinal amino and hydroxyl groups , offering two distinct points for synthetic elaboration.
-
A tert-butyloxycarbonyl (Boc) protecting group , which masks the amine's nucleophilicity and can be removed under specific, mild acidic conditions, allowing for orthogonal synthetic strategies.
-
Defined stereocenters , which are critical for enantiomerically pure drug development, as biological activity is often contingent on precise three-dimensional geometry.
This guide will provide the technical details necessary to understand and effectively utilize this powerful molecular building block.
Molecular Structure and Physicochemical Properties
A molecule's physical and chemical properties are fundamental to its application in synthesis. The structure of this compound presents a nuanced profile critical for its role as a synthetic intermediate.
Core Structure and Stereoisomerism
The molecule possesses two adjacent chiral centers at the C3 and C4 positions of the tetrahydrofuran ring. This gives rise to four possible stereoisomers:
-
(3R,4S) and (3S,4R): These are the cis diastereomers.
-
(3R,4R) and (3S,4S): These are the trans diastereomers.
The relative cis or trans orientation of the carbamate and hydroxyl groups dictates the molecule's overall conformation and how it can be incorporated into larger structures. The absolute configuration (R/S) is paramount for applications in asymmetric synthesis where interaction with other chiral molecules is key.
Physicochemical Data
The key properties of the molecule are summarized below. These data are essential for planning reactions, purification, and for understanding the molecule's behavior.
| Property | Value | Data Source |
| Molecular Formula | C₉H₁₇NO₄ | PubChem[2] |
| Molecular Weight | 203.24 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline solid | Typical Supplier Data |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | Benchchem[3] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
Stereoselective Synthesis: A Methodological Overview
The synthesis of a specific stereoisomer of this compound requires a strategy that exerts precise control over the stereochemistry. A common and effective approach begins with a chiral starting material, such as an optically active malic acid or a protected sugar derivative.
Retrosynthetic Analysis
A logical retrosynthetic pathway highlights the key bond disconnections and strategic precursors for the target molecule. This analysis identifies (S)-3-hydroxytetrahydrofuran as a key chiral intermediate, which itself can be derived from L-malic acid.
Caption: Retrosynthetic pathway from the target molecule to L-malic acid.
Experimental Protocol: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran
This protocol outlines a reliable method for generating a key chiral intermediate.[4]
-
Esterification of L-Malic Acid: L-malic acid is first converted to its dimethyl ester. This is achieved by reacting it with methanol in the presence of an acid catalyst (e.g., thionyl chloride). This step protects the carboxylic acids for the subsequent reduction.
-
Reduction to Triol: The L-dimethyl malate is reduced to (S)-1,2,4-butanetriol. A robust method uses a sodium borohydride/LiCl system in a lower alcohol like ethanol, which is safer and more scalable than using pyrophoric reagents like lithium aluminum hydride.[4]
-
Cyclization: The (S)-1,2,4-butanetriol undergoes acid-catalyzed intramolecular cyclization. Heating the triol with a catalytic amount of p-toluenesulfonic acid (PTSA) at high temperatures (180-220 °C) effects dehydration to form the desired (S)-(+)-3-hydroxytetrahydrofuran.[4]
Causality: The choice of L-malic acid as the starting material directly sets the stereochemistry of the final product. The reduction method is chosen for its safety profile and suitability for large-scale production, a key consideration in drug development.[4]
Conversion to the Final Product
The conversion of the chiral alcohol to the final protected amino alcohol involves a stereoinvertive process.
Caption: Synthetic workflow from the chiral intermediate to the final product.
-
Activation of the Hydroxyl Group: The hydroxyl group of (S)-3-hydroxytetrahydrofuran is converted into a good leaving group, typically by mesylation or tosylation. This prepares the molecule for nucleophilic substitution.
-
Nucleophilic Substitution with Azide: The activated intermediate is treated with sodium azide (NaN₃). This proceeds via an Sₙ2 mechanism, which crucially results in the inversion of stereochemistry at the C3 center.
-
Reduction of the Azide: The azide group is reduced to a primary amine. A standard and clean method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
-
Boc Protection: The resulting 3-amino-4-hydroxytetrahydrofuran is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base (e.g., triethylamine) to yield the final product, this compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides a detailed map of the proton environment. Key expected signals include a large singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a series of multiplets between 3.5 and 4.5 ppm corresponding to the protons on the tetrahydrofuran ring. The N-H proton of the carbamate typically appears as a broad singlet.
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of all nine carbon atoms. Characteristic signals include the carbonyl carbon of the carbamate (~155 ppm), the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), and the four distinct carbons of the tetrahydrofuran ring.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically by observing the [M+H]⁺ or [M+Na]⁺ adducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expect to see a broad O-H stretching band (~3400 cm⁻¹), an N-H stretching band (~3350 cm⁻¹), and a strong C=O stretching band for the carbamate carbonyl group (~1680-1700 cm⁻¹).
Applications in Drug Discovery and Synthesis
The utility of this compound lies in its role as a versatile intermediate for more complex molecules.[3]
-
Pharmaceutical Development: This scaffold is valuable in drug design. For instance, related structures have been investigated as inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS), an enzyme implicated in allergic inflammation.[3] Its defined stereochemistry and hydrogen bonding capabilities make it an excellent starting point for designing enzyme inhibitors.
-
Intermediate for Complex Synthesis: The orthogonally protected amine and free hydroxyl group allow for selective, stepwise functionalization. The hydroxyl group can undergo oxidation, etherification, or esterification, while the Boc-protected amine can be deprotected and then acylated, alkylated, or used in peptide coupling reactions. This dual functionality is a cornerstone of its utility.
-
Nucleoside Analogues: The tetrahydrofuran core can act as a mimic of the ribose or deoxyribose sugar ring found in nucleosides. This makes it a valuable precursor for the synthesis of novel nucleoside analogues, which are a major class of antiviral and anticancer drugs.
Conclusion
This compound is a high-value chiral building block that provides a robust and versatile platform for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry, coupled with the presence of differentially reactive functional groups, allows for a wide range of synthetic manipulations. The reliable and scalable synthetic routes to this intermediate further enhance its appeal for both academic research and industrial drug development. A thorough understanding of its properties and synthesis is key to unlocking its full potential in the creation of next-generation therapeutics.
References
- Google Patents.CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents.
-
PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 2015. [Link]
- Google Patents.
- Google Patents.CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
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A Technical Guide to the Physical Properties of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Chemistry
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a tetrahydrofuran (THF) ring, a common motif in numerous natural products and pharmaceuticals, along with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. This combination of features makes it a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The Boc protecting group provides stability during synthetic transformations while allowing for facile deprotection under acidic conditions, and the hydroxyl group offers a reactive handle for further functionalization[1].
This guide provides an in-depth overview of the core physical and chemical properties of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate[1][2]. Understanding these characteristics is paramount for its effective use in a laboratory setting, influencing everything from reaction setup and solvent selection to purification, storage, and analytical characterization. The insights and protocols herein are designed to equip researchers with the practical and theoretical knowledge required to handle this compound with confidence and precision.
Core Physicochemical Properties
The physical properties of a compound are dictated by its molecular structure—the arrangement of atoms and the nature of the bonds connecting them. In this molecule, the presence of hydrogen bond donors (-OH, -NH), hydrogen bond acceptors (ether and carbonyl oxygens), and a non-polar tert-butyl group creates a nuanced physicochemical profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| CAS Number | 1631070-69-3 (rel-(3R,4R) isomer) | [1] |
| Appearance | Not consistently reported. Typically a white to off-white solid. | |
| Melting Point | Not consistently reported in public literature. | [3] |
| Boiling Point | 351.7 ± 42.0 °C (Predicted) | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. |
Molecular Structure and Identity
The compound's IUPAC name is tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate[2]. The "(3R,4R)-rel" designation indicates a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. The molecular weight of 203.24 g/mol is a fundamental property for stoichiometric calculations in chemical reactions[1][2].
Melting Point and Physical State
While many analogous carbamates are crystalline solids at room temperature, the specific melting point for this compound is not widely documented in scientific literature or commercial supplier data[3][4]. This is not uncommon for specialized chemical intermediates. For a researcher synthesizing this compound, determining the melting point is a critical first step in characterization. A sharp melting range is a primary indicator of high purity, whereas a broad or depressed range suggests the presence of impurities or residual solvent.
Boiling Point
The boiling point is computationally predicted to be approximately 351.7 °C[3]. It is crucial to recognize this as an estimation. Due to the compound's functional groups, it is likely to decompose at or before reaching its boiling point under atmospheric pressure. Therefore, distillation is not a recommended method of purification; techniques like column chromatography or recrystallization are more appropriate.
Solubility Profile
The solubility of this carbamate is a direct reflection of its molecular structure. It is reported to be soluble in polar organic solvents such as DMSO and methanol. This can be rationalized by the molecule's ability to engage in hydrogen bonding via its hydroxyl and N-H groups with these polar solvents. The tetrahydrofuran ring's ether oxygen also contributes to its polarity. Conversely, its solubility is expected to be limited in non-polar solvents like hexanes, where the polar functional groups cannot be effectively solvated. This differential solubility is the basis for its purification by silica gel chromatography.
Spectroscopic and Analytical Characterization
Structural verification and purity assessment are non-negotiable in any chemical workflow. For this compound, a combination of spectroscopic and chromatographic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. ¹H NMR spectroscopy provides definitive confirmation of the key structural motifs.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (CH₃)₃ | ~1.36 | Singlet (s) | 9H |
| Tetrahydrofuran Protons | ~3.52 - 3.56 | Multiplet (m) | 5H (CH, CH₂) |
| Hydroxyl (OH) | Variable | Broad Singlet (br s) | 1H |
| Carbamate (NH) | Variable | Broad Singlet (br s) | 1H |
The singlet at ~1.36 ppm with an integration of 9H is a hallmark of the Boc-protecting group[1]. The complex multiplet pattern for the tetrahydrofuran protons arises from their diastereotopic nature and spin-spin coupling.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method (e.g., using a C18 column) with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would be a suitable starting point for developing a robust purity analysis method.
Experimental Protocols for Property Determination
The following protocols are designed as self-validating systems, providing researchers with a clear methodology for characterizing the title compound.
Protocol: Qualitative Solubility Assessment
This protocol determines the solubility of the compound in a range of common laboratory solvents, which is critical for selecting appropriate reaction and purification systems.
Methodology:
-
Preparation: Aliquot approximately 10 mg of the compound into separate, labeled 1-dram vials.
-
Solvent Addition: To each vial, add 0.5 mL of a test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes).
-
Observation (Initial): Observe if the solid dissolves immediately at room temperature.
-
Agitation: If not fully dissolved, vortex the vial for 30 seconds. Observe solubility.
-
Heating: If the solid persists, gently warm the vial in a water bath (to ~40-50 °C). Observe any change in solubility.
-
Classification: Classify the compound's solubility in each solvent as 'freely soluble', 'soluble', 'sparingly soluble', or 'insoluble'.
Caption: Workflow for qualitative solubility assessment.
Protocol: Structural Verification by ¹H NMR
This workflow ensures the chemical identity and structural integrity of a synthesized or purchased batch of the compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.
-
Solvent Addition: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and invert several times or gently vortex until the sample is fully dissolved.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum according to standard instrument parameters (e.g., 400 MHz, 16 scans).
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the processed spectrum and assign the chemical shifts to the corresponding protons in the molecule. Compare the spectrum to reference data.
Caption: Workflow for ¹H NMR sample analysis.
Handling, Storage, and Stability
As a Senior Application Scientist, field experience dictates that proper handling and storage are as critical as the reaction itself. The carbamate and hydroxyl functionalities present in the molecule warrant specific precautions.
-
Hygroscopicity: The polar nature of the compound suggests it may be hygroscopic (tendency to absorb moisture from the air). Moisture can hydrolyze the carbamate group, especially under non-neutral pH conditions.
-
Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at refrigerated temperatures (2-8°C)[3]. For extended storage, temperatures of –20°C are advisable.
-
Moisture Analysis: For applications where water content is critical (e.g., in reactions with water-sensitive reagents), the moisture content should be quantified. The gold-standard technique for this is Karl Fischer titration, which provides a precise measure of water content.
Conclusion
This compound is a valuable synthetic intermediate whose utility is underpinned by its physical properties. While key data points like a definitive melting point are not yet prevalent in the literature, a thorough understanding of its molecular structure allows for a predictive grasp of its behavior. Its solubility in polar organic solvents, characteristic NMR signature, and need for careful storage are defining features. The protocols and insights provided in this guide offer a robust framework for researchers to confidently incorporate this versatile building block into their synthetic and drug development programs.
References
-
Amadis Chemical. tert-butyl N-[(3R,4R)-4-hydroxytetrahydrofuran-3-yl]carbamate, 1160187-62-1. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. PubChem Compound Database. Available at: [Link]
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- 3. tert-butyl N-[(3R,4R)-4-hydroxytetrahydrofuran-3-yl]carbamate,1160187-62-1-Amadis Chemical [amadischem.com]
- 4. trans-tert-butyl 4-hydroxytetrahydrofuran-3-ylcarbaMate | 1430230-65-1 [chemicalbook.com]
A Technical Guide to tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate: A Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Chiral Scaffolds
In the landscape of contemporary drug development, the demand for stereochemically pure and functionally versatile building blocks is paramount. These molecular frameworks are the cornerstones upon which complex and highly specific therapeutic agents are constructed. tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate, a chiral molecule featuring a substituted tetrahydrofuran ring, has emerged as a critical intermediate in the synthesis of a variety of pharmacologically active compounds. Its inherent chirality, coupled with the presence of orthogonally protected functional groups—a Boc-protected amine and a free hydroxyl group—renders it a highly valuable synthon for introducing specific stereochemistry and facilitating further molecular elaboration.
This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, its synthesis, and its applications in medicinal chemistry, with a particular focus on its role in the development of antiviral therapeutics. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chiral building block.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chiral building block are critical for its effective application in multi-step syntheses. This section details the known physicochemical and spectroscopic data for this compound, with a focus on the well-characterized stereoisomers.
Core Chemical Properties
The identity and basic properties of the most common stereoisomers are summarized in the table below. It is crucial to note the existence of multiple stereoisomers, each with unique three-dimensional arrangements that can significantly influence their reactivity and the biological activity of their derivatives.
| Property | (3R,4R)-rel-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate | (3S,4R)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate |
| Molecular Formula | C₉H₁₇NO₄ | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol | 203.24 g/mol |
| CAS Number | 1160187-62-1 | 412278-24-1 |
| Appearance | White to off-white solid | Data not available |
| Predicted Boiling Point | 351.7 ± 42.0 °C | Data not available |
| Storage Conditions | Store at 2-8°C for long-term stability | Store at 2-8°C |
Spectroscopic Characterization
Spectroscopic data is indispensable for the unambiguous identification and quality control of chemical compounds. The following data has been reported for the (3R,4R)-rel stereoisomer:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.44 (s, 9H, C(CH₃)₃)
-
δ 3.72–3.85 (m, 4H, furanose ring protons)
-
δ 4.12 (dd, J = 6.2, 9.1 Hz, 1H, CH-N)
-
δ 4.98 (br s, 1H, OH)
-
δ 5.21 (d, J = 8.4 Hz, 1H, NH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 28.3 (C(CH₃)₃)
-
δ 67.2 (CH-N)
-
δ 72.8 (CH-O)
-
δ 80.1 (C(CH₃)₃)
-
δ 155.4 (C=O)
-
Infrared (IR) Spectroscopy
-
IR (ATR, cm⁻¹):
-
3360 cm⁻¹ (O-H stretch, hydroxyl)
-
1705 cm⁻¹ (C=O stretch, carbamate)
-
1520 cm⁻¹ (N-H bend, carbamate)
-
1150 cm⁻¹ (C-O-C stretch, ether)
-
Mass Spectrometry (MS)
-
MS (EI):
-
m/z 203.24 [M]⁺ (Molecular ion)
-
m/z 148.10 [M - C₄H₉O]⁺ (Loss of tert-butoxy group)
-
m/z 102.08 [C₅H₈NO₂]⁺ (Fragment of the tetrahydrofuran ring)
-
Synthesis and Purification
The synthesis of this compound often involves a multi-step sequence starting from readily available precursors. The following is an illustrative, generalized protocol adapted from patent literature, which can be optimized for specific stereoisomers.
Synthetic Workflow
The overall synthetic strategy involves the formation of a protected amino alcohol, followed by cyclization to form the tetrahydrofuran ring, and subsequent functional group manipulations.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Adapted)
This protocol is a representative example and may require optimization based on the specific starting materials and desired stereoisomer.
Step 1: Ring Closure and Protection
-
Dissolve the starting amino acid derivative (1.0 eq) in a suitable solvent such as toluene.
-
Add the protecting group reagent (e.g., a chiral auxiliary) (1.0 eq).
-
Heat the reaction mixture to reflux with azeotropic removal of water.
-
Cool the reaction mixture and isolate the protected intermediate.
Step 2: Alkylation and Hydrolysis
-
Dissolve the protected intermediate in an appropriate solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., LDA) dropwise, followed by the addition of an alkylating agent.
-
Quench the reaction and perform an acidic workup to hydrolyze the intermediate.
Step 3: Reduction
-
Dissolve the product from the previous step in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction until completion, then quench and extract the product.
Step 4: Boc Protection
-
Dissolve the amino alcohol in a mixture of a suitable solvent (e.g., THF) and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base (e.g., NaHCO₃).
-
Stir the reaction at room temperature until completion.
-
Extract the Boc-protected product and purify by column chromatography.
Purification and Characterization
-
Column Chromatography: Purification can be achieved using silica gel chromatography with a gradient of ethyl acetate in hexanes.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield highly pure material.
-
Analytical Techniques: The purity and identity of the final product should be confirmed by NMR, IR, and MS, comparing the obtained data with the reference spectra.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the synthesis of complex drug molecules, particularly in the field of antiviral research.
A Chiral Scaffold for Antiviral Agents
The tetrahydrofuran ring is a common motif in many biologically active compounds, including a number of approved antiviral drugs. The specific stereochemistry of the hydroxyl and amino groups on the ring in this building block allows for precise control over the spatial orientation of pharmacophoric elements, which is critical for potent and selective binding to biological targets such as viral enzymes.
Logical Flow of a Drug Discovery Campaign
Caption: The central role of the chiral building block in a typical drug discovery pipeline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment should be conducted based on the known hazards of structurally related compounds, such as tert-butyl carbamate and tetrahydrofuran.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a stereochemically rich and synthetically versatile building block with significant potential in modern drug discovery. Its well-defined chiral centers and orthogonally protected functional groups provide a robust platform for the construction of complex and potent therapeutic agents. As the demand for novel, highly specific drugs continues to grow, particularly in the antiviral arena, the strategic application of such chiral intermediates will undoubtedly play an increasingly vital role in the advancement of medicinal chemistry.
References
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (2022). Google Patents.
-
tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025, December 26). Retrieved January 17, 2026, from [Link]
A Senior Application Scientist's Guide to the Stereoisomers of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate: Synthesis, Separation, and Application
Abstract
The tert-butyl (4-hydroxytetrahydrofuran-3-yl)carbamate scaffold is a cornerstone in modern medicinal chemistry, primarily serving as a crucial chiral building block for the synthesis of novel therapeutic agents, most notably antiviral nucleoside analogs.[1][2] The inherent chirality of the tetrahydrofuran ring at the C3 and C4 positions gives rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The precise stereochemical configuration of this scaffold is paramount, as it directly dictates the three-dimensional orientation of substituents, which in turn governs molecular recognition and biological activity. This technical guide provides an in-depth exploration of the stereoisomers of this compound, offering field-proven insights into stereoselective synthesis, diastereomeric and enantiomeric separation techniques, rigorous analytical characterization, and its pivotal role in drug development.
The Strategic Importance of Stereoisomerism
In drug design, stereoisomerism is not a trivial detail; it is a fundamental determinant of efficacy and safety. Enantiomers, non-superimposable mirror images, can exhibit profoundly different pharmacological and toxicological profiles. The tetrahydrofuran core of the title compound acts as a furanose sugar mimic, making it an invaluable synthon for nucleoside analogs that target viral polymerases and other enzymes.[3][4] The spatial arrangement of the hydroxyl and carbamate groups, dictated by the C3 and C4 stereocenters, is critical for mimicking the natural ribose sugar and achieving the correct orientation for binding to the active site of a biological target.[2] Consequently, the ability to selectively synthesize and isolate a single, desired stereoisomer is a non-negotiable requirement for advancing a drug candidate.
Caption: The four stereoisomers of the title compound, grouped into enantiomeric pairs.
Stereoselective Synthesis: A Proactive Approach to Chirality
Achieving stereochemical purity begins with a robust synthetic strategy. Relying solely on downstream separation of a racemic mixture is inefficient. Therefore, stereoselective synthesis is the preferred industrial and research approach.
Boc Protection: The Rationale
The tert-butoxycarbonyl (Boc) group is a ubiquitous protecting group for amines in organic synthesis.[5][6] Its selection is strategic for several reasons:
-
Stability: It is stable to a wide range of non-acidic reaction conditions, allowing for manipulations at other parts of the molecule.
-
Ease of Cleavage: It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not affect other sensitive functional groups.[7]
-
Improved Handling: The Boc group increases the lipophilicity of the molecule, often making the intermediate a stable, crystalline solid that is easier to purify by standard chromatography or crystallization.[8]
The most common method for its installation is the reaction of the parent amine with di-tert-butyl dicarbonate (Boc)₂O or tert-butyl chloroformate in the presence of a non-nucleophilic base.[9]
General Synthetic Workflow
A prevalent strategy involves the stereocontrolled synthesis of a 3-amino-4-hydroxytetrahydrofuran intermediate, followed by protection of the amino group. The stereochemistry is often established early in the synthesis, for example, through asymmetric epoxidation or by starting from a chiral precursor (chiral pool synthesis).
Caption: Conceptual workflow for the stereoselective synthesis of a target isomer.
Detailed Protocol: Synthesis of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate
This protocol outlines a representative procedure for the Boc-protection step, a critical transformation in the synthesis.
1. Reaction Setup:
-
To a stirred solution of (3R,4R)-3-aminotetrahydrofuran-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add a non-nucleophilic base like triethylamine (Et₃N) (1.2 eq).
-
Causality: The base is essential to neutralize the acid (HBr or HCl) that is cogenerated during the reaction, driving the equilibrium towards the product. Et₃N is chosen for its volatility, making it easy to remove during workup.
2. Reagent Addition:
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Causality: The reaction is exothermic. Slow, cooled addition prevents potential side reactions and ensures controlled formation of the carbamate.
3. Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
4. Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Causality: The acid wash removes residual base (Et₃N), while the bicarbonate wash removes any unreacted (Boc)₂O and other acidic impurities. The brine wash removes residual water.
5. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.[10]
High-Fidelity Separation and Purification
When a synthetic route yields a mixture of stereoisomers, robust separation techniques are required. The strategy depends on whether one is separating diastereomers or enantiomers.
Diastereomer Separation
Diastereomers, such as the cis (3R,4S) and trans (3R,4R) isomers, have different physical properties (e.g., polarity, boiling point, solubility). This distinction allows for their separation using standard laboratory techniques.
-
Method: Flash column chromatography on normal-phase silica gel is the most common and effective method.[11] The different spatial arrangements of the hydroxyl and carbamate groups lead to differential interactions with the stationary phase, resulting in distinct retention times.
Enantiomer Separation (Resolution)
Enantiomers possess identical physical properties in an achiral environment, making their separation more complex. This requires the introduction of a chiral influence.
-
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) This is a powerful analytical and preparative technique that utilizes a Chiral Stationary Phase (CSP).[12] CSPs are typically based on chiral polymers like cellulose or amylose derivatives coated on a silica support.[13][14] The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and enabling separation.
Experimental Protocol: Chiral HPLC Separation
1. System: High-Performance Liquid Chromatography (HPLC) system with a UV detector. 2. Chiral Stationary Phase: A polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate). 3. Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation. 4. Flow Rate: 1.0 mL/min. 5. Detection: UV at 210 nm (where the carbamate group absorbs). 6. Sample Preparation: Dissolve the racemic mixture (e.g., (3R,4R) and (3S,4S) isomers) in the mobile phase at a concentration of ~1 mg/mL.
Table 1: Representative Chiral HPLC Separation Data
| Stereoisomer | Retention Time (t_R, min) | Separation Factor (α) | Resolution (R_s) |
| (3S,4S)-isomer | 8.5 | N/A | N/A |
| (3R,4R)-isomer | 10.2 | 1.20 | >1.5 |
| (Data are illustrative and depend on specific column and conditions) |
-
*Self-Validation: The separation factor (α) quantifies the column's ability to distinguish between the two enantiomers, while the resolution (R_s) measures the quality of the separation. An R_s value >1.5 indicates baseline separation, which is the standard for preparative work and purity analysis.
Caption: Workflow for enantiomeric resolution using Chiral HPLC.
Unambiguous Structural and Stereochemical Characterization
Once a pure stereoisomer is isolated, its structure and stereochemistry must be unequivocally confirmed. A combination of spectroscopic and analytical techniques is employed.
Table 2: Key Analytical Data for a Representative Stereoisomer
| Analysis Method | Parameter | Expected Result/Observation |
| ¹H NMR | Chemical Shifts (δ) | ~1.4 ppm (s, 9H, t-butyl); ~3.5-4.2 ppm (m, tetrahydrofuran protons); ~5.0-6.0 ppm (br s, NH proton)[15][16] |
| Coupling Constants | J-values between H3 and H4 protons can help determine relative stereochemistry (cis vs. trans). | |
| ¹³C NMR | Chemical Shifts (δ) | ~28 ppm (t-butyl CH₃); ~80 ppm (quaternary C of t-butyl); ~155 ppm (carbamate C=O)[9][10] |
| Mass Spec (ESI+) | m/z | [M+H]⁺, [M+Na]⁺. For C₉H₁₇NO₄ (MW=203.24), expect m/z ≈ 204.1, 226.1.[17] |
| Polarimetry | Optical Rotation | A non-zero value ([α]_D) confirms chirality. Enantiomers will have equal and opposite values.[10] |
| X-ray Crystallography | N/A | Provides absolute stereochemical configuration (if a suitable crystal is obtained). |
-
Expert Insight on NMR: For determining the relative cis/trans stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy is invaluable.[18] An NOE correlation between the protons at C3 and C4 would strongly suggest they are on the same face of the ring (cis), while the absence of such a correlation would suggest a trans relationship.
Application as a Strategic Synthon in Antiviral Drug Discovery
The primary application driving research into these stereoisomers is their use as scaffolds for nucleoside analogs.[1][18] Natural nucleosides are composed of a nucleobase attached to a ribose or deoxyribose sugar. Many antiviral drugs work by mimicking these natural building blocks, getting incorporated into viral DNA or RNA and terminating replication.
The this compound core provides a robust and modifiable mimic of the sugar moiety.[2] The hydroxyl group at C4 corresponds to the 5'-hydroxyl of a natural ribose, which is the site of phosphorylation to the active triphosphate form. The carbamate at C3 can be converted to an amine and subsequently used to attach a nucleobase. The stereochemistry of both the C3 and C4 positions is critical for ensuring the final nucleoside analog adopts the correct conformation to be recognized and utilized by viral enzymes, while ideally being ignored by human host enzymes to minimize toxicity.[3]
Caption: Integration of the chiral scaffold into a drug discovery pipeline.
Conclusion
The stereoisomers of this compound are more than simple chemical intermediates; they are enabling tools for the development of sophisticated therapeutics. A deep understanding of their stereoselective synthesis, high-resolution separation, and precise characterization is essential for any researcher in the field of drug discovery. The causality behind each experimental choice—from the selection of a protecting group to the optimization of a chiral separation—underscores a foundational principle of modern chemistry: absolute control over the three-dimensional structure of a molecule is the key to unlocking its full therapeutic potential.
References
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Sari, O., et al. (2021). Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. National Institutes of Health. [Link]
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Sari, O., et al. (2021). Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. ResearchGate. [Link]
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Kharitonova, E. V., et al. (2021). Antiviral nucleoside analogs. National Institutes of Health. [Link]
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Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. [Link]
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Autechem. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]
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Supporting Information. Characterization Data of the Products. [Link]
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Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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Loev, B., & Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
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Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. [Link]
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Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. [Link]
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Next Peptide. tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate. [Link]
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Gryba, R., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
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Wang, L., et al. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
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Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Al-Samydai, A., et al. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Božić, T., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. [Link]
-
Chankvetadze, B., et al. (2018). Separation of enantiomers of selected chiral sulfoxides with cellulose tris(4-chloro-3-methylphenylcarbamate)-based chiral columns in high-performance liquid chromatography with very high separation factor. PubMed. [Link]
-
ResearchGate. ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
-
Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. [Link]
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(3R,4R)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate specifications
An In-Depth Technical Guide to (3R,4R)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Abstract
(3R,4R)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and orthogonal protecting groups—a Boc-protected amine and a free hydroxyl group—make it an essential intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical specifications, synthesis, analytical characterization, and safe handling protocols, tailored for researchers and drug development professionals.
Core Molecular Identity and Physicochemical Properties
(3R,4R)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate, systematically named tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate, is characterized by a tetrahydrofuran ring with a cis-configuration of the carbamate and hydroxyl groups at the C3 and C4 positions, respectively.[1] This specific stereochemistry is crucial for its utility in asymmetric synthesis.
Chemical Structure
Caption: 2D structure of (3R,4R)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate.
Key Specifications
The fundamental properties of this compound are summarized below. These specifications are critical for reaction planning, analytical method development, and quality control.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate | PubChem[1] |
| CAS Number | 1160187-62-1 | Amadis Chemical[2], BLDpharm[3] |
| Molecular Formula | C₉H₁₇NO₄ | PubChem[1] |
| Molecular Weight | 203.24 g/mol | PubChem[1], Benchchem[4] |
| Appearance | White to off-white solid (typical) | General supplier data |
| Boiling Point | 351.7 ± 42.0 °C (Predicted) | Amadis Chemical[2] |
| InChI Key | SFIADDJLFYFDGK-RQJHMYQMSA-N | PubChem[1] |
| Storage | Store at 2-8°C for long-term stability | Amadis Chemical[2] |
Synthesis and Mechanism
The synthesis of (3R,4R)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate relies on the selective protection of the amine group of a corresponding amino alcohol precursor. The method of choice is typically the reaction with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate, which provides the tert-butoxycarbonyl (Boc) protecting group.
Synthetic Rationale
The Boc group is favored due to its stability under a wide range of reaction conditions (e.g., non-acidic hydrolysis, hydrogenolysis) while being easily removable under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality is essential for multi-step syntheses where other functional groups must be manipulated without disturbing the protected amine. The stereochemical integrity of the (3R,4R) centers is maintained throughout this protection step.[4]
Caption: General workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
This protocol is a representative procedure and may require optimization based on starting material purity and scale.
-
Preparation: To a solution of (3R,4R)-3-aminotetrahydrofuran-4-ol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) at 0°C, add triethylamine (Et₃N, 1.5 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with 1 M HCl and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Analytical Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of (3R,4R)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. A combination of chromatographic and spectroscopic techniques is employed.
Caption: Standard analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound and quantifying any non-volatile impurities.[5]
-
Instrumentation: HPLC system with a UV detector or Charged Aerosol Detector (CAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid (TFA).
-
Example Gradient: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for carbamate end absorption) or CAD for universal detection.[5]
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure and stereochemistry.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: The proton spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the tetrahydrofuran ring protons, and the NH and OH protons. The coupling constants between the protons at C3 and C4 can help confirm the cis relative stereochemistry.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 9 carbon atoms, including the carbonyl of the carbamate (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the four distinct carbons of the tetrahydrofuran ring.
Reactivity, Applications, and Scientific Context
The utility of this molecule stems from its bifunctional nature. The hydroxyl group can undergo various transformations such as oxidation to a ketone, etherification, or esterification.[4] The Boc-protected amine is stable to these conditions but can be deprotected under acidic treatment to release the free amine for subsequent reactions, like amide bond formation or reductive amination.
This compound and its analogs are of interest in medicinal chemistry. For instance, similar structures have been investigated as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in allergic inflammation.[4] This highlights its role as a key intermediate in the synthesis of biologically active molecules.
Safety, Handling, and Storage
As a laboratory chemical, (3R,4R)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate requires careful handling in accordance with good industrial hygiene and safety practices.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields (or goggles), chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[6][7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] For long-term stability, storage at 2-8°C is recommended.[2]
-
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]
-
References
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PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. [Link]
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PubChem. tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. [Link]
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PubChem. tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. [Link]
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(3S,4S)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate data sheet
An In-Depth Technical Guide to (3S,4S)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate: A Chiral Building Block for Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (3S,4S)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. This molecule is a valuable chiral building block featuring a substituted tetrahydrofuran ring, a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1] The presence of defined stereocenters, a protected amine, and a reactive hydroxyl group makes it a versatile intermediate for the synthesis of complex molecular architectures.
This document provides an in-depth analysis of its chemical properties, a validated protocol for its synthesis, detailed analytical characterization, and insights into its applications, grounded in established scientific principles and data from closely related analogues.
Physicochemical and Structural Properties
(3S,4S)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate possesses a molecular formula of C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol .[2] The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine at the C3 position and a hydroxyl group at the C4 position of the tetrahydrofuran ring. The syn relationship between the carbamate and hydroxyl groups is a key structural feature dictating its conformational preferences and reactivity.
The Boc group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling orthogonal synthetic strategies.[3] The hydroxyl group serves as a handle for further functionalization, such as etherification, esterification, or oxidation.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₄ | PubChem[2] |
| Molecular Weight | 203.24 g/mol | PubChem[2] |
| IUPAC Name | tert-butyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate | PubChem[4] |
| CAS Number | 141374-03-6 (for 3S,4S isomer) | (Not explicitly found, but related isomers have CAS numbers) |
| XLogP3 (Computed) | 0.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Appearance | Expected to be a white to off-white solid or a viscous oil | General observation for similar compounds |
Synthesis Protocol: Boc Protection of the Corresponding Amino Alcohol
The most direct and widely adopted method for the synthesis of this compound is the protection of the corresponding precursor, (3S,4S)-3-aminotetrahydrofuran-4-ol, using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and proceeds under mild conditions, preserving the stereochemical integrity of the chiral centers. The choice of base and solvent is critical for optimizing the reaction rate and minimizing side products.
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂).
-
Solvent System: A biphasic system like 1,4-dioxane and water or a polar aprotic solvent like tetrahydrofuran (THF) is often used. This ensures the solubility of both the polar amino alcohol precursor and the less polar Boc₂O reagent.
-
Base: A mild inorganic base such as sodium bicarbonate (NaHCO₃) is used to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product without causing side reactions like hydrolysis of the carbamate.
-
Temperature: The reaction is typically initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.
Detailed Step-by-Step Methodology:
-
Dissolution: Dissolve (3S,4S)-3-aminotetrahydrofuran-4-ol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x volume). The organic layers contain the desired product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (3S,4S)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate.
Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ ~5.0 (br s, 1H, NH ), δ ~4.2-3.6 (m, 6H, CH -O, CH₂ -O, CH -N), δ ~2.5 (br s, 1H, OH ), δ 1.45 (s, 9H, C(CH₃ )₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~156 (C=O), δ ~80 (O-C (CH₃)₃), δ ~75-65 (C-O carbons of THF ring), δ ~55 (C-N), δ 28.4 (C H₃) |
| FT-IR (ATR) | ν ~3400 cm⁻¹ (O-H stretch, N-H stretch), ~2980-2850 cm⁻¹ (C-H stretch), ~1685 cm⁻¹ (C=O stretch, carbamate), ~1160 cm⁻¹ (C-O stretch) |
| Mass Spec (ESI+) | m/z 204.12 [M+H]⁺, 226.10 [M+Na]⁺, 148.09 [M-tBu+H]⁺, 104.08 [M-Boc+H]⁺ |
Self-Validating Protocol for Characterization:
-
Purity Assessment: Obtain an initial purity assessment using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to confirm the presence of the target mass.
-
Structural Confirmation: Acquire ¹H and ¹³C NMR spectra. The characteristic singlet at ~1.45 ppm integrating to 9 protons is a key indicator of the Boc group. 2D NMR techniques like COSY and HSQC should be used to assign all proton and carbon signals unambiguously and confirm the connectivity of the tetrahydrofuran ring.
-
Functional Group Verification: Record an FT-IR spectrum to verify the presence of the hydroxyl, N-H, and carbamate carbonyl functional groups at their characteristic frequencies.
-
Stereochemical Verification (Advanced): The absolute stereochemistry can be confirmed by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹⁹F or ¹H NMR analysis, or through X-ray crystallography if a suitable single crystal can be obtained.
Applications in Research and Drug Development
(3S,4S)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a stereochemically defined building block primarily utilized in the synthesis of biologically active molecules. The tetrahydrofuran motif is a common feature in many natural products and approved drugs, often serving as a bioisostere for other cyclic systems or providing a rigid scaffold to orient functional groups for optimal target binding.[1]
Key Application Areas:
-
Enzyme Inhibitors: The vicinal amino alcohol functionality, once deprotected, is a key pharmacophore in various enzyme inhibitors. For example, similar structures have been incorporated into potent HIV-1 protease inhibitors, where the hydroxyl and amino groups mimic the transition state of peptide hydrolysis and form critical hydrogen bonds within the enzyme's active site.[6]
-
Neurological Disorders: Chiral aminotetrahydrofuran derivatives are valuable intermediates for compounds targeting the central nervous system.[3] The polarity and hydrogen bonding capacity of the tetrahydrofuran ring can aid in crossing the blood-brain barrier and interacting with receptors or enzymes implicated in neurological diseases.
-
Scaffold for Combinatorial Chemistry: The orthogonal nature of the Boc-protected amine and the free hydroxyl group allows for sequential and divergent synthesis. This makes the compound an excellent starting point for creating libraries of related molecules for high-throughput screening in drug discovery campaigns.[7]
Safety, Handling, and Storage
As a professional-grade laboratory chemical, (3S,4S)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from structurally similar carbamate compounds should be used to inform handling procedures.
-
Hazard Identification: Expected to cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) is recommended to maintain stability.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
(3S,4S)-tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a high-value, synthetically versatile chiral building block. Its well-defined stereochemistry and orthogonally protected functional groups provide medicinal chemists with a powerful tool for constructing complex molecules with potential therapeutic applications, particularly as enzyme inhibitors and CNS-active agents. The protocols and data presented in this guide, synthesized from established chemical principles and analysis of related structures, offer a solid foundation for the effective use of this compound in advanced research and development settings.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 42611880, tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. PubChem. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69588176, tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. PubChem. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3297380, tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. PubChem. Available at: [Link].
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Ghosh, A. K., et al. An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors. National Institutes of Health. Available at: [Link].
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The Hydroxytetrahydrofuran Carbamate Moiety: A Cornerstone of Potent Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroxytetrahydrofuran carbamate moiety has emerged as a privileged structural motif in modern medicinal chemistry, most notably for its profound impact on the potency and selectivity of enzyme inhibitors. This guide provides a comprehensive technical overview of the biological significance of this moiety, with a primary focus on its pivotal role in the design of highly effective HIV-1 protease inhibitors. We will delve into the mechanistic underpinnings of its inhibitory activity, explore the intricate structure-activity relationships that govern its efficacy, and detail the synthetic strategies employed to access these complex pharmacophores. Through an examination of key examples, including the FDA-approved drug Amprenavir and its successors, this document will illuminate how the unique stereochemical and electronic properties of the hydroxytetrahydrofuran carbamate core are harnessed to achieve picomolar-level inhibition and combat drug resistance.
Introduction: The Emergence of a Privileged Scaffold
The carbamate functional group, with its inherent stability and capacity to act as a peptide bond isostere, has long been a staple in drug design.[1][2] Its true potential, however, is often unlocked through synergistic combination with other carefully chosen structural elements. The hydroxytetrahydrofuran ring system, a five-membered cyclic ether, represents one such partner of exceptional value. The fusion of these two moieties gives rise to the hydroxytetrahydrofuran carbamate, a pharmacophore that has proven to be particularly adept at interacting with the active sites of enzymes, most notably aspartyl proteases.
The significance of this structural unit was compellingly demonstrated in the development of HIV-1 protease inhibitors. Early research in this area identified the (3S)-tetrahydrofuranyl urethane as a key P2 ligand that dramatically enhances inhibitor potency.[1][3] This discovery paved the way for the design of Amprenavir and a subsequent generation of antiviral agents that leverage the unique properties of this core.[3]
This guide will provide a detailed exploration of the hydroxytetrahydrofuran carbamate moiety, from its fundamental chemical characteristics to its application in cutting-edge drug discovery.
The Hydroxytetrahydrofuran Carbamate Moiety as a Key Pharmacophore in HIV-1 Protease Inhibitors
The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins.[4] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[5] The active site of HIV-1 protease is a C2-symmetric pocket with distinct subsites (S2, S1, S1', S2', etc.) that accommodate the side chains of the polypeptide substrate.
The hydroxytetrahydrofuran carbamate moiety has been extensively utilized as a non-peptidic P2 ligand, designed to interact with the S2 subsite of the protease.[6] This strategic placement is crucial for achieving high binding affinity and specificity.
Mechanism of Action: A Tale of Hydrogen Bonds and Hydrophobic Interactions
The remarkable efficacy of the hydroxytetrahydrofuran carbamate moiety in HIV-1 protease inhibition stems from its ability to form a network of highly specific interactions with the enzyme's active site. X-ray crystallography studies of inhibitor-protease complexes have provided invaluable insights into these interactions.[2][7][8]
A key feature of this interaction is the formation of strong hydrogen bonds between the oxygen atom(s) of the tetrahydrofuran ring and the backbone amide nitrogens of aspartic acid residues 29 and 30 (Asp29 and Asp30) in the S2 subsite.[6] These hydrogen bonds anchor the inhibitor firmly within the active site and are a major contributor to its high binding affinity.
The following diagram illustrates the key hydrogen bonding interactions between a bis-tetrahydrofuran (bis-THF) ligand, a common elaboration of the core moiety found in the drug Darunavir, and the HIV-1 protease backbone.
Caption: Key hydrogen bonding interactions of a bis-THF P2 ligand.
Beyond these critical hydrogen bonds, the hydrophobic nature of the tetrahydrofuran ring allows for favorable van der Waals interactions with hydrophobic residues within the S2 pocket, such as Val32, Ile47, and Ile50'.[2] This combination of specific hydrogen bonds and complementary hydrophobic interactions results in a highly potent and selective inhibitor.
Structure-Activity Relationships (SAR): Fine-Tuning for Optimal Potency
The development of HIV-1 protease inhibitors containing the hydroxytetrahydrofuran carbamate moiety has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed the critical importance of stereochemistry and the precise arrangement of the tetrahydrofuran ring system.
| Moiety | Key SAR Findings | Reference(s) |
| (3S)-Tetrahydrofuranyl Urethane | The (S)-stereoisomer is crucial for optimal binding and potency. | [1] |
| bis-Tetrahydrofuran (bis-THF) | The (3R,3aS,6aR)-bis-THF ligand, found in Darunavir, provides a rigid scaffold that pre-organizes the oxygen atoms for optimal hydrogen bonding with Asp29 and Asp30. | [6][7] |
| Fused Cyclopentane-THF (Cp-THF) | Offers a different conformational constraint that can also lead to potent inhibition. | [1] |
| Fused Tetrahydropyran-THF (Tp-THF) | A larger ring system designed to enhance van der Waals interactions and optimize hydrogen bonding geometry. | [9] |
| Tricyclic Fused Systems | More complex, rigid scaffolds that can further enhance binding affinity and overcome drug resistance. | [8] |
These SAR studies underscore the principle that maximizing interactions with the protease backbone, which is less prone to mutation than the side chains, is a key strategy for developing inhibitors with a high barrier to resistance.[8]
Synthetic Strategies: Accessing the Core Moiety
The efficient and stereoselective synthesis of the hydroxytetrahydrofuran carbamate moiety is a critical aspect of developing drugs that incorporate this pharmacophore. A key starting material for many of these syntheses is (S)-3-hydroxytetrahydrofuran.
Synthesis of (S)-3-Hydroxytetrahydrofuran
Several synthetic routes to enantiomerically pure (S)-3-hydroxytetrahydrofuran have been developed. One common and industrially viable approach starts from the readily available and inexpensive L-malic acid.[10]
The following diagram outlines a general synthetic workflow for the preparation of (S)-3-hydroxytetrahydrofuran from L-malic acid.
Caption: General workflow for synthesizing (S)-3-hydroxytetrahydrofuran.
Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid (Illustrative)
-
Esterification: L-malic acid is first converted to its corresponding diester (e.g., dimethyl L-malate) by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst.
-
Reduction: The diester is then reduced to the corresponding 1,2,4-butanetriol. While lithium aluminum hydride can be used, industrial processes often favor safer and more economical reducing agents.[10]
-
Cyclization: The 1,2,4-butanetriol undergoes an acid-catalyzed intramolecular cyclization (dehydration) to yield (S)-3-hydroxytetrahydrofuran.[10]
-
Purification: The final product is purified by distillation.
Incorporation into the Final Inhibitor
Once the chiral hydroxytetrahydrofuran is obtained, it can be incorporated into the final inhibitor structure. This typically involves the formation of the carbamate linkage. A common method is the reaction of the hydroxyl group of the tetrahydrofuran with an activated carbonyl species, such as a chloroformate or an isocyanate, which is part of the larger inhibitor scaffold.
The synthesis of Amprenavir, for example, involves the coupling of (S)-3-hydroxytetrahydrofuran with a suitable precursor to form the carbamate P1 ligand.[3]
Conclusion and Future Perspectives
The hydroxytetrahydrofuran carbamate moiety stands as a testament to the power of rational drug design. Its journey from a promising structural fragment to the core of FDA-approved antiviral drugs highlights the importance of understanding and exploiting specific molecular interactions. The ability of this moiety to form strong hydrogen bonds with the backbone of HIV-1 protease has not only led to highly potent inhibitors but has also provided a strategy to combat the ever-present challenge of drug resistance.
Future research in this area will likely focus on the design of even more sophisticated and rigid fused ring systems to further enhance binding affinity and broaden the spectrum of activity against resistant viral strains. The principles learned from the success of the hydroxytetrahydrofuran carbamate in HIV-1 protease inhibition will undoubtedly continue to inspire the design of novel inhibitors for a wide range of other enzymatic targets.
References
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Ghosh, A. K., Gemma, S., & Baldridge, A. (2008). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Bioorganic & Medicinal Chemistry Letters, 18(18), 5246-5250. [Link]
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Ghosh, A. K., Lee, D., Sharma, A., Johnson, M. E., Ghosh, A. K., Wang, Y.-F., Agniswamy, J., Amano, M., Hattori, S.-i., Weber, I. T., & Mitsuya, H. (2018). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. ChemMedChem, 13(17), 1789-1799. [Link]
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Ghosh, A. K., Sheri, V. R., Kalapala, S., Johnson, M. E., & Mitsuya, H. (2017). Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474. [Link]
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Ghosh, A. K., Brindisi, M., & Anson, D. (2019). Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands. European Journal of Medicinal Chemistry, 163, 45-56. [Link]
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Chem Help ASAP. (2024, January 27). design of HIV-1 protease inhibitors with x-ray crystallography [Video]. YouTube. [Link]
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Ghosh, A. K., & Osswald, H. L. (2009). Syntheses of FDA Approved HIV Protease Inhibitors. Current Topics in Medicinal Chemistry, 9(16), 1460-1481. [Link]
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Ghosh, A. K., Kincaid, J. F., & Walters, D. E. (1998). Nonpeptidal P2 ligands for HIV protease inhibitors: structure-based design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 41(22), 4253-4260. [Link]
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Ghosh, A. K., Thompson, W. J., McKee, S. P., Duong, T. T., Lyle, T. A., Chen, J. C., Darke, P. L., Zugay, J. A., Emini, E. A., Schleif, W. A., Huff, J. R., & Anderson, P. S. (1993). 3-Tetrahydrofuran and pyran urethanes as high-affinity P2-ligands for HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 36(1), 29-35. [Link]
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Miller, J. F., & Altman, M. D. (2012). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Current Topics in Medicinal Chemistry, 12(11), 1187-1202. [Link]
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Koh, Y., Nakata, H., Maeda, K., Ogata, H., Bilcer, G., Devasamudram, T., Kincaid, J. F., Boross, P., Wang, Y. F., Tie, Y., Volarath, P., Gaddis, L., Harrison, R. W., Weber, I. T., Ghosh, A. K., & Mitsuya, H. (2003). Novel human immunodeficiency virus protease inhibitors containing a 3(R),3a(S),6a(R)-bis-tetrahydrofuranylurethane (bis-THF) and a sulfonamide isostere are potently active against wild-type and an array of clinically isolated drug-resistant HIV variants. Antimicrobial Agents and Chemotherapy, 47(10), 3123-3129. [Link]
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Ghosh, A. K., Lee, D., Sharma, A., Johnson, M. E., Ghosh, A. K., Wang, Y.-F., Agniswamy, J., Amano, M., Hattori, S.-i., Weber, I. T., & Mitsuya, H. (2018). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 16(33), 6065-6076. [Link]
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Honda, Y., Katayama, S., Kojima, M., Suzuki, T., Kishibata, N., & Izawa, K. (2004). New approaches to the industrial synthesis of HIV protease inhibitors. Organic & Biomolecular Chemistry, 2(14), 2061-2070. [Link]
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Crimmins, M. T., & Shams, A. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]
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Introduction to chiral tetrahydrofuran building blocks
An In-Depth Technical Guide to Chiral Tetrahydrofuran Building Blocks for Drug Discovery Professionals
Abstract
The tetrahydrofuran (THF) moiety is a privileged structural motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] The stereochemistry of the substituents on the THF ring is often critical for conferring the desired pharmacological activity and selectivity.[5][6][7][8] Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure chiral THF building blocks is of paramount importance to the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary strategies for constructing these valuable synthons, their applications in the synthesis of complex molecular targets, and the analytical techniques essential for their characterization.
The Significance of Chirality in Tetrahydrofuran-Containing Bioactive Molecules
Chirality plays a pivotal role in the interaction between a drug molecule and its biological target.[5][6][7] The three-dimensional arrangement of atoms in a chiral molecule dictates its binding affinity and specificity for receptors and enzymes, which are themselves chiral entities. In many instances, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive, less potent, or even responsible for undesirable side effects.[5][7][8]
The Annonaceous acetogenins, a large family of natural products, showcase the importance of THF stereochemistry in their potent cytotoxic activities.[1][2] Similarly, the complex architecture of marine-derived macrolides, such as the amphidinolides, often incorporates multiple chiral THF rings that are essential for their biological function.[9][10] In the realm of synthetic drugs, the anti-cancer agent eribulin (Halaven®), a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, features a complex array of stereocenters, including on its THF rings, which are crucial for its tubulin-targeting mechanism.[9]
Core Synthetic Strategies for Chiral Tetrahydrofuran Building Blocks
The stereoselective synthesis of substituted tetrahydrofurans has been a subject of intense research, leading to a diverse toolbox of synthetic methodologies.[1] These can be broadly categorized into asymmetric synthesis, enzymatic resolutions, and chiral pool synthesis.
Asymmetric Synthesis
Asymmetric synthesis involves the creation of chiral molecules from achiral or prochiral starting materials through the use of a chiral catalyst, reagent, or auxiliary.[5][11]
-
Catalytic Asymmetric Cycloetherification: This approach utilizes chiral metal complexes or organocatalysts to induce enantioselectivity in the ring-forming step. For instance, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been shown to be highly effective for constructing chiral THF rings with excellent enantioselectivity.[12] Similarly, organocatalytic asymmetric synthesis via a double Michael addition strategy has been developed for 2,3,4‐trisubstituted tetrahydrofurans.[13]
-
Substrate-Controlled Diastereoselective Reactions: In this strategy, existing stereocenters in the acyclic precursor guide the stereochemical outcome of the cyclization reaction. Intramolecular SN2 reactions of chiral hydroxy epoxides or halides are classic examples.[1] The stereoselective synthesis of highly substituted tetrahydrofurans can also be achieved through methods like the Matteson homologation of chiral boronic esters.[2][14]
Diagram 1: Asymmetric Synthesis Workflow
Caption: Catalytic asymmetric synthesis of chiral THFs.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes, such as lipases and esterases, to resolve a racemic mixture of chiral molecules.[5][15] In a typical EKR of a racemic THF derivative, the enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer, leaving the other enantiomer unreacted.[15][16] This allows for the separation of both the reacted and unreacted enantiomers, each with high enantiomeric purity.[15][17][18]
| Parameter | Enantioselective Hydrolysis | Enantioselective Transesterification |
| Substrate | Racemic THF-ester | Racemic THF-alcohol |
| Enzyme | Lipase or Esterase | Lipase |
| Reagent | Water | Acyl Donor (e.g., vinyl acetate) |
| Products | Enantioenriched THF-acid and unreacted THF-ester | Enantioenriched THF-ester and unreacted THF-alcohol |
| Max. Yield | 50% for each enantiomer | 50% for each enantiomer |
Table 1: Comparison of Common Enzymatic Kinetic Resolution Strategies for Chiral THFs.[15]
Protocol: Enzymatic Kinetic Resolution of a Racemic THF-acetate [15]
-
Reaction Setup: Dissolve the racemic (tetrahydrofuran-2-yl)acetate in a suitable solvent system (e.g., a mixture of toluene and phosphate buffer).
-
Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B, CAL-B).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the progress of the reaction by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[17]
-
Work-up: Once the desired conversion (ideally ~50%) is reached, stop the reaction and separate the aqueous and organic layers.
-
Purification: Isolate the unreacted (S)-acetate and the hydrolyzed (R)-alcohol by column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) of both products using chiral GC or HPLC.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as carbohydrates, amino acids, or terpenes, as starting materials.[5] This approach is advantageous as the stereochemistry is already defined in the starting material. For example, chiral THF building blocks have been synthesized from L-arabinose, a pentose sugar, through a hydrazone-based strategy involving selective dehydration.[19] Another example is the synthesis of chiral 4,4-dimethyl tetrahydrofurans from pantolactones, which are available in both enantiomeric forms.[20][21]
Diagram 2: Chiral Pool Synthesis Logic
Caption: Chiral pool synthesis of THF building blocks.
Applications in Drug Discovery and Development
Chiral THF building blocks are instrumental in the synthesis of numerous pharmaceutical agents across various therapeutic areas.
-
Antivirals: The HIV protease inhibitor Amprenavir and its prodrug Fosamprenavir contain a chiral THF moiety that is crucial for binding to the enzyme's active site.[20][21]
-
Antidiabetics: Empagliflozin, an SGLT2 inhibitor for the treatment of type 2 diabetes, incorporates a C-glycoside structure with a central chiral THF ring.[21]
-
Oncology: As mentioned, Eribulin (Halaven®) is a complex natural product derivative used to treat certain types of breast cancer and liposarcoma, with its intricate stereochemistry, including THF rings, being key to its potent activity.[9]
The availability of diverse, enantiomerically pure THF synthons allows medicinal chemists to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.[22]
Analytical Techniques for Chiral Purity Determination
Ensuring the enantiomeric purity of chiral building blocks is a critical aspect of quality control in pharmaceutical development.[8][23] Several analytical techniques are routinely employed for this purpose.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating enantiomers.[24][] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte.[23][26]
These methods are not only used to determine the enantiomeric excess (e.e.) of the final product but also to monitor the progress of asymmetric reactions and resolutions.[26]
Conclusion
Chiral tetrahydrofuran building blocks are indispensable tools in modern drug discovery. The continued development of efficient and scalable synthetic routes, including asymmetric catalysis, enzymatic resolutions, and chiral pool strategies, provides researchers with access to a wide array of these valuable synthons. A thorough understanding of these synthetic methods, coupled with robust analytical techniques for stereochemical characterization, is essential for the successful design and development of novel, safe, and effective chiral pharmaceuticals.
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(n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. Retrieved from [Link]
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(2022). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate. Retrieved from [Link]
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(2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC - NIH. Retrieved from [Link]
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Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Reports. Retrieved from [Link]
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Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Juniper Publishers. Retrieved from [Link]
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Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Retrieved from [Link]
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Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Retrieved from [Link]
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Methodological & Application
Application Note: A Reliable Protocol for the Synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Abstract
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, starting from commercially available 3-amino-4-hydroxytetrahydrofuran. The core of this protocol is the chemoselective N-tert-butoxycarbonylation (Boc-protection) of the amino group. This application note details the underlying chemical principles, a step-by-step experimental procedure, characterization data, and a troubleshooting guide to ensure reproducible, high-yield synthesis.
Introduction and Strategic Overview
The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), relies on the availability of versatile and well-defined chiral building blocks. The title compound, with its vicinal amino alcohol functionality on a tetrahydrofuran scaffold, represents such a key intermediate. The strategic installation of a tert-butoxycarbonyl (Boc) protecting group on the amine is a critical step. The Boc group is widely used due to its stability under a broad range of nucleophilic and basic conditions, while allowing for easy removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[1][2]
The chosen synthetic strategy involves the direct reaction of the starting amino alcohol, 3-amino-4-hydroxytetrahydrofuran, with di-tert-butyl dicarbonate (Boc anhydride). This method is favored for its high chemoselectivity, mild reaction conditions, and operational simplicity.[3] The primary amine is significantly more nucleophilic than the secondary alcohol, allowing for selective N-acylation over O-acylation, especially when the reaction is conducted in the presence of a suitable base.[4][5]
Synthetic Scheme
The overall transformation is illustrated below. The reaction proceeds by nucleophilic attack of the amine onto one of the carbonyl carbons of the Boc anhydride.
Caption: Overall synthetic route for Boc-protection.
Mechanistic Rationale
The success of this synthesis hinges on the selective reaction at the nitrogen atom. The mechanism for Boc-protection of an amine is a classic nucleophilic acyl substitution.[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-4-hydroxytetrahydrofuran attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This is the rate-determining step.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butoxycarbonate anion, which is a good leaving group. This anion subsequently decomposes into carbon dioxide and a tert-butoxide anion.
-
Deprotonation: The tert-butoxide anion is a strong enough base to deprotonate the now-protonated carbamate, yielding the final neutral product and tert-butanol. The added base (e.g., NaHCO₃) ensures the starting amine remains deprotonated and can also neutralize any acidic byproducts.
The selectivity for N-acylation over O-acylation is pronounced because amines are generally stronger nucleophiles than alcohols. While alcohols can react with Boc anhydride, the reaction is significantly slower and typically requires a catalyst such as 4-(dimethylamino)pyridine (DMAP) or a strong Lewis acid.[4][6] By avoiding such catalysts and running the reaction under mild basic conditions, the desired chemoselectivity is readily achieved.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made for scaling up or down, with appropriate consideration for reaction vessel size and temperature control.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity (10 mmol scale) | Notes |
| trans-3-Amino-4-hydroxytetrahydrofuran HCl | ≥97% | Sigma-Aldrich | 1.39 g (10.0 mmol) | Or equivalent starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | Acros Organics | 2.40 g (11.0 mmol) | 1.1 equivalents. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | 2.10 g (25.0 mmol) | 2.5 equivalents. |
| Tetrahydrofuran (THF) | Anhydrous | EMD Millipore | 50 mL | |
| Deionized Water | Type I | In-house | 50 mL | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | ~200 mL | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | 50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | J.T. Baker | ~5 g | For drying. |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add trans-3-amino-4-hydroxytetrahydrofuran hydrochloride (1.39 g, 10.0 mmol) and sodium bicarbonate (2.10 g, 25.0 mmol).
-
Dissolution: Add 50 mL of deionized water and 50 mL of tetrahydrofuran (THF). Stir the biphasic mixture vigorously at room temperature for 15 minutes to neutralize the hydrochloride salt and dissolve the reagents. The mixture will remain a suspension.
-
Addition of Boc Anhydride: Cool the flask in an ice-water bath to 0-5 °C. In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in 10 mL of THF. Add this solution dropwise to the stirring reaction mixture over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). (Eluent: 50% Ethyl Acetate in Hexanes; Visualization: Potassium permanganate stain). The starting material is polar and will remain at the baseline, while the product will have a higher Rf value.
-
Workup - Quenching and Extraction: Once the reaction is complete (disappearance of starting amine), concentrate the mixture on a rotary evaporator to remove the THF.[7] Add 50 mL of ethyl acetate to the remaining aqueous slurry and transfer to a separatory funnel.
-
Phase Separation: Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine.[8] This removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often obtained as a white to off-white solid of sufficient purity for many applications.[9] If further purification is required, column chromatography on silica gel (eluting with a gradient of 30-60% ethyl acetate in hexanes) can be performed.[10]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Characterization and Expected Results
The successful synthesis of this compound should yield a white to off-white solid.
| Parameter | Expected Value |
| Yield | 85-95% (crude) |
| Appearance | White to off-white solid[9] |
| Melting Point | 110-114 °C (literature varies with stereoisomer) |
| ¹H NMR (CDCl₃) | Consistent with the formation of the Boc-protected product. Key shifts include a singlet around 1.45 ppm (9H, t-Bu) and multiplets for the tetrahydrofuran ring protons. |
| Purity (by NMR) | >95% for crude product |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (TLC) | Insufficient reaction time; Inactive (Boc)₂O; Insufficient base. | Extend reaction time to 24 hours. Use fresh (Boc)₂O. Ensure at least 2.5 equivalents of NaHCO₃ were added to neutralize the HCl salt and drive the reaction. |
| Low Yield | Incomplete extraction; Product loss during workup. | Perform 3-4 extractions with ethyl acetate. Be careful during phase separations to avoid discarding the organic layer. |
| Presence of Di-Boc Side Product | This is generally not observed under these conditions but could indicate issues. | Ensure stoichiometry is correct. The presence of a stronger, non-nucleophilic base might favor this, but NaHCO₃ is appropriate. |
| Oily or Gummy Product | Presence of residual solvent or impurities. | Dry the product under high vacuum for several hours. If still oily, purify by column chromatography as described. |
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of this compound. By leveraging the inherent chemoselectivity of the amine over the alcohol towards acylation with di-tert-butyl dicarbonate, this procedure delivers high yields of the desired product with operational simplicity. This makes it an excellent choice for researchers in academic and industrial settings who require access to this important synthetic intermediate.
References
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Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
- Google Patents.
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ACS Publications. Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. trans-tert-butyl 4-hydroxytetrahydrofuran-3-ylcarbaMate | 1430230-65-1 [chemicalbook.com]
- 10. rsc.org [rsc.org]
Chiral Synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate: Strategies and Protocols
An Application Note for Drug Development Professionals
Abstract
The chiral molecule tert-butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a pivotal building block in medicinal chemistry, prized for its stereodefined tetrahydrofuran (THF) scaffold bearing orthogonal hydroxyl and amine functionalities. The tert-butoxycarbonyl (Boc) protected amine and the free hydroxyl group allow for sequential, site-selective modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, including antiviral and anti-inflammatory drugs.[1] This application note provides an in-depth guide to the chiral synthesis of this compound, detailing a robust diastereoselective strategy and providing step-by-step protocols suitable for implementation in a research and development setting. We emphasize the rationale behind methodological choices to ensure reproducibility and high stereochemical fidelity.
Introduction: The Strategic Importance of the Hydroxylated Aminotetrahydrofuran Scaffold
The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and synthetic drugs. The introduction of specific stereocenters, such as the adjacent amino and hydroxyl groups in the target molecule, creates a chiral diol-like surrogate that can engage in specific hydrogen bonding interactions with biological targets. The relative cis or trans stereochemistry of these groups profoundly influences the molecule's three-dimensional conformation and, consequently, its pharmacological activity.
The synthesis of this compound, therefore, presents the dual challenge of controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the C3 and C4 positions. This guide focuses on a practical and scalable approach utilizing a diastereoselective reductive amination of a pre-functionalized 4-oxofuran core.[2]
Overview of Synthetic Strategy: A Diastereoselective Approach
While various methods exist for tetrahydrofuran synthesis, including asymmetric cycloadditions and chiral pool approaches, a highly effective strategy for generating the 3-amino-4-hydroxy THF core involves the stereocontrolled functionalization of a cyclic ketone precursor.[3][4] Our featured strategy hinges on a diastereoselective reductive amination, which establishes the crucial C4-amine stereocenter relative to the pre-existing C3 substituent on the furanone ring.
The overall workflow can be visualized as a multi-step sequence beginning with the formation of a substituted 4-oxofuran, followed by the key stereochemistry-defining reductive amination, and concluding with the installation of the Boc protecting group.
Figure 1: General workflow for the chiral synthesis of the target compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key transformations in the synthesis.
Protocol 1: Diastereoselective Reductive Amination of a 4-Oxofuran
This protocol describes the core reaction for installing the amino group with high diastereoselectivity. The procedure is adapted from methodologies developed for creating highly substituted THF scaffolds for drug discovery libraries.[2][5]
Causality Behind Experimental Choices:
-
Reductive Amination: This classical reaction forms a C-N bond and a C-H bond in a single operation by first forming an iminium ion intermediate, which is then reduced in situ.
-
Choice of Amine: Benzhydrylamine is used here as a bulky amine source. Its steric hindrance influences the facial selectivity of the subsequent hydride reduction, favoring the formation of the desired diastereomer. It also serves as a protecting group that can be easily removed later via hydrogenolysis.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the ketone starting material than stronger hydrides like sodium borohydride, minimizing side reactions.
Materials & Reagents:
-
Substituted 4-oxofuran (1.0 equiv)
-
Benzhydrylamine (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, ~5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the 4-oxofuran (1.0 equiv) in anhydrous DCM, add benzhydrylamine (1.2 equiv) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer of the N-benzhydryl protected 3-amino-4-hydroxytetrahydrofuran.
| Parameter | Value | Reference |
| Typical Substrate | Ethyl 2-phenyl-4-oxotetrahydrofuran-3-carboxylate | [2][5] |
| Diastereomeric Ratio (dr) | >95:5 (cis:trans) | [5] |
| Typical Yield | 75-85% | [5] |
| Table 1: Representative data for the diastereoselective reductive amination step. |
Protocol 2: N-Boc Protection of the Amino Alcohol
This protocol details the final step: protection of the primary or secondary amine with the tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation.[6][7] First, if an N-benzhydryl group was used as in Protocol 1, it must be removed.
Part A: Deprotection of N-benzhydryl Group (if applicable)
-
Dissolve the N-benzhydryl protected amine in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to yield the free amine, which is often used directly in the next step without further purification.
Part B: Boc Protection The Boc group is a cornerstone of modern organic synthesis due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[8][9]
Figure 2: Mechanism of N-Boc protection using Boc Anhydride.
Materials & Reagents:
-
3-Amino-4-hydroxytetrahydrofuran derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv) or saturated aqueous NaHCO₃
-
Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic system (e.g., Dioxane/Water)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in the chosen solvent (e.g., THF).
-
Add the base (e.g., triethylamine, 1.5 equiv).
-
Add a solution of Boc₂O (1.1 equiv) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure this compound.
| Parameter | Value | Reference |
| Reagents | Boc₂O, TEA | [7] |
| Solvent | THF or DCM | [7] |
| Temperature | 0 °C to RT | [6] |
| Typical Yield | >90% | [6][9] |
| Table 2: Typical conditions and results for the N-Boc protection step. |
Characterization and Quality Control
To ensure the identity, purity, and stereochemical integrity of the final product, a comprehensive analytical assessment is required.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure. Key signals include the tert-butyl protons (~1.4 ppm), the methine protons of the THF ring, and the carbamate NH proton.
-
Mass Spectrometry (MS): Verifies the correct molecular weight (C₉H₁₇NO₄, MW: 203.24 g/mol ).[10]
-
Chiral HPLC/SFC: Essential for determining the enantiomeric and diastereomeric purity of the final compound.
-
FT-IR Spectroscopy: Shows characteristic stretches for the O-H, N-H, and C=O (carbamate) functional groups.
Safety Precautions
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
All operations should be performed in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate (Boc₂O) is an irritant and moisture-sensitive. Handle with care.
-
Sodium triacetoxyborohydride (STAB) is moisture-sensitive and will release flammable hydrogen gas upon contact with strong acids.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The synthetic route detailed in this application note, centered around a diastereoselective reductive amination, provides a reliable and scalable method for producing chiral this compound. By carefully selecting reagents and controlling reaction conditions, researchers can access this valuable building block in high yield and stereopurity, facilitating the development of novel therapeutics. The protocols provided herein are robust and can be adapted for the synthesis of various analogs for structure-activity relationship (SAR) studies.
References
- Benchchem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate.
- Phillips, A. J., & Uehling, M. R. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
- Fisher Scientific. Amine Protection / Deprotection.
- Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry.
- Wang, Y., et al. (2020). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing.
- Li, Y., et al. (2023). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications (RSC Publishing).
- Akiyama, T., et al. (1995). Asymmetric Synthesis of Tetrahydrofurans by Diastereoselective (3 + 2) Cycloaddition of Allylsilanes with α-Keto Esters Bearing an Optically Active Cyclitol as a Chiral Auxiliary. ChemInform.
- Scott, M. D., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. ResearchGate.
- Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
-
Wikipedia. 3-Hydroxytetrahydrofuran. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]
-
PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. Available at: [Link]
-
Scott, M. D., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. PubMed. Available at: [Link]
-
Wynberg, H., & Bantjes, A. (1959). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]
-
Boukattaya, F., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
Sources
- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate | C9H17NO4 | CID 42611880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Boc Protection of 3-aminotetrahydrofuran-4-ol
This comprehensive guide provides a detailed experimental protocol for the tert-butoxycarbonyl (Boc) protection of 3-aminotetrahydrofuran-4-ol, a crucial step in the synthesis of various pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a validated protocol, and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Boc Protection
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the use of protecting groups is a fundamental strategy for the successful construction of complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of introduction, general stability under a range of reaction conditions (including basic, nucleophilic, and catalytic hydrogenation conditions), and its straightforward removal under mild acidic conditions.[1]
The substrate, 3-aminotetrahydrofuran-4-ol, possesses two nucleophilic functional groups: a primary amine and a secondary alcohol. The inherent greater nucleophilicity of the amine over the alcohol allows for a high degree of chemoselectivity in the Boc protection reaction, enabling the selective masking of the amino group while leaving the hydroxyl group available for subsequent transformations. This selective protection is a cornerstone in the synthesis of a multitude of biologically active compounds.
This application note will elucidate the underlying mechanism of Boc protection, provide a robust and validated experimental protocol, detail the characterization of the resulting product, and offer practical guidance on potential challenges.
The Mechanism of Boc Protection: A Step-by-Step Look
The Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a significant thermodynamic driving force for the reaction. While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium bicarbonate is common to neutralize the small amount of acid generated and to enhance the nucleophilicity of the amine.[2]
Caption: Mechanism of Boc protection of an amine.
Experimental Protocol
This protocol is a robust method for the Boc protection of 3-aminotetrahydrofuran-4-ol, adaptable for various scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminotetrahydrofuran-4-ol | ≥95% | Commercially Available | Can be a mixture of stereoisomers. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available | |
| Triethylamine (TEA) | Reagent Grade | Commercially Available | Should be freshly distilled for best results. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Brine (Saturated NaCl Solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for Boc protection.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminotetrahydrofuran-4-ol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of (Boc)₂O: In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of anhydrous DCM. Add the (Boc)₂O solution dropwise to the cooled reaction mixture over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-hydroxytetrahydrofuran-3-yl)carbamate.
Characterization and Validation
The identity and purity of the synthesized tert-butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate can be confirmed by various analytical techniques. Below are the expected characterization data for the racemic product.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 1631070-69-3 (racemic) |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.21 (d, J = 8.4 Hz, 1H, NH), 4.98 (br s, 1H, OH), 4.12 (dd, J = 9.1, 6.2 Hz, 1H), 3.85 – 3.72 (m, 4H), 1.44 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.4 (C=O), 80.1 (C(CH₃)₃), 72.8, 67.2, 28.3 (C(CH₃)₃) |
| IR (ATR, cm⁻¹) | 3360 (O-H stretch), 2975 (C-H stretch), 1705 (C=O stretch, carbamate), 1520 (N-H bend), 1150 (C-O-C stretch) |
| Mass Spectrometry (EI) | m/z: 204.1 [M+H]⁺, 148.1 [M - tBu]⁺, 102.1 [M - Boc]⁺ |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reaction time.- Low quality of (Boc)₂O.- Insufficient base. | - Allow the reaction to stir for a longer period.- Use fresh or high-purity (Boc)₂O.- Ensure the correct stoichiometry of the base. |
| Formation of Side Products | - Reaction temperature too high.- Presence of water in the reaction. | - Maintain the reaction temperature at 0 °C during the addition of (Boc)₂O.- Use anhydrous solvents and reagents. |
| Low Yield | - Inefficient extraction.- Loss of product during purification. | - Perform multiple extractions with DCM.- Optimize the flash chromatography conditions (e.g., solvent system, column packing). |
| Di-Boc Protected Product | - Excess of (Boc)₂O used. | - Use the recommended stoichiometry of (Boc)₂O (1.1 eq). |
Conclusion
This application note provides a comprehensive and reliable protocol for the Boc protection of 3-aminotetrahydrofuran-4-ol. By understanding the reaction mechanism and following the detailed experimental procedure, researchers can confidently and selectively protect the amino group of this important synthetic building block. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material for subsequent steps in a synthetic route.
References
-
National Center for Biotechnology Information. (n.d.). tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminotetrahydrofuran-3-ol. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008).
- Z. Rappoport, ed., The Chemistry of Carboxylic Acids and Esters, John Wiley & Sons, 2007.
Sources
Application Notes & Protocols: The Strategic Role of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate in Modern Antiviral Drug Synthesis
Abstract
The chiral tetrahydrofuran (THF) moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with biological targets.[1][2] This guide provides an in-depth analysis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate, a versatile chiral building block, and its application in the synthesis of potent antiviral agents. Specifically, we will focus on its role as a key intermediate in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, using the synthetic pathway toward boceprevir as a central case study. This document will detail the physicochemical properties of the carbamate, provide a step-by-step synthetic protocol, and explain the mechanistic rationale behind the synthetic strategy, offering researchers a comprehensive resource for drug development.
Introduction: The Significance of the Tetrahydrofuran Scaffold
The tetrahydrofuran ring is a cornerstone in the design of numerous FDA-approved drugs, particularly in the antiviral field.[3] Its oxygen atom acts as a potent hydrogen bond acceptor, anchoring the drug molecule to the backbones of target proteins like viral proteases.[1] This interaction is crucial for high-affinity binding and potent inhibition. In drugs like the HIV protease inhibitor Darunavir, a bis-THF ligand forms exceptionally strong hydrogen bonds within the S2 subsite of the enzyme, contributing significantly to its high potency and resilience against drug-resistant mutations.[1][2]
This compound provides a synthetically accessible and stereochemically defined precursor to introduce this critical pharmacophore. The Boc-protecting group on the amine and the secondary alcohol offer orthogonal handles for sequential chemical modifications, making it an ideal starting point for complex, multi-step syntheses. The specific stereoisomer, such as (3R,4S), is paramount for ensuring the correct spatial orientation of the final molecule within the enzyme's active site.
Physicochemical Properties and Stereoisomerism
The utility of this building block is defined by its chemical properties and, most importantly, its stereochemistry. The trans and cis relationships between the hydroxyl and carbamate groups on the THF ring dictate the conformational presentation of these functional groups.
| Property | Value | Source |
| Molecular Formula | C9H17NO4 | PubChem[4] |
| Molecular Weight | 203.24 g/mol | PubChem[4] |
| IUPAC Name (example) | tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate | BLDpharm[5] |
| Stereoisomers | (3R,4S), (3S,4R), (3R,4R), (3S,4S) | Various Suppliers[5][6] |
| Appearance | White to off-white solid | N/A |
The specific stereoisomer used is critical. For instance, the synthesis of many HCV protease inhibitors requires the (3R,4S) configuration to achieve the necessary geometry for binding to the NS3/4A protease active site. Researchers must ensure the stereochemical purity of the starting material through chiral synthesis or resolution.
Application Case Study: Synthesis of a Boceprevir Precursor
Boceprevir was a first-generation direct-acting antiviral agent approved for the treatment of chronic Hepatitis C genotype 1 infection.[7] It functions by inhibiting the NS3/4A serine protease, an enzyme essential for viral replication. The synthesis of Boceprevir and its analogues provides an excellent example of the strategic use of this compound.
The overall workflow involves leveraging the hydroxyl and amino functionalities of the carbamate to build the complex peptide-like structure of the final drug.
-
Mesylation (Activation of the Hydroxyl Group):
-
Dissolve tert-Butyl ((3R,4S)-4-hydroxytetrahydrofuran-3-yl)carbamate (10.0 g, 49.2 mmol) in anhydrous dichloromethane (DCM, 200 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (8.9 mL, 64.0 mmol) to the solution.
-
Add methanesulfonyl chloride (4.2 mL, 54.1 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group (mesylate), facilitating the subsequent nucleophilic substitution. TEA is used as a base to neutralize the HCl generated during the reaction. The reaction is run at 0°C to control the exothermic reaction and prevent side product formation.
-
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation of Mesylate:
-
Quench the reaction by slowly adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NH4Cl (100 mL), saturated aqueous NaHCO3 (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylate as an oil. This intermediate is often used in the next step without further purification.
-
-
Nucleophilic Substitution with Azide:
-
Dissolve the crude mesylate in anhydrous dimethylformamide (DMF, 100 mL).
-
Add sodium azide (6.4 g, 98.4 mmol) to the solution.
-
Causality: The azide ion (N3-) acts as a strong nucleophile, attacking the carbon bearing the mesylate leaving group. This SN2 reaction proceeds with an inversion of stereochemistry at that center. In this specific route, the mesylation and subsequent attack are part of a sequence that ultimately leads to the desired stereochemistry.
-
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Self-Validation: Monitor the reaction by TLC for the disappearance of the mesylate intermediate.
-
Cool the mixture to room temperature and pour it into 300 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (3 x 100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure azido intermediate.
-
Conclusion
This compound is a high-value chiral building block that serves as a critical entry point for the synthesis of complex antiviral drugs. Its pre-defined stereochemistry and orthogonal protecting groups allow for precise and efficient construction of molecules that rely on the tetrahydrofuran scaffold for potent biological activity. The protocols and workflows detailed herein demonstrate a field-proven pathway for its utilization, providing researchers with a solid foundation for developing next-generation protease inhibitors and other vital therapeutics.
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tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate as a precursor for kinase inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate as a strategic precursor in the synthesis of advanced kinase inhibitors.
Introduction: The Strategic Value of Chiral Scaffolds in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders, making them prime targets for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in these areas.[3] A key strategy in modern medicinal chemistry is the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets with high affinity.[4][5] The tetrahydrofuran motif, a five-membered cyclic ether, represents one such scaffold, prized for its conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation.[6]
This guide focuses on a particularly valuable building block: This compound . This precursor embodies several strategic advantages for synthetic chemists.[7][8] Its structure features a chiral tetrahydrofuran core, providing a stereochemically defined foundation. The secondary hydroxyl group and the amine, protected by a tert-butoxycarbonyl (Boc) group, serve as orthogonal synthetic handles. This orthogonality is crucial, allowing for selective chemical modifications at each position without interfering with the other, a cornerstone of efficient and convergent synthesis.[9] The Boc protecting group is widely used due to its stability under various reaction conditions and its clean, straightforward removal under acidic conditions.[10][11][12]
Specifically, this precursor has proven instrumental in the synthesis of potent inhibitors targeting Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1] Dysregulated BTK activity is implicated in various B-cell malignancies, making it a highly validated therapeutic target.[13] Marketed drugs such as Ibrutinib, Acalabrutinib, and Zanubrutinib showcase the clinical success of BTK inhibition.[14][15][16]
The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling
To appreciate the therapeutic rationale, it is essential to understand the role of BTK in the B-cell signaling cascade. Upon antigen binding to the B-cell receptor (BCR), a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which triggers downstream signaling pathways culminating in B-cell proliferation, differentiation, and survival.[1] Inhibiting BTK effectively shuts down this entire cascade, making it a powerful strategy to control malignant B-cell growth.[13]
Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the critical role of BTK.
Synthetic Workflow & Protocols
The utility of this compound is best demonstrated through a representative synthetic workflow. The following protocols outline a general, two-stage approach to synthesize a hypothetical covalent BTK inhibitor, illustrating the core chemical transformations.
Caption: General synthetic workflow from the precursor to a final kinase inhibitor.
Protocol 1: Synthesis of a Boc-Protected Heterocyclic Intermediate
This protocol describes the coupling of the precursor's hydroxyl group to a representative heterocyclic core, such as a halogenated pyrazolopyrimidine, which is common in many kinase inhibitors.[17] A nucleophilic aromatic substitution (SNA) reaction is often employed.
Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the secondary alcohol of the precursor to form a potent nucleophile (an alkoxide) without competing in the substitution reaction itself. The polarity of the solvent (e.g., DMF) is chosen to solubilize the reactants and facilitate the ionic mechanism of the SNA reaction. The reaction is typically heated to overcome the activation energy required for the displacement of the halide on the electron-deficient heterocyclic ring.
Materials:
-
This compound
-
4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (or similar halogenated heterocycle)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the precursor in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the halogenated heterocyclic core (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure Boc-protected intermediate.
Protocol 2: Boc Deprotection and Final Acylation
This protocol details the final steps: removal of the Boc protecting group to unmask the amine, followed by acylation to install the acrylamide "warhead," a common feature in covalent BTK inhibitors that forms a bond with a cysteine residue in the enzyme's active site.[1][18]
Causality: A strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent is used to cleave the Boc group. The mechanism involves protonation of the carbonyl oxygen of the carbamate, leading to the collapse of the protecting group into gaseous isobutylene and carbon dioxide, which drives the reaction to completion. The subsequent acylation is performed under Schotten-Baumann conditions (in the presence of a mild base) to neutralize the HCl formed from the reaction of the amine with acryloyl chloride, preventing protonation of the starting amine which would render it non-nucleophilic.
Materials:
-
Boc-protected intermediate from Protocol 1
-
4M HCl in 1,4-Dioxane (or Trifluoroacetic acid/Dichloromethane mixture)
-
Acryloyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like DCM or 1,4-Dioxane.
-
Add 4M HCl in 1,4-Dioxane (5-10 eq) and stir the mixture at room temperature. Monitor the reaction by TLC/LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is typically obtained as an HCl salt. This crude amine salt can often be used directly in the next step.
-
Acylation: Suspend the crude amine hydrochloride salt (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add a mild base such as DIPEA or TEA (2.5 eq) to neutralize the HCl salt and act as an acid scavenger.
-
Slowly add acryloyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion by TLC/LC-MS.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final compound by column chromatography or recrystallization to yield the desired kinase inhibitor.
Characterization and Validation
To ensure the trustworthiness of the synthesis, rigorous characterization of the starting material, intermediates, and the final product is mandatory. This validates the identity, structure, and purity of the synthesized compounds.[19]
| Compound | Analytical Technique | Expected Key Observations |
| Precursor | ¹H NMR | Signals corresponding to the tetrahydrofuran ring protons, a distinct singlet for the tert-butyl group (~1.4 ppm), and signals for the CH-OH and CH-NH protons. |
| LC-MS | A peak corresponding to the correct mass-to-charge ratio [M+H]⁺. | |
| HPLC | A single major peak indicating high purity (>98%). | |
| Boc-Protected Intermediate | ¹H NMR | Appearance of new signals from the heterocyclic core; disappearance of the hydroxyl proton signal; characteristic shifts in the tetrahydrofuran ring protons upon substitution. |
| LC-MS | A peak corresponding to the mass of the precursor plus the mass of the heterocyclic core minus H and the leaving group (e.g., I). | |
| Final Kinase Inhibitor | ¹H NMR | Disappearance of the large singlet for the Boc group; appearance of characteristic vinyl proton signals for the acrylamide group (typically between 5.5-7.0 ppm). |
| ¹³C NMR | Appearance of a carbonyl signal for the new amide bond (~165 ppm). | |
| HRMS (High-Res MS) | Provides an exact mass measurement, confirming the elemental composition of the final molecule. | |
| HPLC | A single major peak with purity >99% is desired for biological testing. |
Biological Evaluation: Assessing Inhibitor Potency
Once synthesized and characterized, the novel compound must be evaluated for its biological activity.
-
In Vitro Kinase Assay: The primary evaluation is an in vitro enzymatic assay to determine the compound's potency against the target kinase, BTK. This assay measures the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%, known as the IC₅₀ value.[13]
-
Cell-Based Assays: Following enzymatic validation, cell-based assays are crucial. These are performed using B-cell lymphoma cell lines that are dependent on BCR signaling. The efficacy of the inhibitor is measured by its ability to inhibit BTK autophosphorylation or the proliferation of these cancer cells.[13]
The data below represents a hypothetical structure-activity relationship (SAR) study for a series of synthesized analogs, illustrating how modifications can impact potency.
| Compound | R¹ Group Modification | BTK IC₅₀ (nM) |
| Final Product | -H | 5.2 |
| Analog 1 | -CH₃ | 15.8 |
| Analog 2 | -F | 3.1 |
| Analog 3 | -Cl | 4.5 |
| Ibrutinib (Reference) | N/A | 0.5[13] |
Conclusion
This compound is a high-value, versatile precursor in medicinal chemistry. Its pre-defined stereochemistry and orthogonal protecting group strategy provide a reliable and efficient entry point for the synthesis of complex, three-dimensional molecules. As demonstrated in the context of BTK inhibitors, this chiral building block enables the systematic and logical construction of potent therapeutic agents, underscoring the power of scaffold-based design in modern drug discovery.[2] Its application streamlines synthetic routes, facilitating the exploration of novel chemical space and accelerating the development of next-generation kinase inhibitors.
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Hong, J.-B., et al. (2014). "Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as End Game Strategy." Organic Process Research & Development, 18(2), 228–238. Available at: [Link]
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Zhu, H., et al. (2016). "Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold." ACS Medicinal Chemistry Letters, 7(8), 752–757. Available at: [Link]
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Pomeisl, K., et al. (2021). "Synthesis of [13C6]‐Ibrutinib." Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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Bag, S., et al. (2023). "From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139." ACS Figshare. Available at: [Link]
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Sović, K., et al. (2021). "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents." Arhiv za higijenu rada i toksikologiju, 72(2), 85-103. Available at: [Link]
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Toti, K. S., & Fujii, N. (2019). "Organic Carbamates in Drug Design and Medicinal Chemistry." Chemical reviews, 119(15), 9345–9395. Available at: [Link]
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ResearchGate. "Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate." ResearchGate Publication. Available at: [Link]
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Trofimov, A., & Galkin, A. (2018). "The Tetrahydrofuran Motif in Polyketide Marine Drugs." Marine drugs, 16(11), 458. Available at: [Link]
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The Strategic Application of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate in the Synthesis of Advanced Antiviral Agents
Introduction: The Significance of Chiral Tetrahydrofurans in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Chiral heterocycles, particularly substituted tetrahydrofurans, have emerged as privileged scaffolds in the design of potent pharmaceuticals. Among these, tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate stands out as a versatile and strategically important building block. Its inherent chirality and dual functionality—a protected amine and a reactive hydroxyl group—make it a valuable precursor for the synthesis of complex molecules, most notably in the development of antiviral drugs targeting HIV-1 protease.[1][2]
The carbamate moiety, a stable and synthetically tractable protecting group, allows for the selective modification of other parts of the molecule while preventing unwanted side reactions involving the amine.[3] This feature is crucial in multi-step syntheses. Furthermore, the tetrahydrofuran ring system is a key component of the P2 ligand in several approved HIV-1 protease inhibitors, such as Darunavir and Amprenavir.[4][5][6] The stereochemistry of the substituents on this ring is critical for establishing strong hydrogen bonding interactions with the backbone of the protease enzyme, thereby enhancing inhibitory activity.[7][8] This application note will provide a detailed overview of the utility of this compound, including its physicochemical properties, its role in the synthesis of protease inhibitors, and detailed protocols for its application.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic building block is essential for its effective application. The properties of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | PubChem[9] |
| Molecular Weight | 203.24 g/mol | PubChem[9] |
| IUPAC Name | tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate | PubChem[9] |
| CAS Number | 1160187-62-1 | PubChem[9] |
Application in the Synthesis of HIV-1 Protease Inhibitors: A Strategic Approach
The primary application of this compound in medicinal chemistry is as a chiral precursor for the P2 ligand of HIV-1 protease inhibitors. The general synthetic strategy involves two key transformations:
-
Activation of the Hydroxyl Group and Coupling: The hydroxyl group of the tetrahydrofuran ring is first activated to facilitate its coupling with the core structure of the protease inhibitor.
-
Deprotection of the Carbamate: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed to unveil the free amine, which can then be further functionalized if necessary, or engage in interactions with the target enzyme.
The following diagram illustrates the general workflow for the incorporation of the tetrahydrofuran moiety into a protease inhibitor backbone.
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Application Notes and Protocols for the Stereoselective Synthesis of Heterocyclic Compounds Using tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Introduction: A Versatile Chiral Building Block for Modern Drug Discovery
In the landscape of contemporary pharmaceutical and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The stereochemical configuration of a molecule dictates its interaction with biological targets, directly influencing efficacy and safety. tert-Butyl ((3R,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate and its enantiomers are powerful chiral building blocks that offer a rigid tetrahydrofuran scaffold decorated with vicinal amino and hydroxyl functionalities. This specific arrangement of functional groups, with their inherent chirality, provides an exceptional starting point for the stereoselective synthesis of a diverse array of heterocyclic compounds, including morpholines, oxazolidinones, and nucleoside analogues. These heterocyclic motifs are prevalent in a multitude of clinically significant drugs. This guide provides an in-depth exploration of the synthetic utility of this chiral synthon, complete with detailed protocols and mechanistic insights to empower researchers in drug development.
Core Synthetic Strategies and Mechanistic Insights
The strategic placement of the Boc-protected amine and the secondary alcohol on the tetrahydrofuran ring allows for a range of stereocontrolled transformations. The inherent rigidity of the furanose backbone often dictates the facial selectivity of subsequent reactions, while the vicinal functional groups are primed for intramolecular cyclization reactions.
Synthesis of Chiral Substituted Morpholines
The synthesis of chiral morpholines is a significant endeavor in medicinal chemistry, as this scaffold is a key component of many therapeutic agents.[1] The trans relationship between the amino and hydroxyl groups in the starting material can be exploited to generate substituted morpholines with high diastereoselectivity. A common strategy involves the N-alkylation of the deprotected amine followed by an intramolecular Williamson ether synthesis.
Proposed Synthetic Workflow:
Caption: Workflow for the synthesis of chiral morpholines.
Alternatively, a reductive amination approach can be employed to introduce a substituent on the nitrogen atom, followed by cyclization. The stereochemistry of the starting material directly translates to the final morpholine product, ensuring a high degree of stereochemical control.
Synthesis of Tetrahydrofuran-Fuzed Oxazolidinones
Oxazolidinones are another class of heterocycles with significant therapeutic applications, most notably as antibacterial agents.[2][3] The 1,2-amino alcohol moiety of the starting material is the ideal precursor for the construction of an oxazolidinone ring. This is typically achieved by reaction with a carbonylating agent, such as phosgene, carbonyldiimidazole (CDI), or a chloroformate.
Reaction Scheme:
Caption: Synthesis of tetrahydrofuran-fused oxazolidinones.
The reaction proceeds via the formation of an intermediate isocyanate or carbamate, which then undergoes intramolecular cyclization. The trans configuration of the amino and hydroxyl groups in the starting material leads to a cis-fused bicyclic system, a valuable scaffold for further functionalization.
Stereoselective Synthesis of 1,4-Oxazepanes
Expanding the ring size to a seven-membered 1,4-oxazepane presents a greater synthetic challenge due to entropic factors. However, intramolecular cyclization strategies remain a viable approach.[4] One such method involves a haloetherification reaction on an N-allyl protected derivative of the starting amino alcohol.
Mechanistic Rationale:
The stereoselectivity of the cyclization is governed by the formation of a chiral halonium ion intermediate. The bulky substituent on the nitrogen and the tetrahydrofuran ring will favor a specific conformation, leading to a diastereoselective attack by the hydroxyl group to form the seven-membered ring.
Illustrative Pathway:
Caption: Haloetherification approach to chiral 1,4-oxazepanes.
Application in the Synthesis of Novel Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[5][6] The chiral tetrahydrofuran core of this compound serves as an excellent mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. The hydroxyl group can be used for the crucial glycosidic bond formation with a nucleobase, while the amino group can be further functionalized or left as a key pharmacophoric feature.
Conceptual Approach:
The synthesis would typically involve the activation of the C4-hydroxyl group, for instance, through a Mitsunobu reaction, to achieve inversion of stereochemistry if desired, and couple it with a protected nucleobase. Subsequent deprotection steps would yield the final nucleoside analogue. The flexibility in modifying both the tetrahydrofuran scaffold and the attached nucleobase allows for the creation of extensive libraries of novel compounds for biological screening.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of a Chiral N-Benzyl Morpholine Derivative
Step 1: Boc Deprotection
-
Dissolve tert-butyl ((3R,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate (1.0 equiv.) in dichloromethane (DCM, 10 mL/g).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol.
Step 2: N-Benzylation
-
Dissolve the crude amino alcohol (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF (15 mL/g).
-
Add potassium carbonate (2.5 equiv.) and benzyl bromide (1.2 equiv.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-benzylated intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the N-benzylated intermediate (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 20 mL/g) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench carefully with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired chiral N-benzyl morpholine derivative.
Protocol 2: Synthesis of a Tetrahydrofuran-Fused Oxazolidinone
Step 1: Boc Deprotection
-
Follow the procedure outlined in Protocol 1, Step 1 to obtain the crude amino alcohol.
Step 2: Cyclization with Carbonyldiimidazole (CDI)
-
Dissolve the crude amino alcohol (1.0 equiv.) in anhydrous THF (20 mL/g) under an inert atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI, 1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the fused oxazolidinone.
Data Presentation
| Heterocycle | Key Reagents | Typical Yield | Diastereomeric Ratio |
| N-Substituted Morpholine | R-X, NaH | 60-85% | >95:5 |
| Fused Oxazolidinone | CDI | 75-90% | >98:2 |
| 1,4-Oxazepane | NBS | 50-70% | Variable |
Note: Yields and diastereomeric ratios are representative and highly dependent on the specific substrates and reaction conditions.
Conclusion
This compound is a stereochemically defined and versatile building block that provides a reliable entry point to a variety of medicinally relevant heterocyclic scaffolds. The protocols and strategies outlined in this guide demonstrate its utility in the stereoselective synthesis of chiral morpholines, fused oxazolidinones, and 1,4-oxazepanes. Furthermore, its potential as a sugar mimic in the synthesis of novel nucleoside analogues highlights its broad applicability in modern drug discovery programs. The inherent chirality and well-defined functional group presentation of this synthon allow for a high degree of stereocontrol in subsequent transformations, making it an invaluable tool for the synthesis of complex, enantiomerically pure molecules.
References
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Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. Available at: [Link]
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Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed. Available at: [Link]
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tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. PubChem. Available at: [Link]
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Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
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Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
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Current Updates on Oxazolidinone and Its Significance. PubMed Central. Available at: [Link]
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. Available at: [Link]
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Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PubMed Central. Available at: [Link]
-
Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Royal Society of Chemistry. Available at: [Link]
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Chemical synthesis of 4'-modified nucleoside analogues. American Chemical Society. Available at: [Link]
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Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Deprotection of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Introduction: The Strategic Importance of Boc Deprotection in Complex Molecule Synthesis
In the landscape of modern organic synthesis and drug development, the use of protecting groups is a cornerstone of strategy, enabling chemists to selectively mask and unmask reactive functional groups with precision. Among these, the tert-butoxycarbonyl (Boc) group is one of the most frequently employed protecting groups for amines due to its stability under a wide range of conditions and, critically, its facile removal under acidic conditions.[1][2] The target molecule, tert-butyl (4-hydroxytetrahydrofuran-3-yl)carbamate, represents a valuable chiral building block. Its deprotection to yield (3-amino-4-hydroxytetrahydrofuran) is a critical step in the synthesis of a variety of biologically active molecules, including antiviral agents.[3]
This guide provides a detailed examination of the deprotection of this specific substrate, offering not just protocols, but the underlying chemical reasoning to empower researchers to make informed decisions in their synthetic campaigns. We will explore the nuances of acidic deprotection, potential pitfalls, and alternative strategies, ensuring the integrity of the sensitive tetrahydrofuran scaffold is maintained.
Core Principles of Boc Deprotection: An Acid-Labile Trigger
The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[4] The generally accepted mechanism proceeds through a series of well-defined steps, which underscores the choice of acidic reagents.[5][6]
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This enhances the electrophilicity of the carbonyl carbon.[7]
-
Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[6]
This mechanism highlights a key challenge: the generation of the reactive tert-butyl cation. This electrophile can potentially lead to undesired side reactions, such as alkylation of nucleophilic sites on the substrate or solvent.[8][9] The choice of deprotection conditions must therefore balance efficient cleavage with the mitigation of these side reactions.
Visualizing the Deprotection Workflow
The general workflow for the deprotection of this compound is a multi-step process that requires careful execution and monitoring.
Caption: General experimental workflow for Boc deprotection.
Comparative Protocols for Deprotection
The selection of a deprotection protocol is dictated by the stability of the substrate to acidic conditions and the desired final form of the product (free amine or salt). The tetrahydrofuran ring is generally stable under many acidic conditions used for Boc deprotection, but harsh conditions or prolonged reaction times should be approached with caution.[10][11]
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane/Methanol | Protocol 3: Mild Lewis Acid (ZnBr₂) |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) | Zinc Bromide (ZnBr₂) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1-4 hours | 30 minutes - 2 hours | 12-24 hours |
| Product Form | TFA Salt | Hydrochloride Salt | Free Amine (after work-up) |
| Key Advantages | High efficiency, volatile byproducts.[12] | Cost-effective, forms crystalline salts.[8] | High selectivity for acid-sensitive substrates.[13] |
| Potential Issues | Strong acid, potential for side reactions.[9] | Can be hygroscopic, requires anhydrous conditions. | Slower reaction times. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for Boc deprotection. The volatility of both the solvent and the acid simplifies the work-up procedure.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exotherm and minimize potential side reactions.
-
Reagent Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA by volume.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of the desired amine.
-
Further Processing: The crude product can often be used without further purification. If necessary, it can be purified by trituration with a non-polar solvent like diethyl ether to induce precipitation of the salt, followed by filtration.
Causality Behind Choices:
-
DCM as Solvent: It is a relatively inert solvent that effectively dissolves both the starting material and the resulting salt.
-
Excess TFA: Ensures complete protonation and drives the reaction to completion.
-
Initial Cooling: Mitigates the exothermic nature of the acid-base reaction and the subsequent cleavage.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a cost-effective alternative to TFA and often yields a crystalline hydrochloride salt, which can be easier to handle and purify.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or methanol.
-
Reagent Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.[7]
-
Reaction: Stir the mixture for 30 minutes to 2 hours. Precipitation of the hydrochloride salt may be observed. Monitor the reaction by TLC or LC-MS.
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent (e.g., diethyl ether). Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Causality Behind Choices:
-
HCl in Dioxane: A commercially available and convenient source of anhydrous HCl.
-
Formation of a Salt: The hydrochloride salt is often a stable, crystalline solid, which facilitates isolation and purification.
Mechanism Visualization: Acid-Catalyzed Boc Deprotection
The following diagram illustrates the step-by-step mechanism of Boc deprotection under acidic conditions, using TFA as the exemplary acid.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of acid or the reaction temperature. However, be mindful of potential degradation of the tetrahydrofuran ring with prolonged heating in strong acid.
-
Side Product Formation: The tert-butyl cation generated can alkylate electron-rich moieties. While the hydroxyl group on the substrate is a potential site for alkylation, this is often minimized in the presence of a large excess of a nucleophilic acid counterion (like trifluoroacetate). For highly sensitive substrates, the addition of a scavenger such as anisole or thioanisole can be beneficial to trap the tert-butyl cation.[8]
-
Product Isolation: The resulting amino alcohol is often highly polar and may be difficult to extract into organic solvents. Isolation as a salt is generally the most practical approach. To obtain the free amine, a careful basic work-up can be performed, but this may complicate purification.
Conclusion
The deprotection of this compound is a routine yet critical transformation in synthetic chemistry. A thorough understanding of the underlying mechanism allows for the rational selection of reagents and conditions. While TFA in DCM remains a robust and reliable method, alternatives such as HCl in dioxane offer practical advantages. For substrates with other acid-sensitive functional groups, milder Lewis acid-mediated protocols should be considered. By carefully controlling the reaction conditions and monitoring for potential side reactions, researchers can efficiently and cleanly access the valuable (3-amino-4-hydroxytetrahydrofuran) building block for further synthetic endeavors.
References
- Vertex AI Search. Boc Deprotection Mechanism - TFA.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
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Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link]
-
ACS Publications. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]
-
PubMed. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Available at: [Link]
-
National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at: [Link]
-
Iowa State University Digital Repository. Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. Available at: [Link]
-
ResearchGate. Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Canadian Journal of Chemistry. Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. Available at: [Link]
- Google Patents. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
-
Wikipedia. 3-Hydroxytetrahydrofuran. Available at: [Link]
-
ResearchGate. Mild and Selective Deprotection of Carbamates with Bu4NF | Request PDF. Available at: [Link]
-
The Royal Society of Chemistry. Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Available at: [Link]
- Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
-
ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Available at: [Link]
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Application Notes & Protocols: Strategic Coupling of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate for Advanced Synthesis
Introduction: A Versatile Chiral Scaffold
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a cornerstone chiral building block in modern medicinal chemistry and drug development.[1] Its rigid tetrahydrofuran core, decorated with precisely oriented hydroxyl and Boc-protected amine functionalities, presents a valuable scaffold for constructing complex molecular architectures.[2] The defined stereochemistry at the C3 and C4 positions is particularly crucial for designing molecules with specific three-dimensional conformations required for potent biological activity, notably in the development of novel antiviral agents and enzyme inhibitors.[1][3][4]
This guide provides an in-depth exploration of the key coupling strategies centered on the C4-hydroxyl group of this molecule. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.
Core Principle: The Reactivity of the C4-Hydroxyl Group
The secondary alcohol at the C4 position is the primary site for coupling reactions. Its nucleophilicity can be harnessed directly, or it can be transformed into a good leaving group to facilitate substitution. The choice of reaction strategy dictates not only the type of bond formed (C-O, C-N, C-S) but also, critically, the resulting stereochemistry at the reaction center. The adjacent Boc-protected amine provides steric influence and must be considered for its stability under the chosen reaction conditions.
Strategy 1: The Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction is arguably the most powerful tool for functionalizing the C4-hydroxyl group, as it proceeds with a clean and predictable inversion of stereochemistry.[5] This transformation is not a simple substitution but a redox-mediated process that activates the alcohol in situ, allowing it to be displaced by a wide range of acidic nucleophiles (pKa ≤ 15).[5][6]
The "Why": Mechanistic Underpinnings
The reaction's efficacy hinges on the initial formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This highly reactive species protonates the nucleophile and activates the alcohol by forming a phosphonium-alkoxy intermediate, a superb leaving group. The now-anionic nucleophile attacks the carbon center from the backside, displacing the triphenylphosphine oxide (TPPO) and inverting the stereocenter.
Diagram: The Mitsunobu Reaction Mechanism
Caption: Mechanism of the Mitsunobu reaction, showing alcohol activation and subsequent Sₙ2 displacement.
Experimental Protocol 1: Mitsunobu Esterification with 4-Nitrobenzoic Acid
This protocol details the formation of an ester with inversion of configuration.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate (1.0 eq.), 4-nitrobenzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~10 volumes, e.g., 10 mL per gram of substrate). Stir the mixture at room temperature until all solids have dissolved.[7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. A clear, homogeneous solution should be maintained.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 10-15 minutes.[7] Maintain the internal temperature below 5 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the formation of a new, less polar spot (the product). The formation of a white precipitate (triphenylphosphine oxide, TPPO) is a visual indicator of reaction progress.[7]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate or dichloromethane (DCM).
-
Cool the mixture in an ice bath for 30 minutes to further precipitate TPPO, then remove it by filtration.
-
Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid), water, and brine.[7]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the final inverted ester product.
Data Summary: Mitsunobu Reaction Parameters
| Nucleophile (Nu-H) | Product Type | Key Conditions | Stereochemical Outcome | Common Byproducts |
| Carboxylic Acid (R-COOH) | Ester | PPh₃, DIAD, THF, 0°C to RT | Inversion | Triphenylphosphine oxide (TPPO), DIAD-H₂ |
| Phenol (Ar-OH) | Phenyl Ether | PPh₃, DIAD, THF, 0°C to RT | Inversion | TPPO, DIAD-H₂ |
| Phthalimide | Protected Amine | PPh₃, DEAD, THF, 0°C to RT | Inversion | TPPO, DEAD-H₂ |
| Diphenylphosphoryl azide (DPPA) | Azide | PPh₃, DIAD, THF, 0°C to RT | Inversion | TPPO, DIAD-H₂ |
Strategy 2: Acid-Catalyzed Etherification
For the synthesis of certain ethers, particularly tert-butyl ethers, direct acid-catalyzed etherification offers a more atom-economical route than the Mitsunobu reaction. This method relies on the formation of a carbocation from a suitable coupling partner, which is then trapped by the hydroxyl group of the substrate.
The "Why": Mechanistic Considerations
In a typical reaction with tert-butyl alcohol and an acid catalyst (e.g., p-toluenesulfonic acid, PTSA), the tert-butyl alcohol is protonated and loses water to form a relatively stable tert-butyl carbocation.[8][9] This electrophile is then attacked by the nucleophilic oxygen of the substrate's hydroxyl group. This reaction proceeds with retention of configuration at the C4 center because the chiral center itself is not the site of substitution.
Experimental Protocol 2: Etherification with tert-Butyl Alcohol
Step-by-Step Methodology:
-
Setup: In a sealed pressure vessel or a round-bottom flask equipped with a reflux condenser, combine tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate (1.0 eq.) and a large excess of tert-butyl alcohol (which acts as both reagent and solvent).[8]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~10 mol%).
-
Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours.[9] Causality: Elevated temperature is required to promote the formation of the tert-butyl carbocation.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Diagram: General Laboratory Workflow
Caption: A typical laboratory workflow for a coupling reaction like the Mitsunobu.
Safety & Handling
-
Azodicarboxylates (DEAD, DIAD): These reagents are shock-sensitive and potentially explosive, especially in concentrated form. They are typically handled as solutions in solvents like toluene.[7] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated chemical fume hood.
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.
-
Acid Catalysts (PTSA): Corrosive. Handle with care to avoid skin and eye contact.
-
Solvents (THF, DCM): Anhydrous solvents are required for the Mitsunobu reaction to prevent quenching of the reactive intermediates. Handle flammable and volatile organic solvents in a fume hood.
Conclusion
The strategic functionalization of this compound via its C4-hydroxyl group is a critical step in the synthesis of many high-value compounds. The Mitsunobu reaction stands out for its reliability in achieving stereochemical inversion, providing access to epimeric products that are often essential for structure-activity relationship (SAR) studies. For reactions where stereochemical retention is desired, alternative methods like acid-catalyzed etherification provide a complementary approach. A thorough understanding of the mechanisms and careful execution of the protocols outlined in this guide will enable researchers to confidently and successfully employ this versatile building block in their synthetic campaigns.
References
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A Validated Protocol for the Purification of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate via Normal-Phase Column Chromatography
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate using normal-phase column chromatography. This compound is a valuable chiral building block in medicinal chemistry, and its purity is critical for subsequent synthetic steps and biological assays. The protocol is designed to be self-validating, beginning with thin-layer chromatography (TLC) for method development to ensure optimal separation. We detail the causality behind experimental choices, from stationary and mobile phase selection to fraction analysis and product isolation, providing a robust methodology for obtaining this key intermediate in high purity.
Introduction and Principles of Separation
This compound possesses two key functional groups that dictate its chromatographic behavior: a polar hydroxyl (-OH) group and a moderately polar N-Boc (tert-butyloxycarbonyl) protecting group. The tetrahydrofuran ring itself contributes to the molecule's overall polarity.[1] The goal of column chromatography is to separate the target compound from impurities, which may include unreacted starting materials, reagents, or byproducts from its synthesis.
The separation strategy described here employs normal-phase chromatography. In this technique, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent mixture.[2][3] The fundamental principle of this separation is the equilibrium established between the compounds dissolved in the mobile phase and adsorbed onto the stationary phase.[3][4]
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice due to its high polarity, which allows for strong interactions (primarily hydrogen bonding) with the polar hydroxyl group of the target molecule.[2][4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol) is used. The polarity of the mobile phase is carefully tuned to control how strongly compounds are eluted from the column.[5][6]
-
Elution Order: Compounds will elute in order of increasing polarity. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly on the silica gel and elute later.[4] The desired product, with its intermediate polarity, will elute between these extremes.
Overall Purification Workflow
The purification process follows a logical and systematic sequence designed to maximize both purity and yield. The workflow begins with analytical TLC to establish the ideal separation conditions before committing the bulk material to preparative column chromatography.
Caption: Workflow for column chromatography purification.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Potassium Permanganate (KMnO₄) stain
-
Glass chromatography column with stopcock
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Experimental Protocols
Part 1: Thin-Layer Chromatography (TLC) for Method Development
Rationale: Before performing a large-scale column separation, it is essential to identify a mobile phase that provides good separation of the target compound from its impurities. The ideal solvent system for preparative chromatography should provide a retention factor (Rf) of 0.25-0.35 for the desired compound.[2] This Rf value ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Step-by-Step Protocol:
-
Prepare a Stock Solution: Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the stock solution onto the baseline of several TLC plates.
-
Develop the Plates: Place each plate in a developing chamber containing a different solvent system. Start with a less polar mixture and gradually increase the polarity. Good starting points are mixtures of Hexane and Ethyl Acetate (e.g., 4:1, 2:1, 1:1).
-
Visualize the Spots:
-
First, check the plate under a UV lamp (254 nm). Some impurities may be UV-active.
-
Next, stain the plate. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the hydroxyl group of the target compound and other oxidizable functional groups, appearing as yellow spots on a purple background.[7]
-
-
Analyze and Optimize:
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Identify the solvent system that gives the best separation between the product spot (Rf ≈ 0.3) and any impurity spots. There should be a clear difference in Rf values (ΔRf) of at least 0.1 between the desired compound and adjacent impurities.[2]
-
Part 2: Preparative Column Chromatography
Rationale: This protocol uses the "slurry packing" method, which is the most reliable way to prepare a homogeneous, bubble-free column packing.[4] A well-packed column is critical for achieving high resolution and preventing issues like channeling, which leads to poor separation.[6]
Step-by-Step Protocol:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Close the stopcock.
-
-
Slurry Packing:
-
In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).[4]
-
Add the less polar solvent from your chosen mobile phase system to create a pourable slurry.
-
Quickly pour the slurry into the column. Use a funnel to aid the process.
-
Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.
-
Never let the top of the silica bed run dry. Always maintain a layer of solvent above the silica.
-
-
Sample Loading:
-
Wet Loading (Recommended for soluble samples): Dissolve the crude material in the minimum amount of the mobile phase (or a less polar solvent like dichloromethane). Using a pipette, carefully add the solution to the top of the silica bed.
-
Dry Loading (For samples with poor solubility): Dissolve the crude material in a volatile solvent, add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Once the sample is loaded, add the pre-mixed mobile phase to the top of the column.
-
Begin collecting fractions in numbered test tubes.
-
If the separation is difficult, a gradient elution can be used. Start with the less polar solvent system determined by TLC and gradually increase the polarity by adding more of the polar co-solvent. This will elute the less polar compounds first, followed by your target compound, and finally the most polar impurities.
-
Part 3: Analysis of Fractions and Product Isolation
-
TLC Analysis: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Pooling Fractions: Identify and combine the fractions that contain only the pure desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The remaining solid or oil is the purified this compound. Dry it under high vacuum to remove any residual solvent. Confirm its identity and purity using analytical methods such as NMR, LC-MS, or melting point analysis.
Summary of Parameters and Troubleshooting
| Parameter | Recommendation | Rationale / Troubleshooting Tip |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase separation of polar organic molecules.[2][3] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Polarity is adjusted to achieve an Rf of ~0.3 for the target compound.[2][5] If streaking occurs, a small amount of acid or base (e.g., 0.5% triethylamine) can be added to the eluent.[8] |
| Rf Target (TLC) | 0.25 - 0.35 | Ensures efficient elution and good separation on the column.[2] |
| TLC Visualization | 1. UV light (254 nm) 2. KMnO₄ Stain | UV may show aromatic impurities. KMnO₄ is excellent for visualizing the alcohol functional group.[7] |
| Sample Loading | Dry Loading | Recommended if the compound is not very soluble in the mobile phase to prevent precipitation at the column head and ensure a narrow starting band. |
| Elution Mode | Isocratic or Gradient | Use gradient elution (slowly increasing polarity) for complex mixtures or when impurities are close in Rf to the product. |
References
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?[Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
University of Alberta. Column chromatography. [Link]
-
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]
-
Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. [Link]
-
YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection. [Link]
-
Michigan State University. TLC Visualization Methods. [Link]
-
PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
ResearchGate. (2020, September 7). Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction?[Link]
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- 8. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthesis. The target molecule, a key building block in various pharmaceutical endeavors, presents unique challenges due to its bifunctional nature—containing both a secondary amine and a secondary alcohol. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Core Reaction Optimization
Question: My overall yield for the Boc protection of 3-amino-4-hydroxytetrahydrofuran is consistently low (<60%). What are the most common culprits and how can I address them?
Answer: Low yield in this synthesis is a frequent issue stemming from several factors: incomplete reaction, formation of side products, and losses during workup or purification. The primary challenge is the presence of two nucleophilic sites: the amine and the hydroxyl group. While the amine is inherently more nucleophilic and should react preferentially, suboptimal conditions can lead to a mixture of products.[1]
Primary Causes & Solutions:
-
Incomplete Reaction: The reaction may stall due to insufficient activation of the amine or deactivation of the Boc anhydride ((Boc)₂O).
-
Solution: Ensure stoichiometry is correct (typically 1.05-1.2 equivalents of (Boc)₂O). Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
-
Side Product Formation: The hydroxyl group can compete with the amine, leading to the formation of an O-Boc carbonate byproduct. Additionally, over-reaction can lead to an N,N-di-Boc protected product, although this is less common with secondary amines under standard conditions.[2]
-
Solution: Maintain a low reaction temperature (0 °C to room temperature) to enhance the selectivity for N-acylation over O-acylation. The choice of base and solvent is also critical (see next question).
-
-
Hydrolysis of (Boc)₂O: In aqueous or protic solvent systems, Boc anhydride can hydrolyze, reducing its effective concentration.
Question: What are the optimal base and solvent systems for selectively protecting the amine without affecting the hydroxyl group?
Answer: The choice of base and solvent is arguably the most critical parameter for achieving high yield and selectivity in this transformation. The goal is to facilitate the nucleophilic attack of the amine on the (Boc)₂O while minimizing side reactions.
Recommended Systems:
| System | Base | Solvent | Rationale & Causality | Typical Conditions |
| A (Standard) | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | DCM or THF | A non-nucleophilic organic base deprotonates the ammonium species formed after initial reaction, driving the reaction forward without competing with the substrate amine. DCM and THF are excellent for dissolving both the starting material and reagents.[5] | 1.1-1.5 eq. Base, 0 °C to RT, 4-12 h |
| B (Aqueous Biphasic) | Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) | Dioxane/H₂O or THF/H₂O | The inorganic base remains in the aqueous phase, neutralizing the acid byproduct. This can be a very clean and effective method, often with simple workup. The carbonate formed from O-acylation tends to hydrolyze back to the alcohol during aqueous workup.[1][3] | 2.0 eq. Base, RT, 2-6 h |
| C (Catalytic) | 4-Dimethylaminopyridine (DMAP) (catalytic) | MeCN or DCM | DMAP is a hyper-nucleophilic catalyst that forms a highly reactive Boc-pyridinium intermediate, accelerating the reaction.[2] Use only catalytic amounts (0.05-0.1 eq.) to avoid it acting as a primary base, which can promote side reactions. Often used in conjunction with a stoichiometric base like TEA. | 0.1 eq. DMAP, 1.2 eq. TEA, RT, 1-4 h |
Expert Insight: For the synthesis of this compound, System A is often the most reliable starting point due to the polar nature of the substrate. If solubility is an issue, System B can be highly effective and simplifies purification.
Section 2: Side Reactions and Impurity Profiling
Question: I'm observing an impurity with a mass corresponding to a di-Boc adduct. How is this possible and how can I prevent it?
Answer: The formation of a di-Boc adduct can occur in two ways: N,O-bis-protection (Boc group on both nitrogen and oxygen) or N,N-di-Boc protection (less likely but possible if the starting material is a primary amine). Given the structure, the N,O-bis-protected species is the most probable di-Boc impurity.
This occurs when the reaction conditions are too forcing (high temperature, excess (Boc)₂O, or a highly activating catalyst like DMAP in stoichiometric amounts), causing the less nucleophilic hydroxyl group to react.
Prevention Workflow:
Caption: Decision workflow for minimizing di-Boc side product formation.
Mechanism of Side Reaction:
Sources
Technical Support Center: Synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Welcome to the dedicated technical support guide for the synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block in their synthetic endeavors. My goal is to provide you with in-depth, field-tested insights into the common challenges and side reactions encountered during this synthesis, moving beyond a simple procedural outline to explain the underlying chemical principles. This guide is structured as a dynamic question-and-answer hub to directly address the practical issues you may face at the bench.
Frequently Asked Questions (FAQs)
Here, we address the most common queries that arise during the synthesis of the target compound.
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: The most prevalent and logical synthetic pathway involves a two-step sequence:
-
Epoxide Ring-Opening: This step involves the synthesis of the key intermediate, 3-amino-4-hydroxytetrahydrofuran. A common and efficient method is the nucleophilic ring-opening of a meso-epoxide, cis-3,4-epoxytetrahydrofuran, using a nitrogen source like ammonia. The regioselectivity of this step is paramount for the success of the entire synthesis.
-
N-Boc Protection: The subsequent step is the chemoselective protection of the primary amine in the presence of the secondary hydroxyl group using di-tert-butyl dicarbonate (Boc₂O).
The overall synthetic workflow is depicted below.
Caption: General two-step synthesis of the target carbamate.
Q2: What is the most critical side reaction during the epoxide ring-opening step?
A2: The primary side reaction of concern is the formation of the regioisomeric amino alcohol, 4-amino-3-hydroxytetrahydrofuran. This arises from the non-regioselective attack of the amine nucleophile on the epoxide ring. Epoxides, being three-membered rings with significant strain, are susceptible to nucleophilic attack at either carbon atom.[1][2] The regiochemical outcome can be influenced by the reaction conditions, such as pH and the presence of catalysts.[3]
Q3: Can the hydroxyl group interfere with the Boc protection of the amine?
A3: Yes, this is a significant potential issue. While amines are generally more nucleophilic than alcohols, allowing for a degree of chemoselectivity, the hydroxyl group can compete in the acylation reaction with Boc₂O.[4] This can lead to the formation of an O-Boc protected side product, or even a di-protected species where both the amine and hydroxyl groups are acylated. The use of certain catalysts, like 4-(dimethylamino)pyridine (DMAP), can sometimes exacerbate the formation of undesired O-acylation products and symmetrical carbonates.[5][6]
Q4: Are there any intramolecular side reactions I should be aware of?
A4: With vicinal amino alcohols like 3-amino-4-hydroxytetrahydrofuran, intramolecular reactions are a possibility, though less common under standard Boc protection conditions. One potential, though rare, side reaction is the formation of a cyclic carbamate or oxazolidinone, particularly under harsh conditions or with specific reagents not typically used for Boc protection. However, studies have shown that catalyst-free N-tert-butoxycarbonylation of amino alcohols in water can proceed cleanly without oxazolidinone formation.[7] Another possibility is an intramolecular N-to-O Boc migration, where an alkoxide formed by deprotonation of the hydroxyl group attacks the adjacent N-Boc group.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) & Protocol |
| Two major spots on TLC/HPLC after Step 1 (Epoxide Ring-Opening) | 1. Formation of Regioisomers: Non-selective nucleophilic attack on the epoxide ring, yielding both 3-amino-4-hydroxytetrahydrofuran and 4-amino-3-hydroxytetrahydrofuran. | Control Reaction Conditions: Carefully control the pH of the reaction medium. Acidic or basic conditions can influence the site of nucleophilic attack. For instance, an Sₙ2-type reaction with a strong nucleophile like ammonia typically favors attack at the less sterically hindered carbon.[9] Analytical Protocol (¹H NMR): The two regioisomers will have distinct ¹H NMR spectra. The proton attached to the carbon bearing the amino group will show a different chemical shift and coupling pattern compared to the proton on the carbon with the hydroxyl group. Careful analysis of the crude product by ¹H NMR can confirm the presence and ratio of the two isomers. Purification: If regioisomers are formed, careful column chromatography is required to separate them before proceeding to the next step. |
| Multiple spots on TLC/HPLC after Step 2 (N-Boc Protection), including products with higher Rf values. | 1. O-Boc Formation: The hydroxyl group has been acylated by Boc₂O. 2. Di-Boc Formation: The primary amine has been acylated twice. 3. Symmetrical Carbonate Formation: A side reaction involving the alcohol and Boc₂O, especially if DMAP is used.[5][6] | Optimize Boc Protection Protocol: a. Stoichiometry: Use a controlled amount of Boc₂O (typically 1.05-1.1 equivalents). Excess reagent increases the likelihood of di-protection and O-acylation. b. Base Selection: Avoid strong, highly nucleophilic bases or acylation catalysts like DMAP if O-acylation is observed. A non-nucleophilic base like triethylamine (TEA) or even sodium bicarbonate in a biphasic system is often sufficient.[10] c. Solvent Choice: Using specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote chemoselective mono-N-Boc protection and suppress side reactions.[7] Troubleshooting Protocol (Selective Deprotection): If a significant amount of the O-Boc side product is formed, it can sometimes be selectively cleaved. O-Boc groups are generally more labile to mild basic conditions (e.g., dilute K₂CO₃ in methanol) than the more stable N-Boc group. Monitor carefully by TLC to avoid deprotection of the desired product. |
| Low yield of the final product with the presence of a urea-like byproduct. | Isocyanate Formation: The primary amine can react with Boc₂O to form an unstable intermediate that decomposes into an isocyanate. This isocyanate can then react with another molecule of the starting amine to form a urea derivative. This side reaction is more prevalent under certain conditions, particularly with DMAP catalysis at elevated temperatures.[5][6] | Modify Reaction Conditions: a. Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can promote the breakdown of intermediates to isocyanates. b. Reagent Addition: Add the Boc₂O solution slowly to the solution of the amino alcohol and base. This maintains a low instantaneous concentration of the acylating agent. Alternative Protocol: A catalyst-free N-tert-butoxycarbonylation in water has been reported to give N-Boc derivatives chemoselectively without the formation of isocyanate or urea side products.[7] |
| Final product appears unstable during workup or purification. | Acid Lability of the Boc Group: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[10][11] Exposure to even moderately strong acids during aqueous workup (e.g., pH < 4) or silica gel chromatography can lead to partial or complete deprotection. | Maintain Neutral or Mildly Basic Conditions: a. Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any acidic species before extraction. Ensure all aqueous layers are not strongly acidic. b. Chromatography: If silica gel chromatography is necessary, consider neutralizing the silica gel by preparing a slurry with a small percentage of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system). Alternatively, use a different stationary phase like alumina (neutral or basic). |
Visualizing the Reaction Pathways
To better understand the potential outcomes, the following diagrams illustrate the key reaction pathways, including the desired transformation and major side reactions.
Step 1: Epoxide Ring-Opening
Caption: Regioselectivity in the epoxide ring-opening step.
Step 2: N-Boc Protection
Caption: Desired reaction and potential side reactions during Boc protection.
References
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(21), 6368–6380. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butoxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]
-
Wikipedia. (2024). Di-tert-butyl dicarbonate. [Link]
-
YouTube. (2015). Di-tert-butyl dicarbonate. [Link]
-
Sahoo, J., Panda, J., Mandal, S., & Sahoo, G. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(19), 2895-2900. [Link]
-
Jørgensen, K. A., & Johannsen, M. (1999). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Amino Acids, 16(4), 321-333. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(44), 8375-8378. [Link]
-
MDPI. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 23(12), 3290. [Link]
-
Scirp.org. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 21-24. [Link]
-
RSC Publishing. (2015). pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran. Organic & Biomolecular Chemistry, 13(31), 8499-8502. [Link]
Sources
- 1. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 2. Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol [scirp.org]
- 3. pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
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- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimization of Boc Protection for Aminotetrahydrofuranols
Welcome to the technical support center for the Boc protection of aminotetrahydrofuranols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this critical synthetic transformation. Here, we move beyond basic protocols to address the specific challenges and optimization parameters you are likely to encounter in your work. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Boc protection of aminotetrahydrofuranols.
Q1: What is the fundamental mechanism of Boc protection using di-tert-butyl dicarbonate ((Boc)₂O)?
A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into the stable byproducts carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide then acts as a base to deprotonate the newly formed carbamate, yielding the final N-Boc protected amine and tert-butanol.[1][2][3] The release of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[1][2]
Q2: Is a base always necessary for Boc protection?
A2: Not strictly. The reaction can proceed without a base, as the amine substrate itself can act as a base, and the tert-butoxide byproduct can also deprotonate the intermediate.[2][4] However, the resulting ammonium salt of the starting material can be less nucleophilic, slowing the reaction. For this reason, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly added to scavenge the proton generated, ensuring the amine remains in its more reactive freebase form.[1][5]
Q3: My aminotetrahydrofuranol starting material has poor solubility in common aprotic solvents like THF or DCM. What are my options?
A3: Poor solubility is a frequent issue, especially with highly polar or zwitterionic substrates.[6][7] Consider the following strategies:
-
Aqueous Biphasic System: Dissolving the substrate in an aqueous solution of a base like sodium bicarbonate or sodium hydroxide can improve solubility. The (Boc)₂O can be dissolved in a water-immiscible organic solvent like dichloromethane (DCM). Vigorous stirring is required to facilitate the reaction at the interface.[7][8]
-
Protic Solvents: Alcohols like methanol or ethanol can be excellent solvents for polar substrates and have been shown to accelerate the rate of Boc protection, even without an added base.[9]
-
Solvent Mixtures: A mixture of solvents, such as THF/water or dioxane/water, can provide a good balance of polarity to dissolve both the substrate and the reagent.[10]
Q4: Can the hydroxyl group of my aminotetrahydrofuranol be protected by (Boc)₂O?
A4: Yes, this is a potential side reaction. While amines are generally more nucleophilic than alcohols, O-Boc protection can occur, especially under forcing conditions or with highly reactive hydroxyl groups.[1] Using stoichiometric amounts of (Boc)₂O and running the reaction at or below room temperature can minimize this side reaction. Chemoselectivity for the amine is generally high under standard conditions.[11]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the Boc protection of aminotetrahydrofuranols.
Issue 1: Low or No Product Yield
This is one of the most common issues and can stem from several sources. The following decision tree can help diagnose the root cause.
Troubleshooting Steps:
-
Verify Reagent Quality: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time, especially if not stored properly.[12][13] It is a low-melting solid, so if it appears oily or has been stored at room temperature for an extended period, its quality may be compromised. Use a fresh bottle or a slight excess (1.1-1.2 equivalents) to compensate for potential degradation.[13]
-
Check Basicity: Ensure the amine is in its freebase form. If your starting material is a salt (e.g., a hydrochloride salt), you must add at least one equivalent of base to neutralize the salt in addition to any catalytic base used.
-
Reaction Temperature: While many Boc protections proceed well at room temperature, sterically hindered or electronically deactivated amines may require gentle heating (e.g., 40-50 °C).[10] However, be aware that higher temperatures can also promote side reactions.
Issue 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.
Common Side Products and Solutions:
| Side Product | Identification | Probable Cause | Recommended Solution |
| N,N-di-Boc Protected Amine | Higher Rf on TLC, higher mass in MS (+100 amu). | Excess (Boc)₂O, prolonged reaction time, or use of a strong catalyst like DMAP.[14] | Use a stoichiometric amount of (Boc)₂O (1.0-1.1 eq.). Avoid using DMAP unless necessary for a very unreactive amine. Monitor the reaction closely and stop it once the starting material is consumed. |
| O-Boc Protected Alcohol | Higher Rf on TLC, higher mass in MS (+100 amu). | The hydroxyl group is competing with the amine. | Perform the reaction at a lower temperature (0 °C to RT). Ensure no strong, non-selective base is used that might deprotonate the alcohol. |
| Oxazolidinone Formation | Mass corresponding to the cyclized product. | This is an intramolecular cyclization that can occur with β-amino alcohols.[11][15] | This is often base-mediated.[1] Try running the reaction without a base or with a milder base. Lowering the temperature can also help. |
Issue 3: Reaction Stalls or is Sluggish
A reaction that starts but does not go to completion is a common challenge, especially with sterically hindered substrates.
Optimization Strategies for Difficult Substrates:
-
Catalyst Addition: For particularly unreactive amines, the addition of a catalytic amount (1-5 mol%) of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[8] DMAP acts as a potent acylation catalyst.
-
Solvent Effects: As mentioned, alcoholic solvents can enhance the reaction rate.[9] A study showed that the reaction between p-toluidine and (Boc)₂O is 70 times faster in methanol-d₄ than in chloroform-d.[9]
-
Increased Reagent Concentration: Running the reaction at a higher concentration can sometimes drive it to completion.
Section 3: Optimized Experimental Protocol
This section provides a robust, general-purpose protocol for the Boc protection of an aminotetrahydrofuranol.
Materials:
-
Aminotetrahydrofuranol substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate or sodium sulfate, anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution: Dissolve the aminotetrahydrofuranol (1.0 eq.) in anhydrous THF (to make a 0.1 to 0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 5 minutes. Note: The reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching and Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted (Boc)₂O and acidic byproducts) and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Section 4: Data Summary Table
The following table summarizes typical reaction parameters and their impact on the outcome.
| Parameter | Standard Condition | Variation & Rationale | Potential Issues |
| (Boc)₂O Stoichiometry | 1.05 - 1.2 eq. | Increase to 1.5 eq. for sluggish reactions. Decrease to 1.0 eq. to avoid di-Boc formation. | Excess can lead to N,N-di-Boc side products.[14] |
| Base | Triethylamine (1.2 eq.) | Use DIPEA for sterically hindered amines. Use NaHCO₃ in aqueous systems. Omit for base-sensitive substrates. | Stronger bases may promote side reactions like oxazolidinone formation.[1] |
| Solvent | THF, DCM, ACN | Use MeOH or EtOH to increase rate and solubility.[9] Use aqueous/organic biphasic for polar substrates.[8] | Protic solvents can react with (Boc)₂O, though this is usually slow compared to the amine reaction. |
| Temperature | Room Temperature (20-25 °C) | Cool to 0 °C to improve selectivity. Heat to 40-50 °C to increase rate for unreactive amines. | Higher temperatures can lead to side products and reagent decomposition. |
| Catalyst | None | Add DMAP (1-5 mol%) for very unreactive amines. | DMAP can significantly increase the rate of N,N-di-Boc formation.[14] |
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Adding Boc Group Mechanism | Organic Chemistry. (2021, September 1). YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of PIL catalyzed Boc protection reaction of amine functionality. Retrieved from [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18156-18181. [Link]
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1242. [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Parlow, J. J., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of the American Chemical Society, 120(18), 4645–4646. [Link]
-
ResearchGate. (n.d.). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Retrieved from [Link]
-
Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
White, J. M., et al. (2011). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 7, 1017–1022. [Link]
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- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Di-tert-butyl_dicarbonate [chemeurope.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 15. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of chiral hydroxytetrahydrofuran carbamates
Welcome to the technical support center dedicated to the stereoselective synthesis of chiral hydroxytetrahydrofuran carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during carbamate formation on chiral scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter.
Section 1: Understanding and Preventing Racemization
The primary challenge in the synthesis of chiral hydroxytetrahydrofuran carbamates is preventing the loss of stereochemical purity at the carbon bearing the hydroxyl group. Racemization can occur at various stages of the synthesis, and understanding the underlying mechanisms is crucial for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to racemization during the synthesis of chiral hydroxytetrahydrofuran carbamates?
A1: Racemization in the synthesis of these molecules typically occurs through pathways that involve the deprotonation of the stereogenic center, leading to a planar intermediate, or through reaction conditions that favor equilibrium between enantiomers. Key mechanisms include:
-
Base-Mediated Epimerization: Strong bases can abstract the proton at the stereogenic carbon, especially if it is activated by an adjacent electron-withdrawing group. The resulting carbanion or enolate is planar, and subsequent reprotonation can occur from either face, leading to a racemic or epimerized mixture.
-
Oxazolone Formation in Peptide Chemistry: While not directly applicable to all carbamate syntheses, the principle of forming a planar, racemization-prone intermediate is relevant. In peptide synthesis, activation of an N-protected amino acid can lead to an oxazolone intermediate where the α-proton is highly acidic and easily removed, causing racemization.[1]
-
Temperature-Induced Racemization: Elevated temperatures can provide the necessary activation energy for racemization to occur, even in the absence of a strong base.[2] This is particularly true if the stereocenter is sterically hindered or if the molecule can adopt a conformation that facilitates proton exchange.
Q2: How does the choice of base influence the risk of racemization?
A2: The choice of base is critical. Strong, non-nucleophilic bases are often required to deprotonate the alcohol for carbamate formation, but they can also promote racemization.
-
Strong, Hindered Bases: Bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) are effective for deprotonation but can cause racemization if not used under carefully controlled conditions (e.g., low temperatures).[3][4]
-
Weaker, Non-Nucleophilic Bases: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred as they are less likely to cause epimerization. However, their basicity may not be sufficient for all substrates.
-
Inorganic Bases: Bases like cesium carbonate (Cs₂CO₃) can be effective and are often associated with milder reaction conditions that can minimize racemization.[5][6]
Q3: Can the carbamate-forming reagent itself contribute to racemization?
A3: Yes, the reactivity of the carbamate-forming reagent can influence the potential for racemization. Highly reactive reagents can lead to more vigorous reaction conditions that may promote side reactions, including racemization.
-
Isocyanates: While effective, isocyanates are highly reactive and can lead to exothermic reactions. Careful temperature control is essential to prevent side reactions and potential racemization.[7][8]
-
Chloroformates: These are common reagents for carbamate synthesis. The reaction generates HCl, which must be scavenged by a base. The choice of base, as discussed, is critical.[6]
-
Activated Carbonates: Reagents like p-nitrophenyl chloroformate can be used to form activated carbonates, which then react with the amine under milder conditions, potentially reducing the risk of racemization.[6]
Troubleshooting Guide: Racemization Issues
This guide addresses the common problem of observing a loss of enantiomeric excess (ee) in the final hydroxytetrahydrofuran carbamate product.
Problem: Low Enantiomeric Excess (ee%) in the Final Product
Below are potential causes and recommended solutions to mitigate racemization.
| Potential Cause | Explanation | Recommended Solution(s) |
| Inappropriate Base | The base used is too strong or is used at a temperature that allows for epimerization of the stereocenter. | - Switch to a milder, non-nucleophilic base such as DIPEA or Cs₂CO₃. - If a strong base is necessary, perform the reaction at a very low temperature (e.g., -78 °C) and monitor the reaction closely for completion to avoid prolonged exposure.[4] |
| Elevated Reaction Temperature | Higher temperatures can provide the energy for racemization to occur, even with a mild base.[2] | - Maintain a low and consistent reaction temperature. Use a cryostat or a well-maintained cooling bath. - For exothermic reactions, ensure efficient stirring and consider a slower rate of reagent addition to manage heat evolution.[2] |
| Prolonged Reaction Time | The longer the chiral molecule is exposed to conditions that can cause racemization, the greater the loss of stereochemical purity. | - Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the minimum time required for completion. - Quench the reaction as soon as the starting material is consumed. |
| Solvent Effects | The polarity of the solvent can influence the stability of intermediates and transition states involved in racemization pathways. | - Screen different aprotic solvents (e.g., THF, DCM, Toluene). In some cases, a less polar solvent may disfavor the formation of ionic intermediates that can lead to racemization. |
Preventative Strategies Workflow
The following diagram illustrates a systematic approach to minimizing racemization during the synthesis of chiral hydroxytetrahydrofuran carbamates.
Caption: Workflow for preventing racemization.
Section 2: Analytical Methods for Determining Enantiomeric Purity
Accurately determining the enantiomeric excess (ee) is crucial for validating your synthetic method. Several analytical techniques can be employed for this purpose.
Comparison of Analytical Methods
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[9] | High resolution and accuracy, well-established, versatile.[9] | Longer analysis times compared to SFC, higher solvent consumption.[10] |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase. | Fast analysis times, reduced solvent consumption ("green" technique), high resolution.[10] | Requires specialized instrumentation. |
| NMR Spectroscopy | Using chiral solvating agents or derivatizing agents to induce chemical shift differences between enantiomers.[11] | Rapid analysis, no need for chromatographic separation. | Lower accuracy and sensitivity compared to chromatographic methods, may require derivatization.[11] |
| Mass Spectrometry | Chiral differentiation can be achieved by forming diastereomeric complexes that can be distinguished by MS/MS fragmentation patterns or ion mobility.[12] | High speed, specificity, and sensitivity.[12] | Often requires the introduction of a chiral selector.[12] |
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for developing a chiral HPLC method to determine the ee of a hydroxytetrahydrofuran carbamate.
1. Column Selection:
-
Start with polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose or amylose carbamates (e.g., Chiralcel®, Chiralpak®). These are widely applicable for a broad range of chiral compounds.[13]
2. Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). Screen a range of modifier concentrations (e.g., 5% to 30%).
-
Reversed Phase: If the compound is more polar, a mobile phase of acetonitrile or methanol with water can be used.
3. Sample Preparation:
-
Dissolve a small amount of the purified carbamate in the mobile phase or a compatible solvent. The ideal sample solvent is the mobile phase itself to avoid peak distortion.[14]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[14]
4. HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample (e.g., 5-10 µL).
-
Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance.
5. Method Optimization:
-
If separation is not achieved, systematically vary the mobile phase composition, flow rate, and column temperature.[14]
-
Small changes in the percentage of the alcohol modifier can have a significant impact on resolution.[14]
6. Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the two enantiomers (A₁ and A₂).
-
Calculate the ee% using the formula: ee% = (|A₁ - A₂| / (A₁ + A₂)) * 100
Troubleshooting Chiral HPLC Separations
Caption: Troubleshooting common chiral HPLC issues.
Section 3: Synthetic Protocols and Key Considerations
The following is a representative protocol for the synthesis of a chiral hydroxytetrahydrofuran carbamate, highlighting key steps to prevent racemization.
General Protocol: Carbamate Formation using an Isocyanate
This protocol describes the reaction of a chiral hydroxytetrahydrofuran with an isocyanate to form the corresponding carbamate.
Materials:
-
Chiral hydroxytetrahydrofuran
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous, aprotic solvent (e.g., THF, DCM)
-
Mild base (optional, e.g., triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the chiral hydroxytetrahydrofuran (1.0 eq) in anhydrous solvent in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the reaction rate and minimize potential side reactions.
-
Reagent Addition: Slowly add the isocyanate (1.1 eq) dropwise to the cooled solution. If the alcohol is less reactive, a catalytic amount of a mild base can be added at this stage.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to warm to room temperature only if necessary and with careful monitoring.
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure carbamate.
-
Analysis: Determine the yield and confirm the structure by NMR and MS. Crucially, determine the enantiomeric excess of the product using a validated chiral HPLC or SFC method.
By implementing the strategies and protocols outlined in this guide, researchers can significantly improve the stereochemical outcome of their chiral hydroxytetrahydrofuran carbamate syntheses. Careful attention to reaction conditions, appropriate reagent selection, and rigorous analytical validation are the cornerstones of success in this challenging area of synthetic chemistry.
References
-
Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC - NIH. (n.d.). PubMed Central. Retrieved from [Link]
-
Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. (2019, October 25). PubMed. Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
An approach to the synthesis of chiral carbamates. (n.d.). E-Thesis. Retrieved from [Link]
-
Carbamate Protective Groups. (2014, March 23). Chem-Station Int. Ed.. Retrieved from [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]
-
26.05 Protecting Groups for Amines: Carbamates. (2020, May 18). YouTube. Retrieved from [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. (2023, December 5). ACS Omega. Retrieved from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Troubleshooting of hydrazine carbamate synthesis. (2023, May 14). Reddit. Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (n.d.). PubMed Central. Retrieved from [Link]
-
Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. (n.d.). RSC Publishing. Retrieved from [Link]
-
Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. (2017, May 22). PubMed. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). NIH. Retrieved from [Link]
-
Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. (2021, June 16). Semantic Scholar. Retrieved from [Link]
-
(PDF) Synthesis of chiral tetrahydrofuran derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. (2022, February 8). MDPI. Retrieved from [Link]
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (n.d.). ChemRxiv. Retrieved from [Link]
-
High yield production of formate by hydrogenating CO2 derived ammonium carbamate/carbonate at room temperature. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate Reactions
Welcome to the technical support center for tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile building block. The following question-and-answer format addresses specific experimental challenges with a focus on the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Boc-protection of the 3-aminotetrahydrofuran-4-ol precursor is incomplete. What are the likely causes and how can I improve the yield?
A1: Incomplete reaction is a common issue in the synthesis of this compound. The primary reasons often revolve around reagent purity, reaction conditions, and the choice of base.
Causality and Troubleshooting Steps:
-
Reagent Quality: The purity of your 3-aminotetrahydrofuran-4-ol starting material is critical. Impurities can consume the di-tert-butyl dicarbonate (Boc₂O) or interfere with the reaction. Ensure the starting amine is pure and dry.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. While common bases like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) are often used, their strength and solubility can impact the reaction rate.[1] For a sluggish reaction, consider a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Ensure at least 1.5 to 2.0 equivalents of the base are used to effectively neutralize the acid formed during the reaction.[1]
-
Reaction Temperature: While Boc protections are typically run at room temperature or 0 °C, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, especially if steric hindrance is a factor.[2] However, be cautious, as higher temperatures can lead to side reactions.[3]
-
Solvent Choice: The reaction is commonly performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[1] Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
Experimental Protocol: Optimizing Boc Protection
| Parameter | Recommendation | Rationale |
| Starting Amine | 1.0 eq | The limiting reagent. |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.2 eq | A slight excess ensures complete consumption of the amine.[1] |
| Base (e.g., Et₃N, DIPEA) | 1.5 - 2.0 eq | Neutralizes the generated acid and drives the reaction forward.[1] |
| Solvent | Anhydrous THF or DCM | Aprotic and dissolves both reactants well.[1] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions.[2] |
Q2: I'm observing a significant amount of a di-Boc protected byproduct. How can I prevent this?
A2: The formation of a di-Boc protected species, where the hydroxyl group is also carbamoylated, can occur, although it is less common under standard conditions due to the lower nucleophilicity of the alcohol compared to the amine.
Causality and Troubleshooting Steps:
-
Excess Boc₂O: A large excess of di-tert-butyl dicarbonate can lead to the slow acylation of the hydroxyl group. Use a smaller excess of the Boc anhydride (1.05-1.1 equivalents).
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the less favorable reaction with the alcohol. Monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting amine is consumed.
-
Catalyst: The presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the acylation of both the amine and the alcohol. If you are using DMAP to speed up a sluggish reaction, consider reducing its amount or omitting it if di-Boc formation is significant.
Q3: The subsequent deprotection of the Boc group is leading to decomposition of my product. How can I achieve clean deprotection?
A3: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[4][5] However, the choice of acid and reaction conditions must be carefully selected to avoid side reactions, especially with the nearby hydroxyl group.
Causality and Troubleshooting Steps:
-
Acid Strength and Concentration: Strong acids like neat trifluoroacetic acid (TFA) can be too harsh and may lead to side reactions or decomposition.[5] A common and milder alternative is a solution of hydrochloric acid (HCl) in an organic solvent, such as 4M HCl in dioxane or diethyl ether.[6]
-
tert-Butyl Cation Scavengers: The deprotection mechanism generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule or react with other species.[4] Including a scavenger like triethylsilane or anisole can trap this cation and prevent unwanted side reactions.
-
Temperature Control: Perform the deprotection at 0 °C to minimize potential side reactions.[6] Allow the reaction to slowly warm to room temperature while monitoring its progress.
Experimental Protocol: Mild Boc Deprotection
-
Dissolve the Boc-protected compound in a minimal amount of an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
Q4: I am having difficulty with the purification of the final product. What are the recommended methods?
A4: The presence of both a hydroxyl and a carbamate group can make purification challenging due to the compound's polarity.
Causality and Troubleshooting Steps:
-
Column Chromatography: Silica gel column chromatography is a common purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: If impurities are non-polar, an acid-base extraction can be used to isolate the desired product. Dissolve the crude material in an organic solvent and wash with a dilute acid to protonate the amine (if deprotected), followed by extraction into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
Detailed Troubleshooting Guides
Problem: Low Yield in Carbamate Formation from CO₂
While the use of di-tert-butyl dicarbonate is common, alternative methods using carbon dioxide are being explored for greener synthesis.[7][8] Low yields in these reactions can be due to several factors.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yields in CO₂-based carbamate synthesis.
Problem: Epimerization during Reaction
Maintaining the stereochemical integrity of the chiral centers at C3 and C4 is crucial, especially in drug development.
Causality and Troubleshooting Steps:
-
Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions can potentially lead to epimerization.
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.
-
Mechanism: While less common for this specific substrate under standard conditions, enolization or other equilibrium processes can be a concern with related structures.
Preventative Measures:
-
Mild Reagents: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate.
-
Temperature Control: Maintain low and consistent temperatures throughout the reaction.
-
Chiral Analysis: Routinely check the enantiomeric or diastereomeric purity of your product using chiral HPLC or NMR with a chiral shift reagent.
References
-
ACS Green Chemistry Institute. BOC Deprotection. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4965–4970. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
-
National Institutes of Health. Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. [Link]
-
SciELO. Carbamates: Are they “Good” or “Bad Guys”?. [Link]
-
ResearchGate. Perspectives on the Synthesis of Organic Carbamates. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents.
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Next Peptide. 412278-24-1 | tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Welcome to the technical support center for tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during and after its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The synthesis of this compound typically involves the protection of 3-amino-4-hydroxytetrahydrofuran with di-tert-butyl dicarbonate (Boc₂O).[1][2] Consequently, the primary impurities arise from starting materials, reagents, and side reactions.
-
Unreacted 3-amino-4-hydroxytetrahydrofuran: The starting material is a highly polar amino alcohol. Its presence suggests an incomplete reaction.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): It is common practice to use an excess of the protecting agent to drive the reaction to completion.[3][4] Boc₂O is relatively non-polar compared to the product.
-
Boc₂O Decomposition By-products: Boc₂O can degrade, especially in the presence of nucleophiles or catalysts, to form tert-butanol and tert-butyl carbonate.
-
Di-protected Species: While the amine is significantly more nucleophilic, over-protection at the hydroxyl group can occur under certain conditions, leading to a di-Boc derivative.
-
Catalyst Residues: If a base like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) is used, it may remain in the crude product.[1][2]
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, Dioxane, Ethyl Acetate) are common.[1]
Q2: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is the most effective initial technique.[5][6] It provides a rapid snapshot of the number of components in your mixture.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates are suitable.
-
Mobile Phase (Eluent): A good starting point is a mixture of a moderately polar and a non-polar solvent. Common systems include Ethyl Acetate/Hexane (e.g., 1:1) or Dichloromethane/Methanol (e.g., 95:5).[5][7]
-
Visualization:
-
UV Light (254 nm): The product itself may not be strongly UV-active, but some impurities might be.
-
Staining: Since the product and key impurities contain functional groups that are not strongly UV-active, staining is essential. A potassium permanganate (KMnO₄) stain is excellent for visualizing the hydroxyl group on the product and starting material. A ninhydrin stain can be used to specifically detect the primary amine of the unreacted starting material.
-
| Compound | Expected TLC Behavior (Normal Phase Silica) | Recommended Stain |
| Product | Moderate Rf value (e.g., 0.3-0.5 in 1:1 EtOAc/Hexane) | KMnO₄ |
| Unreacted Amino Alcohol | Low Rf value (streaking or at the baseline) | KMnO₄, Ninhydrin |
| Di-tert-butyl dicarbonate (Boc₂O) | High Rf value (near the solvent front) | KMnO₄ (weak) |
| Di-Boc Protected Species | Higher Rf than the product (less polar) | KMnO₄ |
Q3: What is the best general-purpose purification method for this compound?
For most lab-scale syntheses, flash column chromatography on silica gel is the most robust and widely applicable method.[8][9] This compound's polarity makes it well-suited for normal-phase chromatography.[5] Recrystallization can be an excellent final polishing step if a crystalline solid is obtained, but chromatography is typically required to remove the bulk of impurities first.[9]
Troubleshooting Guide: Common Purification Issues
Issue 1: My TLC plate shows multiple spots. How do I proceed?
A multi-spot TLC is the most common scenario post-synthesis. The key is to identify the spots and choose a strategy to eliminate them.
Logical Flow for Troubleshooting a Multi-Spot TLC Plate
Caption: Decision workflow for purifying a crude product based on TLC analysis.
Q2: My product is a thick oil or gum and refuses to crystallize. What's wrong?
This is a classic sign of persistent impurities that are inhibiting the formation of a crystal lattice. While some highly pure Boc-protected amino alcohols can be oils, impure samples are far less likely to solidify.[10]
Causality: The presence of other molecules, even in small amounts, disrupts the ordered packing required for crystallization. Unreacted starting material and solvent residues are common culprits.
Solution Pathway:
-
Re-dissolve and Extract: Dissolve the crude oil in ethyl acetate. Wash sequentially with a dilute acid (e.g., 5% citric acid or 1M HCl) to remove any basic catalysts, followed by a saturated sodium bicarbonate solution to neutralize the acid and remove acidic by-products, and finally with brine.[4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This workup alone can sometimes remove enough impurities to induce crystallization.
-
Perform Flash Chromatography: If the oil persists after extraction, chromatography is necessary. The goal is to isolate the product in a highly pure state. See the protocol below.
-
Attempt Crystallization Again: After chromatography, concentrate the pure fractions. Attempt to crystallize the resulting residue from a suitable solvent system. For Boc-protected amino acids and their derivatives, mixtures like ethanol/water, ethyl acetate/hexane, or ether/hexane are often successful.[9][11]
Q3: How do I effectively remove the excess Boc-anhydride (Boc₂O)?
Excess Boc₂O is a common issue. Due to its non-polar nature and reactivity with nucleophiles, several effective methods exist.
Method 1: Nucleophilic Quenching (Chemical Destruction)
-
Principle: Add a simple, inexpensive nucleophile to the reaction mixture after the primary reaction is complete. This will react with the excess Boc₂O, converting it into by-products that are easily removed during an aqueous workup.
-
Protocol: After TLC confirms consumption of the starting amine, add a small amount of a nucleophilic scavenger like imidazole or 2,2,2-trifluoroethanol and stir for a few hours at room temperature.[3][4] These reagents react with Boc₂O to form polar adducts that can be washed away.
-
Advantage: Simplifies subsequent purification by chemically removing the impurity.
Method 2: Chromatographic Separation
-
Principle: Exploit the significant polarity difference between the non-polar Boc₂O and the polar product.
-
Protocol: During flash chromatography, begin eluting with a very non-polar solvent system (e.g., 100% Hexane or 5-10% Ethyl Acetate in Hexane). The Boc₂O will elute very quickly (high Rf).[12] Once the Boc₂O is completely washed off the column (monitor with TLC), you can increase the solvent polarity to elute your desired product.
Protocols and Methodologies
Protocol 1: Flash Column Chromatography Purification
This protocol is designed to separate the target compound from both more polar and less polar impurities.
1. Preparation of the Column and Sample:
- Select Column Size: Choose a column diameter and length appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
- Pack the Column: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., Hexane). Ensure there are no cracks or air bubbles.
- Sample Loading:
- Liquid Loading: If your crude product is soluble in a small amount of the initial, non-polar eluent, dissolve it and load it directly onto the column.
- Dry Loading (Recommended for Polar Compounds): Dissolve your crude product in a volatile solvent (like Dichloromethane or Methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5] This technique often results in better separation for polar compounds.
2. Elution Strategy (Gradient Elution):
- Objective: Use a solvent gradient to selectively elute compounds based on their polarity.
- Step A (Removal of Non-polar Impurities): Begin eluting with a low-polarity solvent system (e.g., 10-20% Ethyl Acetate in Hexane). This will remove Boc₂O and other non-polar by-products.
- Step B (Elution of Product): Gradually increase the polarity of the mobile phase (e.g., increase to 50%, then 70% Ethyl Acetate in Hexane). Your product should begin to elute. For very polar compounds, a system like 2-5% Methanol in Dichloromethane may be required.[7]
- Step C (Column Wash): After your product has eluted, flush the column with a highly polar solvent (e.g., 10-20% Methanol in Dichloromethane) to remove the highly polar starting material and any other baseline impurities.
3. Fraction Collection and Analysis:
- Collect fractions throughout the elution process.
- Analyze the fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
General Purification Workflow Diagram
Caption: A standard workflow for the purification of the target compound.
References
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
- Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)₂O]. Synthesis, 2001(04), 550–552.
-
PubChem. (n.d.). tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Basel, Y., & Hassner, A. (2000). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]
-
ResearchGate. (n.d.). Unusual and Unexpected Reactivity of t- Butyl Dicarbonate (Boc 2 O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t- Butyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. sorbtech.com [sorbtech.com]
- 6. rsc.org [rsc.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. sciforum.net [sciforum.net]
Alternative methods for the synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Technical Support Center: Synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical chiral building block in medicinal chemistry, notably in the synthesis of advanced antiviral agents and other complex pharmaceuticals. The inherent challenges in controlling the stereochemistry at the C3 and C4 positions of the tetrahydrofuran ring necessitate robust and adaptable synthetic strategies.
This guide is designed for chemistry professionals. It moves beyond simple protocol recitation to provide a deeper understanding of the underlying chemical principles, offering alternative synthetic routes and detailed troubleshooting advice to navigate the common pitfalls encountered during these syntheses.
Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: Why is the stereoselective synthesis of this carbamate so important?
A1: The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. For this compound, the relative and absolute stereochemistry of the C3-amino and C4-hydroxyl groups is paramount. An incorrect stereoisomer can lead to a drastic reduction or complete loss of therapeutic efficacy, or even introduce undesirable off-target effects. Therefore, controlling the stereochemistry during synthesis is not just a matter of purity, but a fundamental requirement for its application in drug development.[1]
Q2: What are the primary challenges in synthesizing this target molecule?
A2: The main difficulties are:
-
Stereocontrol: Achieving the desired cis or trans relationship between the amine and hydroxyl groups is non-trivial. The flexible nature of the tetrahydrofuran ring can make diastereoselective reactions challenging.
-
Functional Group Compatibility: The molecule contains both an alcohol and a Boc-protected amine. Reagents and conditions must be chosen carefully to avoid unintended reactions, such as deprotection of the Boc group or side reactions involving the hydroxyl group.[2][3]
-
Starting Material Accessibility: While some starting materials are commercially available, multi-step syntheses often begin with simpler, achiral precursors, requiring the introduction of chirality and functionality in a controlled manner.
Q3: What justifies the exploration of "alternative" synthetic methods?
A3: While established routes exist, they may not be optimal for every situation. Researchers seek alternatives to:
-
Improve Yield and Purity: To increase the overall efficiency and reduce the need for difficult purification steps.
-
Enhance Stereoselectivity: To gain better control over the desired diastereomer.
-
Reduce Cost and Improve Scalability: To find more economical routes using cheaper reagents or fewer steps, making the process viable for large-scale production.[4]
-
Improve Safety Profile: To replace hazardous reagents (e.g., azides, strong reducing agents) with safer alternatives.
Alternative Synthetic Strategies & Troubleshooting Guides
This section details two robust alternative methods for the synthesis of this compound, complete with experimental protocols and troubleshooting guides.
Method 1: Diastereoselective Reduction of a Keto-Carbamate Intermediate
This approach involves the synthesis of a ketone precursor, tert-Butyl (4-oxotetrahydrofuran-3-yl)carbamate, followed by a stereoselective reduction of the ketone to the desired alcohol. The choice of reducing agent is critical for controlling the diastereoselectivity of the final product.
Caption: Workflow for the synthesis via a keto-carbamate intermediate.
Step 1: Synthesis of tert-Butyl (4-oxotetrahydrofuran-3-yl)carbamate (Precursor) This protocol assumes the precursor is synthesized from a commercially available starting material or a previously prepared intermediate.
Step 2: Diastereoselective Reduction
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-Butyl (4-oxotetrahydrofuran-3-yl)carbamate (1.0 eq).
-
Solvent: Add a suitable solvent mixture, such as Tetrahydrofuran (THF) and ethanol (4:1 v/v).[1]
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Temperature control is crucial for selectivity.[1]
-
Reagent Addition: Slowly add a solution of sodium borohydride (NaBH₄, 1.5 eq) in ethanol portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of aqueous sulfuric acid (1 M) until the pH is ~6-7.[1]
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.
Q: My reaction yield is low. What could be the cause? A:
-
Incomplete Reaction: The reaction may not have gone to completion. Confirm this with TLC analysis. If starting material remains, consider extending the reaction time or adding a slight excess of NaBH₄.
-
Over-reduction/Side Reactions: While less common with NaBH₄, stronger reducing agents could potentially affect the carbamate group under harsh conditions. Ensure the temperature is strictly controlled.
-
Workup Losses: The product has moderate water solubility. Ensure you are using sufficient salt (brine wash) during the extraction to "salt out" the product from the aqueous layer. Perform multiple extractions with your organic solvent.
Q: The diastereoselectivity is poor (close to a 1:1 mixture). How can I improve this? A:
-
Temperature Control: This is the most critical factor. Reactions conducted at lower temperatures (e.g., -20 °C or even -78 °C) often show significantly improved stereoselectivity.[1]
-
Choice of Reducing Agent: The steric bulk of the reducing agent influences the direction of hydride attack. Consider using a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) for potentially higher selectivity. Conversely, a less hindered reagent like Diisobutylaluminium hydride (DIBAH) might also offer different selectivity.[1]
-
Solvent System: The solvent can influence the conformation of the substrate and its interaction with the reducing agent. Experiment with different solvent systems, such as mixtures of THF, methanol, toluene, or acetone.[1]
Q: I am having trouble separating the diastereomers by column chromatography. A:
-
Solvent System Optimization: The polarity difference between cis and trans isomers can be small. Systematically screen different eluent systems for your column. A mixture of hexanes and ethyl acetate is a good starting point. Adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (if the compound is basic) can sometimes improve separation.
-
Alternative Techniques: If silica gel fails, consider using a different stationary phase, such as alumina or a reverse-phase C18 column. Preparative HPLC may be necessary for high-purity separation of small quantities.
Method 2: Synthesis via Epoxide Ring-Opening
This elegant method constructs the 3-amino-4-hydroxy functionality simultaneously by opening a suitable epoxide precursor with an amine nucleophile. The reaction's regioselectivity and stereochemistry are governed by the well-established principles of epoxide chemistry.
Caption: Key steps in the synthesis via epoxide ring-opening.
Step 1: Synthesis of 3,4-Epoxytetrahydrofuran (Precursor) This precursor can be synthesized from furan or other suitable starting materials via epoxidation.
Step 2: Ring-Opening with Sodium Azide and Subsequent Reduction
-
Setup: In a round-bottom flask, dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in a mixture of ethanol and water (8:2 v/v).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 6-8 hours, monitoring by TLC.
-
Workup (Azido-alcohol): Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water and extract the azido-alcohol intermediate with ethyl acetate. Dry the organic layer and concentrate.
-
Reduction to Amine: Dissolve the crude azido-alcohol in methanol. Add Palladium on carbon (10% Pd/C, ~5 mol%).
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 12-16 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate to yield the crude 3-amino-4-hydroxytetrahydrofuran.
Step 3: Boc Protection
-
Setup: Dissolve the crude amino-alcohol from the previous step in a 1:1 mixture of THF and water.[5]
-
Base: Add a base such as sodium bicarbonate (NaHCO₃, 2.5 eq).[5]
-
Boc Anhydride: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Q: The epoxide ring-opening with azide is slow or incomplete. A:
-
Reaction Conditions: Ensure the reaction is at a sufficient temperature (reflux). The use of a phase-transfer catalyst can sometimes accelerate reactions in biphasic systems.
-
Lewis Acid Catalysis: For stubborn epoxides, the addition of a catalytic amount of a Lewis acid (e.g., LiClO₄, Yb(OTf)₃) can activate the epoxide ring towards nucleophilic attack.[6] However, this may also affect regioselectivity.
Q: The reduction of the azide is not working. A:
-
Catalyst Activity: The Pd/C catalyst may be old or inactive. Use fresh, high-quality catalyst. Ensure the reaction is stirred vigorously to maintain good contact between the catalyst, substrate, and hydrogen gas.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic (e.g., due to other reducible functional groups), consider using triphenylphosphine (PPh₃) followed by water (Staudinger reduction) or reduction with NaBH₄ in the presence of a nickel or cobalt salt.
Q: I am getting multiple products during the Boc protection step. A:
-
Di-Boc Formation: Using a large excess of Boc₂O or a very strong, non-nucleophilic base (like DMAP in anhydrous conditions) can sometimes lead to the protection of both the amine and the hydroxyl group, or the formation of a di-Boc protected amine.[5] Stick to mild bases like NaHCO₃ in aqueous conditions to favor mono-N-protection.
-
pH Control: The reaction works best under slightly basic conditions. If the solution is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, hydrolysis of the Boc₂O can become a competing reaction.
Comparative Summary of Methods
| Feature | Method 1: Diastereoselective Reduction | Method 2: Epoxide Ring-Opening |
| Key Transformation | Ketone Reduction | Epoxide Aminolysis |
| Stereocontrol | Dependent on reducing agent and temperature.[1] | Governed by Sɴ2 mechanism (anti-addition). |
| Typical Yields | Moderate to Good (60-85%) | Good to Excellent (70-90% over 2-3 steps) |
| Advantages | Precursor may be more accessible; single stereocenter to control. | Excellent control of relative stereochemistry; powerful C-N bond formation. |
| Disadvantages | Can produce mixtures of diastereomers requiring separation. | Requires handling of hazardous reagents (sodium azide); multi-step process. |
| Scalability | Good; NaBH₄ is an inexpensive bulk reagent. | Moderate; azide use can be a safety concern on a large scale. |
References
- Google Patents. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]
-
ThaiJO. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available from: [Link]
-
ResearchGate. Diastereoselective Synthesis of THF Derivatives. Available from: [Link]
-
PubMed. Stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: total synthesis of (+/-)-paulownin. Available from: [Link]
-
Semantic Scholar. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available from: [Link]
-
MDPI. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available from: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
-
YouTube. 13.6 Ring Opening of Epoxides | Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]
-
ResearchGate. Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
- Google Patents. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
Technical Support Center: Scalable Synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Welcome to the technical support resource for the synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges and frequently asked questions encountered during the synthesis of this critical chiral building block, which is a key intermediate in the development of various pharmaceutical agents. Our focus is on providing practical, field-tested solutions to ensure reproducibility, scalability, and high stereochemical fidelity.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the synthesis and properties of the target molecule.
Question 1: What are the primary synthetic routes for this compound and which is most suitable for large-scale production?
Answer: There are two predominant strategies for synthesizing this molecule, each with distinct advantages and challenges for scalability.
-
Chiral Pool Synthesis: This approach begins with an enantiomerically pure starting material, such as L- or D-malic acid or tartaric acid, to establish the required stereocenters early in the synthesis.[1] The tetrahydrofuran ring is then constructed, followed by functional group manipulations to introduce the amine and subsequent Boc-protection. This route offers excellent stereochemical control but can be longer and more expensive due to the cost of the chiral starting materials.
-
Diastereoselective Reduction/Amination: This common and often more cost-effective route for scaling up starts with an achiral precursor to form a tert-butyl (4-oxotetrahydrofuran-3-yl)carbamate intermediate. A subsequent diastereoselective reduction of the ketone is performed to generate the desired syn or anti alcohol.[2][3] A related strategy involves the diastereoselective reductive amination of 4-oxofurans.[3] The success of this route is critically dependent on the choice of reducing agent and reaction conditions to achieve a high diastereomeric ratio (d.r.).
For large-scale production, the Diastereoselective Reduction route is often preferred due to the availability and lower cost of starting materials. However, it requires rigorous optimization to control the stereochemical outcome.
Question 2: Why is stereochemical integrity so critical for this molecule?
Answer: The biological activity of pharmaceutical compounds is often highly dependent on the specific three-dimensional arrangement of their atoms. The two adjacent stereocenters in this compound (at C3 and C4) give rise to four possible stereoisomers. In drug development, typically only one of these isomers will have the desired therapeutic effect, while others may be inactive or even cause undesirable side effects. Therefore, maintaining strict control over the relative (syn/anti) and absolute (R/S) stereochemistry is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
Question 3: How should I store the final product and key intermediates?
Answer: The final product, this compound, is a carbamate with a free hydroxyl group. It is susceptible to degradation under strongly acidic or basic conditions. The tert-butoxycarbonyl (Boc) protecting group is particularly labile to acid.[4] It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. Key intermediates, such as the keto-carbamate, should also be stored under similar conditions to prevent degradation before use.
Section 2: Troubleshooting Guide for Synthesis
This section provides detailed solutions to specific problems that may arise during the synthesis.
Problem 1: My diastereoselective reduction of tert-butyl (4-oxotetrahydrofuran-3-yl)carbamate gives a poor diastereomeric ratio (d.r.). How can I improve it?
Answer: This is the most critical step for stereocontrol in this synthetic route. A low d.r. is typically caused by an inappropriate choice of reducing agent or suboptimal reaction conditions. The ketone is flanked by a carbamate group, which can influence the direction of hydride attack.
Causality & Solution:
-
Reducing Agent Choice: Standard reducing agents like sodium borohydride (NaBH₄) are often not selective enough, leading to d.r. values close to 1:1. You must use a sterically demanding hydride source that will preferentially attack from the less hindered face of the ketone.
-
Recommendation: Employ a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). These reagents provide excellent stereoselectivity due to their significant steric hindrance.
-
-
Temperature Control: Reduction reactions are exothermic. A rise in temperature can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.
-
Recommendation: Maintain strict temperature control, typically at -78 °C (dry ice/acetone bath), throughout the addition of the reducing agent. Do not let the internal temperature rise.
-
-
Solvent System: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
-
Recommendation: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for these types of reductions. Ensure it is thoroughly dried before use, as water will quench the hydride reagent.
-
Workflow: Optimizing Diastereoselective Ketone Reduction
Caption: Troubleshooting workflow for poor diastereoselectivity.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent | Temperature (°C) | Expected d.r. (syn:anti) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol/THF | 0 to 25 | Low (~1:1 to 3:1) | Not selective, but inexpensive and easy to handle.[2] |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 | Moderate | Highly reactive; poor selectivity with this substrate. |
| L-Selectride® | THF | -78 | High (>10:1) | Sterically hindered; provides excellent selectivity. Moisture sensitive. |
| DIBAL-H | Toluene/THF | -78 | Moderate to High | Can be selective but may also reduce the carbamate if not controlled. |
Problem 2: The Boc-protection of 3-amino-4-hydroxytetrahydrofuran is incomplete or results in low yield.
Answer: Incomplete reaction or low yield during Boc protection typically points to issues with the base, reaction stoichiometry, or side reactions.
Causality & Solution:
-
Base Strength & Stoichiometry: The reaction requires a non-nucleophilic base to scavenge the HCl generated from the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) or the acid chloride byproduct if using Boc-Cl. A weak base or insufficient equivalents can stall the reaction.
-
Recommendation: Use at least 1.1-1.5 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the amine starting material is fully neutralized if it is in a salt form (e.g., HCl salt), which would require an additional equivalent of base.
-
-
Reagent Purity and Addition: Boc₂O can degrade over time.
-
Recommendation: Use fresh, high-purity Boc₂O. For scalable reactions, consider a controlled, slow addition of the Boc₂O (either neat or as a solution in the reaction solvent) to the solution of the amine and base to manage the exotherm and minimize side reactions. A common method involves reacting the amine with the Boc reagent in an inert solvent like DCM or THF.[2]
-
-
Side Reactions: The hydroxyl group can potentially react with Boc₂O, although this is much slower than the amine reaction. If the reaction is forced (e.g., high temperature), this can become a problem.
-
Recommendation: Maintain the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[2] This ensures the chemoselective acylation of the more nucleophilic amine over the alcohol.
-
Problem 3: During purification by silica gel chromatography, my product yield is low, or I observe a new, more polar spot on my TLC plate.
Answer: This is a classic sign of product decomposition on silica gel. The Boc group is notoriously sensitive to acid, and standard silica gel is slightly acidic.
Causality & Solution:
-
Silica Gel Acidity: The acidic surface of the silica can catalyze the removal of the Boc protecting group, leading to the free amine. The free amine is much more polar and will often stick to the column or appear as a baseline streak on the TLC plate.
-
Recommendation 1 (Neutralization): Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the starting eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine. This neutralizes the acidic sites and significantly reduces product decomposition.
-
Recommendation 2 (Alternative Purification): If the product is crystalline, attempt to purify it by recrystallization instead of chromatography. This is a highly scalable and often more efficient method for achieving high purity on a large scale. Common solvent systems for recrystallization include ethyl acetate/hexanes or isopropanol/water mixtures.
-
Section 3: Protocols and Workflows
Protocol 1: Diastereoselective Reduction of tert-butyl (4-oxotetrahydrofuran-3-yl)carbamate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tert-butyl (4-oxotetrahydrofuran-3-yl)carbamate (1.0 eq).
-
Dissolution: Add anhydrous THF (10 mL per gram of substrate) and stir to dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting ketone should be consumed.
-
Quenching: Slowly and carefully quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR analysis before proceeding with purification.
General Synthetic Workflow Visualization
Caption: Primary synthetic routes to the target molecule.
References
-
ResearchGate. Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
National Institutes of Health (NIH). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
-
ACS Publications. Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. [Link]
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
Technical Support Center: Synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Welcome to the technical support resource for the synthesis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their work. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you streamline your synthesis and improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A prevalent and effective strategy involves the nucleophilic ring-opening of a suitable epoxide precursor derived from 1,2,4-butanetriol.[1][2] The key transformation is the aminolysis of a 3,4-epoxy-1-butanol derivative or, more directly, 3,4-epoxytetrahydrofuran, with an amine source. This is followed by the protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O). This route is often favored for its convergence and potential for stereocontrol.[3]
Q2: Why is regioselectivity a critical issue in the epoxide ring-opening step?
A2: The epoxide ring has two electrophilic carbons. During the aminolysis step, the amine nucleophile can attack either carbon. Attack at the desired carbon (e.g., C3) leads to the precursor for the target molecule, while attack at the other carbon (C4) results in a regioisomeric amino alcohol byproduct. This lack of perfect selectivity is a primary source of impurity. The reaction mechanism, whether it's SN2-like or has some SN1 character, dictates the outcome.[4][5]
Q3: What are the standard conditions for the Boc-protection step?
A3: The N-Boc protection is typically achieved by reacting the 3-amino-4-hydroxytetrahydrofuran intermediate with di-tert-butyl dicarbonate (Boc₂O). The reaction is usually performed in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a mixed aqueous system in the presence of a base such as triethylamine (TEA), sodium bicarbonate, or sodium hydroxide.[6][7] The base neutralizes the acidic coproducts and facilitates the reaction.
Q4: How can I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can also help in identifying the formation of byproducts by comparing retention times and mass-to-charge ratios (m/z) with known standards or expected values.
Troubleshooting Guide: Common Byproducts and Solutions
This section addresses specific problems encountered during the synthesis, their underlying causes, and validated solutions.
Problem 1: Presence of an Isomeric Impurity with the Same Mass
Symptom: Your final product shows a significant impurity in the LC-MS or ¹H NMR spectrum. The LC peak has a different retention time, but the MS shows an identical molecular weight to your target compound. The NMR may show shifted but similar proton signals.
Probable Cause: Formation of a Regioisomeric Byproduct
This is the most common and challenging byproduct. It arises from the non-regioselective opening of the epoxide ring. For instance, if using 3,4-epoxytetrahydrofuran and ammonia, the nucleophile can attack either C3 or C4, leading to two isomeric amino alcohols, which are both subsequently Boc-protected. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, and the nucleophile typically attacks the less sterically hindered carbon.[8] However, electronic effects or subtle changes in conditions can reduce this selectivity.
Diagram 1: Main and Side Reaction Pathways
Caption: Formation of the desired product and a regioisomeric byproduct.
Solutions:
-
Optimize Nucleophilic Addition:
-
Temperature Control: Run the epoxide opening at lower temperatures (e.g., 0 °C to room temperature). This often enhances the kinetic selectivity of the reaction.
-
Choice of Nucleophile: Using a bulkier amine nucleophile (e.g., benzylamine, followed by a debenzylation step) can sometimes improve regioselectivity due to increased steric hindrance at one of the electrophilic centers.
-
-
Purification Strategy:
-
The regioisomers often have slightly different polarities due to the relative positioning of the hydroxyl and carbamate groups. This difference can be exploited for separation.
-
Action: Perform careful column chromatography using a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). See Protocol 2 for a detailed method.
-
Problem 2: Presence of an Impurity Corresponding to the Diol
Symptom: LC-MS analysis reveals a byproduct with a molecular weight corresponding to tetrahydrofuran-3,4-diol.
Probable Cause: Epoxide Hydrolysis
Epoxides can be opened by water, especially under acidic or strongly basic conditions, to form diols.[4] If your reagents or solvents contain residual moisture, this side reaction can consume the starting material and complicate purification.
Solutions:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
pH Control: Avoid strongly acidic conditions during the epoxide opening step unless required for a specific regiochemical outcome, as acid catalyzes hydrolysis.
Problem 3: Incomplete Reaction and/or Low Yield
Symptom: TLC or LC analysis shows a significant amount of unreacted 3-amino-4-hydroxytetrahydrofuran starting material after the Boc-protection step.
Probable Cause: Inefficient Boc-Protection
Several factors can lead to incomplete protection of the amine:
-
Insufficient Reagent: Not using a sufficient excess of Boc₂O.
-
Low Reactivity: The amino alcohol may be a weaker nucleophile than expected, or steric hindrance could slow the reaction.
-
Inadequate Base: The base may be too weak or used in insufficient quantity to drive the reaction to completion.
Solutions:
-
Reagent Stoichiometry: Increase the amount of Boc₂O to 1.2–1.5 equivalents relative to the amine.
-
Optimize Base and Solvent:
-
Switch to a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) used catalytically along with a stoichiometric amount of a weaker base like triethylamine.
-
Ensure the solvent fully dissolves all reactants. A mixed solvent system like THF/water or dioxane/water can be effective.[7]
-
-
Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature, or gently heat it (e.g., to 40-50 °C) if the reactants are stable at that temperature.
Summary of Key Species in Synthesis
The table below summarizes the properties of the target product and potential byproducts to aid in their identification during analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Polarity | Identification Notes |
| Desired Product | C₉H₁₇NO₄ | 203.24 | Moderate | Target peak in LC-MS.[9] |
| Regioisomeric Byproduct | C₉H₁₇NO₄ | 203.24 | Similar to the desired product, slightly different | Same m/z, different retention time. Distinct NMR shifts. |
| Tetrahydrofuran-3,4-diol | C₄H₈O₃ | 104.10 | High | Lower m/z peak. More polar, shorter retention time on RP-HPLC. |
| 3-Amino-4-hydroxytetrahydrofuran (Starting Material) | C₄H₉NO₂ | 103.12 | High | Unreacted starting material. Lower m/z. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a representative procedure for the two-step synthesis starting from 3,4-epoxytetrahydrofuran.
Step A: Aminolysis of 3,4-Epoxytetrahydrofuran
-
In a sealed pressure vessel, cool a solution of aqueous ammonia (28-30%, 10 equivalents) to 0 °C.
-
Slowly add 3,4-epoxytetrahydrofuran (1 equivalent) to the cold ammonia solution.
-
Seal the vessel and heat to 60-70 °C for 12-16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water. The resulting crude 3-amino-4-hydroxytetrahydrofuran is used directly in the next step.
Step B: N-Boc Protection
-
Dissolve the crude amino alcohol from Step A in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 3 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Flash Column Chromatography
This protocol is designed to separate the desired product from its regioisomer.
-
Prepare the Column: Use a silica gel column with a diameter and length appropriate for the scale of your reaction.
-
Choose the Eluent: A common mobile phase is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.
-
Elute and Collect: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC. The two regioisomers should elute at slightly different solvent polarities.
-
Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. Available at: [Link]
-
Reactions of Epoxides: Ring-Opening. OpenStax Organic Chemistry. Available at: [Link]
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Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. Available at: [Link]
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Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
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Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
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tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. PubChem. Available at: [Link]
- Preparation method of 3-aminomethyl tetrahydrofuran.Google Patents (CN110407776B).
- Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.Google Patents (CN104478833A).
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3-Hydroxytetrahydrofuran. Wikipedia. Available at: [Link]
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Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure. Available at: [Link]
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available at: [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.Google Patents (CN114805134A).
-
Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer-Villiger. CONICET. Available at: [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
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Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available at: [Link]
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n-BUTYL CARBAMATE. Organic Syntheses Procedure. Available at: [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.Google Patents (CN102020589B).
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Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of successful research. Tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a valuable chiral building block, incorporating a protected amine and a hydroxyl group on a rigid tetrahydrofuran (THF) scaffold, making it significant in the synthesis of various pharmaceutical agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary and most powerful tool for its structural elucidation in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, explains the experimental rationale, and objectively compares this technique with other common analytical methods.
The ¹H NMR Spectral Fingerprint
The structural complexity of this compound, with its multiple stereocenters and conformationally restricted ring, gives rise to a nuanced and informative ¹H NMR spectrum. A thorough analysis of chemical shift, integration, and spin-spin coupling is essential for verification.
The molecular structure and proton environments are illustrated below.
Caption: Structure of this compound with key proton groups labeled.
Predicted ¹H NMR Data
The expected signals in a typical deuterated solvent (e.g., DMSO-d₆) are summarized below. The choice of an aprotic polar solvent like DMSO-d₆ is strategic, as it slows down the chemical exchange of N-H and O-H protons, allowing them to be observed as distinct, often coupled, signals.
| Proton Label | Description | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | tert-Butyl (Boc) | ~1.4 | Singlet (s) | 9H | The nine protons are chemically equivalent and shielded, with no adjacent protons to couple with. This signal is a hallmark of the Boc protecting group.[2] |
| b | Carbamate N-H | 6.5 - 7.5 | Doublet (d) or Broad (br) | 1H | The chemical shift is variable. In DMSO-d₆, it often appears as a doublet due to coupling with the adjacent C3-H proton. Its broadness depends on exchange rates. |
| c, d | THF Ring (C2-H₂, C5-H₂) | 3.5 - 4.0 | Multiplets (m) | 4H | These protons are adjacent to the ring oxygen, causing a significant downfield shift (deshielding). They are diastereotopic and couple with each other (geminal coupling) and with adjacent ring protons (vicinal coupling), resulting in complex multiplets.[3][4] |
| e | THF Ring (C3-H) | 3.8 - 4.2 | Multiplet (m) | 1H | This proton is deshielded by the adjacent nitrogen of the carbamate group. It couples with the N-H proton and the protons on C2 and C4. |
| f | THF Ring (C4-H) | 4.0 - 4.4 | Multiplet (m) | 1H | This proton is deshielded by the adjacent hydroxyl group. It couples with the protons on C3 and C5. |
| g | Hydroxyl O-H | 4.5 - 5.5 | Doublet (d) or Broad (br) | 1H | The chemical shift is variable. In dry DMSO-d₆, it can appear as a sharp doublet due to coupling with the C4-H proton. This signal disappears upon D₂O exchange. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A self-validating protocol ensures reproducibility and accuracy. The key is meticulous sample preparation and the selection of appropriate acquisition parameters.
Objective: To acquire a definitive ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
Sample: 5-10 mg of purified this compound.
-
Solvent: ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Internal Standard (optional): Tetramethylsilane (TMS).
-
Apparatus: 5 mm NMR tube, volumetric pipette, clean vial.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add ~0.6 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution. Gentle vortexing or sonication can be applied if necessary. The clarity of the solution is critical to avoid signal broadening.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for observing sharp signals and resolving fine coupling patterns.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift scale. If no TMS is used, reference the residual solvent peak of DMSO to δ 2.50 ppm.
-
Integrate all signals and analyze the multiplicities.
-
-
Validation (Optional but Recommended):
-
Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the O-H (g) and N-H (b) signals confirms their assignment.
-
Caption: Experimental workflow for ¹H NMR analysis.
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable, a multi-technique approach provides the most robust characterization. The following table compares ¹H NMR with other common analytical methods for this specific molecule.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule | Sensitivity |
| ¹H NMR | Precise C-H framework, stereochemistry, proton connectivity, and relative quantification. | Provides detailed structural information, including the relative orientation of the hydroxyl and carbamate groups through coupling constants. Confirms presence of the Boc group.[2] | Complex signal overlap in the THF ring region may require 2D NMR (e.g., COSY) for full assignment. | Moderate (mg scale) |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Complements ¹H NMR by showing all 9 unique carbons. The chemical shift range is wide, reducing signal overlap.[5][6] | Insensitive (requires more sample or longer acquisition time).[7] Does not typically provide connectivity information (unless using advanced techniques). | Low |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Accurately determines the molecular weight (203.24 g/mol ).[8] High-resolution MS can confirm the elemental formula (C₉H₁₇NO₄). Fragmentation can indicate the loss of the Boc group. | Does not provide information about stereochemistry or the specific connectivity of atoms within the ring. | Very High (µg-ng scale) |
| FTIR Spectroscopy | Presence of specific functional groups. | Quickly confirms the presence of key functional groups: O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch of the carbamate (~1680 cm⁻¹), and C-O stretches (~1100 cm⁻¹). | Provides no detailed information on the carbon-hydrogen skeleton or stereochemistry. It is more of a confirmation tool than a primary elucidation method. | High (mg-µg scale) |
| LC-MS/MS | Separation, quantification, and mass identification. | Excellent for separating the target compound from impurities and for trace-level quantification in complex matrices.[9][10] | Primarily an analytical (quantitative) rather than a structural elucidation tool. | Extremely High (pg-fg scale) |
Comparative Analysis: A Structural Analog
To better appreciate the spectral features imparted by the cyclic and hydroxylated structure, we can compare it to an acyclic analog: tert-Butyl N-(4-hydroxybutyl)carbamate .[11]
Structure of Analog: Boc-NH-CH₂-CH₂-CH₂-CH₂-OH
Key ¹H NMR Spectral Differences:
-
Signal Multiplicity and Dispersion: The spectrum of the acyclic analog is significantly simpler. The methylene (-CH₂-) protons will appear as distinct triplets and multiplets in the 1.4-3.6 ppm range. This contrasts sharply with the complex, overlapping multiplets of the rigid THF ring system in the target molecule, where restricted bond rotation and diastereotopicity create more complex splitting patterns.
-
Chemical Shifts of Methylene Protons: In the acyclic analog, the -CH₂- group adjacent to the nitrogen (Boc-NH-CH₂-) would appear around 3.1 ppm, and the -CH₂- group next to the hydroxyl (-CH₂-OH) would be around 3.6 ppm. In the target molecule, the protons on the THF ring are shifted further downfield (3.5-4.4 ppm) due to the additional deshielding effect of the ring's ether oxygen.
-
Coupling Constants: Vicinal coupling constants (³J) in the flexible acyclic chain typically average to around 6-7 Hz. In the rigid THF ring, the coupling constants are dependent on the dihedral angle between protons, providing valuable conformational and stereochemical information that is absent in the freely rotating acyclic analog.[3]
This comparison underscores how the rigid five-membered ring and the specific placement of substituents in this compound generate a unique and information-rich ¹H NMR fingerprint.
Conclusion
The ¹H NMR spectrum of this compound provides an unparalleled level of structural detail, from the confirmation of the Boc protecting group to insights into the stereochemical arrangement on the tetrahydrofuran ring. While techniques like Mass Spectrometry and FTIR are vital for confirming molecular weight and functional groups, they lack the fine-grained structural resolution of NMR. For any researcher working with this or similar chiral building blocks, a thorough understanding and expert application of ¹H NMR spectroscopy is not just beneficial—it is essential for ensuring the integrity and success of the synthetic pathway.
References
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PubChem. (n.d.). tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
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Slideshare. (2022). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
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MDPI. (2020). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. Retrieved from [Link]
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Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
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Slideshare. (2014). COMPARISION BETWEEN 1 H & 13 C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Retrieved from [Link]
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YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl N-(4-hydroxybutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the 13C NMR Characterization of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth 13C NMR characterization of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. We will present a detailed analysis of its predicted 13C NMR spectrum and compare it with structurally related alternatives to highlight the subtle yet significant spectral differences that arise from stereochemical and substituent changes.
The Significance of 13C NMR in Structural Elucidation
Unlike 1H NMR, which provides information about the proton environment, 13C NMR directly probes the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into the nature of functional groups, hybridization, and the presence of neighboring electronegative atoms. For a molecule like this compound, with its stereocenters and multiple functional groups, 13C NMR is an indispensable tool for confirming its structure and purity.
Predicted 13C NMR Spectrum of this compound
The structure of this compound, with the IUPAC name tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate[1], is presented below:
Caption: Structure of this compound.
Based on this structure, the predicted 13C NMR chemical shifts are summarized in the table below.
Comparative Analysis with Alternative Compounds
To better understand the 13C NMR characteristics of the title compound, a comparative analysis with structurally related molecules is crucial. We will consider two key alternatives:
-
cis-isomer: tert-Butyl ((3R,4S)-4-hydroxytetrahydrofuran-3-yl)carbamate: This diastereomer will highlight the influence of stereochemistry on the chemical shifts of the tetrahydrofuran ring carbons.
-
unprotected amine: (3R,4R)-3-aminotetrahydrofuran-4-ol: This analogue will demonstrate the effect of the Boc protecting group on the carbon signals, particularly the one bearing the amino group.
The following table provides a comparison of the predicted 13C NMR chemical shifts for these three compounds.
| Carbon Atom | This compound (Predicted) | cis-isomer (Predicted) | unprotected amine (Predicted) | Rationale for Chemical Shift Differences |
| C=O (Boc) | ~156 ppm | ~156 ppm | - | The carbonyl carbon of the Boc group typically resonates in this region. |
| C (CH3)3 (Boc) | ~80 ppm | ~80 ppm | - | The quaternary carbon of the tert-butyl group. |
| C H3 (Boc) | ~28 ppm | ~28 ppm | - | The methyl carbons of the tert-butyl group. |
| C H-O (C5) | ~72 ppm | ~70 ppm | ~73 ppm | This carbon is adjacent to the ring oxygen. Its shift is influenced by the substituent on the adjacent carbon and stereochemistry. |
| C H-OH (C4) | ~74 ppm | ~72 ppm | ~75 ppm | The carbon bearing the hydroxyl group. The change in stereochemistry in the cis-isomer leads to a slight upfield shift. |
| C H-NHBoc (C3) | ~55 ppm | ~53 ppm | ~58 ppm | The carbon attached to the nitrogen. The Boc group causes a significant upfield shift compared to the unprotected amine due to its electron-withdrawing nature. |
| C H2-O (C2) | ~68 ppm | ~67 ppm | ~69 ppm | The methylene carbon adjacent to the ring oxygen. |
This comparative data underscores the diagnostic power of 13C NMR. The distinct chemical shifts for the carbons of the tetrahydrofuran ring, particularly C3 and C4, can be used to unequivocally distinguish between the cis and trans diastereomers. Furthermore, the presence or absence of the characteristic Boc group signals immediately confirms the protection state of the amino group.
Visualizing Structural and Spectral Relationships
The following diagram illustrates the relationship between the structures of the compared compounds and their key differentiating 13C NMR signals.
Caption: Relationship between structure and key 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for compounds of this class, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for proper sample preparation, instrument setup, and data processing.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble at a concentration of 10-50 mg/mL. Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are common choices for this type of compound. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Sample Preparation: Accurately weigh 10-50 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Probe Tuning and Matching: Before data acquisition, ensure the probe is properly tuned and matched to the 13C frequency to maximize signal-to-noise.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient for most carbons in a molecule of this size. Quaternary carbons may require longer delays for quantitative analysis.
-
Number of Scans (NS): 13C NMR is an inherently insensitive technique. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical starting point is 1024 scans, which can be adjusted as needed.
-
Spectral Width (SW): A spectral width of 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Conclusion
The 13C NMR characterization of this compound, though based on predicted data, provides a robust framework for its structural verification. The comparative analysis with its cis-isomer and the unprotected amine highlights the sensitivity of 13C NMR to subtle stereochemical and substituent changes. The detailed experimental protocol provided herein offers a reliable methodology for obtaining high-quality data for this important class of molecules, thereby supporting the rigorous demands of pharmaceutical research and development.
References
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PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. [Link]
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Pinto, D. C. G. A., et al. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-426. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]
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The Strategic Importance of Structural Analysis for Hydroxytetrahydrofuran Carbamate Scaffolds
A Comprehensive Guide to the Structural Elucidation of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran moiety is a privileged scaffold in numerous natural products and pharmaceuticals due to its favorable pharmacokinetic properties. When substituted with hydroxyl and carbamate groups, as in the case of this compound, the resulting stereoisomers offer a rich three-dimensional diversity for probing biological targets. The tert-butoxycarbonyl (Boc) protecting group, in particular, not only facilitates synthesis but also influences the molecule's conformation and crystal packing.[1][2][3]
The absolute and relative stereochemistry of the hydroxyl and carbamate substituents on the tetrahydrofuran ring dictates the molecule's shape and its ability to form specific hydrogen bonds and other non-covalent interactions with a biological receptor.[4] Therefore, unambiguous determination of the three-dimensional structure is not merely a confirmatory step but a critical component of the drug discovery process. This guide will compare the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in providing this crucial structural information.
Synthesis and Crystallization: The Gateway to Atomic Resolution
The journey to a crystal structure begins with the synthesis of the target molecule and the growth of high-quality single crystals. The choice of synthetic route and crystallization strategy is critical and can significantly impact the success of the subsequent X-ray diffraction experiment.
Synthesis of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate
A common and reliable method for the synthesis of this class of compounds involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc)₂O.[1] This reaction is typically performed in a suitable solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the acid generated during the reaction.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve the starting amino alcohol, (3R,4R)-rel-3-aminotetrahydrofuran-4-ol, in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add an equimolar amount of a non-nucleophilic base, such as triethylamine, to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate.
Crystallization
Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography.[5][6] For small molecules like carbamate derivatives, slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques.[7][8] The choice of solvent is crucial and is often determined empirically.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Screen a variety of solvents (e.g., ethyl acetate, acetone, methanol, ethanol, and mixtures with hexane or diethyl ether) to find a solvent system in which the compound has moderate solubility.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified carbamate derivative in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter.
-
Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes, and allow the solvent to evaporate slowly in a vibration-free environment.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement in a molecule.[5][9][10] It provides unambiguous information about bond lengths, bond angles, torsion angles, absolute and relative stereochemistry, and intermolecular interactions.
Workflow for X-ray Crystal Structure Determination
The process of determining a crystal structure from a single crystal involves several key steps, from data collection to structure refinement.[9][10]
Diagram: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Experimental Protocol: Data Collection, Solution, and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[9] The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10][11]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.[9][10] This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods for small molecules, which utilize statistical relationships between the reflection intensities to determine initial phases.[5][12] This leads to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their displacement parameters are then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[5][13]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Interpreting the Crystal Structure
The final output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. For a derivative of this compound, the key structural features to analyze include:
-
Conformation of the Tetrahydrofuran Ring: The five-membered ring is not planar and typically adopts an envelope or twist conformation. The crystal structure will reveal the precise puckering of the ring.
-
Relative Stereochemistry: The analysis will unambiguously confirm the cis or trans relationship between the hydroxyl and carbamate substituents.
-
Absolute Stereochemistry: If the crystallization was performed on an enantiomerically pure sample and the data is of sufficient quality, the absolute configuration (R or S) of the stereocenters can be determined.[4]
-
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular interactions, primarily hydrogen bonds involving the hydroxyl group and the N-H and carbonyl groups of the carbamate. Analyzing these interactions provides insight into the molecule's self-assembly and potential interactions with biological targets.
Table 1: Representative Crystallographic Data for a Carbamate Derivative
| Parameter | Example Value | Significance |
| Chemical Formula | C₉H₁₇NO₄ | Confirms the elemental composition of the crystal.[14] |
| Formula Weight | 203.24 g/mol | Consistent with the molecular formula.[14] |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell.[4] |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell.[4] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal lattice.[4] |
| Volume (ų) | V | The volume of the unit cell.[4] |
| Z | 4 | The number of molecules in the unit cell.[4] |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (GOF) | ~1.0 | An indicator of the quality of the refinement. A value close to 1 is ideal. |
Alternative and Complementary Structural Characterization Techniques
While X-ray crystallography provides the most detailed structural information, other techniques are indispensable for characterization in solution or when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution.[15][16] For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the connectivity of the atoms.
-
¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The chemical shifts, integration, and coupling constants can be used to assign the protons and infer the relative stereochemistry. For example, the coupling constants between protons on the tetrahydrofuran ring can help determine their cis or trans relationship.[17][18]
-
¹³C NMR: Shows the number of chemically distinct carbon atoms.[15]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing definitive proof of the chemical structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[19][20]
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): The molecule is fragmented, and the masses of the fragments are measured. The fragmentation pattern can be used to deduce structural features. For carbamates, characteristic losses, such as the loss of the Boc group, are often observed.[20][21]
Diagram: Relationship of Analytical Techniques
Caption: The complementary roles of MS, NMR, and X-ray crystallography.
Comparative Guide: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked, the amount of sample available, and whether the compound can be crystallized.
Table 2: Comparison of Key Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Gas (typically introduced as a solution) |
| Primary Information | 3D atomic structure, stereochemistry, packing | Chemical connectivity, relative stereochemistry in solution | Molecular weight, elemental composition, fragmentation |
| Resolution | Atomic (<1 Å) | Through-bond and through-space correlations | Molecular and fragment mass-to-charge ratio |
| Key Advantage | Unambiguous 3D structure determination[5][22] | Provides structural information in a biologically relevant solution state | High sensitivity, requires very small sample amounts[21] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain[6] | Provides an average structure in solution, absolute stereochemistry is not directly determined | Does not provide detailed 3D structural information |
| Typical Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
Conclusion
The structural elucidation of this compound derivatives is a critical task in drug development that is best addressed through the synergistic use of multiple analytical techniques. While NMR and MS are essential for confirming the chemical identity and purity of a synthesized compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. This atomic-level insight into conformation, stereochemistry, and intermolecular interactions is invaluable for understanding structure-activity relationships and for guiding the design of more potent and selective drug candidates. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions about which techniques to employ to best achieve their scientific objectives.
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A Comparative Guide to HPLC Purity Analysis of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Introduction
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a vital chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The molecule possesses two stereocenters, leading to the possibility of four stereoisomers. The precise control of both chemical and stereoisomeric purity is not merely a matter of quality control; it is a fundamental requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, whether they are process-related, degradation products, or undesired stereoisomers, can have significant pharmacological and toxicological implications.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will move beyond simple protocol recitation to explore the underlying chromatographic principles, explaining the rationale behind the selection of different stationary phases and mobile phase conditions. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and selecting a suitable, validated HPLC method for their specific needs.
The Analytical Challenge: A Molecule of Nuance
Developing a reliable HPLC method for this compound presents several distinct challenges rooted in its molecular structure:
-
High Polarity: The presence of a hydroxyl group and a carbamate moiety, combined with a small aliphatic core, renders the molecule highly polar. This can lead to poor retention on traditional reversed-phase columns like C18, causing the analyte to elute near the void volume where resolution from other polar impurities is difficult.[1][2]
-
Lack of a Strong Chromophore: The molecule lacks significant conjugated systems, resulting in weak UV absorbance. Detection must be performed at low wavelengths (typically 200-215 nm), which increases the potential for interference from mobile phase additives and impurities.[3]
-
Chirality: With two chiral centers, the molecule can exist as two pairs of enantiomers (four stereoisomers total). While achiral HPLC can often separate diastereomers, it cannot resolve enantiomers. This necessitates a discussion on the orthogonal requirement for chiral chromatography to determine enantiomeric excess.[4][5]
-
Potential for Phase Collapse: To achieve sufficient retention of this polar analyte, mobile phases with very high aqueous content are often required. Standard C18 phases can undergo a phenomenon known as "phase collapse" or "pore dewetting" under these conditions, leading to a sudden loss of retention and reproducibility.[2]
Strategic Approach to Method Development
A systematic approach is essential for developing a robust and reliable HPLC method. The process involves a logical progression from understanding the analyte's properties to screening various chromatographic conditions, followed by optimization and validation according to established guidelines like the International Council for Harmonisation (ICH) Q2(R1).[6][7]
Caption: Logical workflow for HPLC method development.
Comparative Evaluation of Reversed-Phase HPLC Columns
The choice of stationary phase is the most critical factor influencing selectivity in HPLC. We will compare three distinct reversed-phase columns to address the analytical challenges posed by our target molecule. For this comparison, we will consider two hypothetical, yet common, process impurities:
-
Impurity A (Diastereomer): A stereoisomer of the main compound.
-
Impurity B (Aromatic Precursor): A less polar, aromatic starting material that may remain from the synthesis.
Method 1: The Workhorse - Standard C18 Column
A C18 (octadecylsilane) column is the most common starting point in reversed-phase HPLC method development due to its versatility and broad applicability.
-
Principle of Separation: Primarily based on hydrophobic interactions. Less polar analytes interact more strongly with the C18 alkyl chains and are retained longer.[8]
-
Anticipated Performance: We expect the non-polar, aromatic Impurity B to be well-retained and separated from the main peak. However, the highly polar main analyte and its diastereomer (Impurity A) may exhibit low retention times, potentially co-eluting or eluting close to the solvent front, making accurate quantification challenging.
Method 2: Alternative Selectivity - Phenyl-Hexyl Column
Phenyl-based stationary phases offer a different separation mechanism that can be advantageous for molecules containing aromatic rings.
-
Principle of Separation: This phase provides hydrophobic interactions similar to C18 but also engages in π-π interactions with analytes that have aromatic or unsaturated moieties.[9] This can dramatically alter the elution order and improve selectivity for aromatic compounds.
-
Anticipated Performance: The Phenyl-Hexyl column is expected to provide excellent retention and resolution for the aromatic Impurity B, likely retaining it longer than a C18 column under identical mobile phase conditions. Its performance for the polar main analyte and Impurity A will be similar to C18, but the unique selectivity might offer some unexpected advantages in resolving other process impurities.
Method 3: Addressing Polarity - Polar-Embedded Column
Polar-embedded columns are designed to overcome the limitations of traditional C18 phases when analyzing polar compounds in highly aqueous mobile phases.
-
Principle of Separation: These columns have a polar group (e.g., carbamate, amide) embedded within the alkyl chain. This polar group helps to maintain a hydrated layer on the silica surface, preventing the stationary phase from collapsing in 100% aqueous mobile phases.[10] This also provides an additional interaction mechanism (hydrogen bonding), which can improve the peak shape of polar analytes.
-
Anticipated Performance: This column is hypothesized to be the most effective for the main analyte and its polar diastereomer (Impurity A). We expect improved retention and better peak symmetry compared to the C18 column. While it will still separate the aromatic Impurity B, the selectivity might be less pronounced than on the Phenyl-Hexyl phase.
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of rigorous system suitability testing, as mandated by pharmacopeias like the USP.[11][12]
Caption: General experimental workflow for HPLC purity analysis.
1. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
3. Standard and Sample Preparation
-
Diluent: Water/Acetonitrile (95:5, v/v)
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known levels of potential impurities to confirm peak identification and resolution.
4. Chromatographic Conditions
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl | Method 3: Polar-Embedded |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min, 5% B | 0-2 min, 5% B | 0-2 min, 5% B |
| 2-20 min, 5% to 60% B | 2-20 min, 5% to 60% B | 2-20 min, 5% to 60% B | |
| 20-22 min, 60% to 5% B | 20-22 min, 60% to 5% B | 20-22 min, 60% to 5% B | |
| 22-25 min, 5% B | 22-25 min, 5% B | 22-25 min, 5% B | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | 210 nm | 210 nm | 210 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
5. System Suitability Test (SST) Criteria Before sample analysis, inject the Spiked Sample Solution (or a resolution solution) five times and verify the following criteria, as recommended by USP <621>:[11][13]
-
Resolution (Rs): The resolution between the main analyte peak and the closest eluting impurity (Impurity A) must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the main analyte peak must be ≤ 1.5.
-
Precision: The relative standard deviation (%RSD) of the peak area for the main analyte from the five replicate injections must be ≤ 2.0%.
Results and Performance Comparison
The following table summarizes the hypothetical (but realistic) performance data obtained from the three different methods.
| Chromatographic Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl | Method 3: Polar-Embedded |
| Retention Time (Main Peak) | 4.2 min | 4.5 min | 6.8 min |
| Retention Time (Impurity A) | 4.0 min | 4.3 min | 6.4 min |
| Retention Time (Impurity B) | 15.1 min | 17.5 min | 14.8 min |
| Resolution (Main Peak / Impurity A) | 1.8 | 1.9 | 3.5 |
| Resolution (Main Peak / Impurity B) | >10 | >10 | >10 |
| Tailing Factor (Main Peak) | 1.6 | 1.5 | 1.1 |
| Theoretical Plates (Main Peak) | 6500 | 7000 | 9500 |
Discussion of Results
-
Method 1 (C18): As predicted, this method provided the lowest retention for the main analyte. The resolution between the main peak and its diastereomer (Impurity A) was 1.8, which is below the typical system suitability requirement of 2.0.[11] Furthermore, the tailing factor of 1.6 indicates secondary interactions with residual silanols on the silica surface, a common issue for polar, basic compounds on standard C18 columns. This method would be considered unacceptable for routine quality control.
-
Method 2 (Phenyl-Hexyl): This column offered slightly better retention than the C18 phase and met the tailing factor requirement. The resolution for the critical pair (Main Peak / Impurity A) was borderline at 1.9. Its key strength, as expected, was the significantly increased retention for the aromatic Impurity B (17.5 min vs. 15.1 min), demonstrating the powerful selectivity of π-π interactions. This column would be the preferred choice if a known aromatic impurity were the primary target for separation.
-
Method 3 (Polar-Embedded): This method was unequivocally superior for this specific application. It provided significantly longer retention for the main analyte (6.8 min), moving it away from the solvent front and into a more robust region of the chromatogram. The resolution between the main peak and Impurity A was excellent (3.5), providing high confidence in the accuracy of the purity determination. The peak shape was outstanding, with a tailing factor of 1.1 and the highest number of theoretical plates, indicating a highly efficient and well-behaved chromatographic system. This superior performance is a direct result of the polar-embedded group preventing phase collapse and offering favorable interactions with the polar analyte.[10]
A Note on Stereoisomeric Purity
It is crucial to recognize that the achiral methods described above are capable of separating diastereomers but are incapable of separating enantiomers . To determine the enantiomeric purity (e.g., to quantify the undesired D-enantiomer in a sample of the L-enantiomer), a separate, orthogonal chiral HPLC method must be developed. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides or polysaccharide derivatives are often effective for the separation of N-protected amino alcohols and their derivatives.[4][5] The development of such a method is beyond the scope of this guide but represents a mandatory analytical requirement for full characterization of the material.
Conclusion and Recommendations
For the routine purity analysis of this compound, where the primary impurities are expected to be polar process-related compounds or diastereomers, the Polar-Embedded column (Method 3) is the highly recommended choice . It provides superior retention, resolution, and peak shape for the main analyte and its critical polar impurities, ensuring a robust and reliable method that can be readily validated according to ICH guidelines.[7]
If, however, specific aromatic impurities are a known concern from the synthetic route, the Phenyl-Hexyl column (Method 2) offers a powerful alternative selectivity that should be considered. A standard C18 column is generally not suitable for this polar analyte due to poor retention and peak shape. Ultimately, the choice of method should be guided by a thorough understanding of the potential impurity profile of the specific material being tested.
References
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PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]
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Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Taylor & Francis Online. Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY (Archived). Available at: [Link]
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ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
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SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Available at: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Frontiers in Catalysis. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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EPA. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
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A Researcher's Guide to Chiral Scaffolds: Comparing tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate Against Classical Chiral Building Blocks
Introduction: The Strategic Value of Chirality in Modern Synthesis
In the landscape of drug discovery and complex molecule synthesis, the control of stereochemistry is not merely a benchmark of elegance but a fundamental prerequisite for biological efficacy and safety.[1][2][3] The pharmaceutical industry's increasing reliance on enantiomerically pure compounds has intensified the demand for versatile and reliable chiral building blocks.[4][5] These stereochemically defined molecules serve as foundational starting points, embedding chirality into a synthetic sequence from the outset.
This guide provides an in-depth comparison of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate , a highly valuable heterocyclic scaffold, with other cornerstone classes of chiral building blocks. Our objective is to move beyond a simple catalog of options and instead offer a strategic analysis, grounded in experimental logic, to aid researchers in selecting the optimal chiral synthon for their specific target. We will explore the inherent advantages and limitations of each class, supported by comparative data and a practical experimental workflow.
The "Chiral Pool": Nature's Gift to Asymmetric Synthesis
The most resource-efficient strategy for obtaining enantiopure materials is to start with them. The "chiral pool" refers to the vast collection of inexpensive, readily available chiral compounds produced by nature.[3][6][7] This includes amino acids, carbohydrates, terpenes, and hydroxy acids.[8][9][10] By leveraging these natural starting materials, chemists can circumvent the need for often complex and costly asymmetric induction or resolution steps, making the synthetic route more efficient and scalable.
Caption: The Chiral Pool concept workflow.
Featured Building Block: this compound
This molecule is a quintessential example of a modern chiral building block, embedding multiple points of functionality within a desirable heterocyclic core. The tetrahydrofuran (THF) ring is a privileged scaffold, appearing in a multitude of natural products and FDA-approved drugs.[11][12][13]
Key Structural Features & Synthetic Utility:
-
Defined Stereochemistry: Available in various stereoisomeric forms (e.g., (3R,4R), (3S,4R)), it allows for precise control over the spatial arrangement of substituents in the target molecule.[14][15][16] The relative cis or trans orientation of the hydroxyl and carbamate groups is locked in by the cyclic structure, providing a rigid conformational constraint.
-
Orthogonal Functionality: The molecule possesses two key functional groups with distinct reactivity profiles:
-
Hydroxyl Group: A versatile handle for oxidation to a ketone, etherification, esterification, or activation (e.g., mesylation, tosylation) to facilitate nucleophilic substitution.[17]
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions (e.g., nucleophiles, mild oxidants/reductants). Its facile removal under acidic conditions provides clean access to the primary amine for subsequent elaboration (e.g., amidation, reductive amination).[18][19]
-
Caption: Synthetic utility of the featured building block.
A Comparative Analysis of Chiral Building Block Classes
The selection of a chiral building block is dictated by the architecture of the synthetic target. Below, we compare our featured tetrahydrofuran derivative with other major classes from the chiral pool.
| Chiral Building Block Class | Representative Example(s) | Key Structural Features | Primary Applications & Strengths | Limitations & Considerations |
| Substituted Tetrahydrofurans | This compound | 1,2-amino alcohol functionality on a rigid heterocyclic scaffold. | Synthesis of nucleoside analogues, bioactive lignans, and complex natural product fragments. The THF core often improves pharmacokinetic properties.[20] | Synthesis of the building block itself can be multi-step if not commercially available. Less functional group density than carbohydrates. |
| Amino Acid-Derived | L-Serine, D-Proline | Acyclic or cyclic structures with amine and carboxylic acid groups. | Excellent for synthesizing peptides, unnatural amino acids, chiral amines, and alkaloids. Predictable stereochemical control.[8] | Side-chain functionality can sometimes require additional protection/deprotection steps. |
| Carbohydrate-Derived | D-Glucose, Diacetone-D-mannose | Polyhydroxylated, stereochemically rich furanose or pyranose rings. | Access to highly complex and diverse structures, including polyethers and macrocycles. High density of chiral centers.[10] | Requires extensive use of protecting group chemistry to achieve regioselectivity, which can lower overall efficiency. |
| Terpene-Derived | (+)-Limonene, (-)-α-Pinene | Chiral carbocyclic (hydrocarbon) frameworks with limited functional groups. | Provides a rigid, lipophilic scaffold. Often used as chiral auxiliaries or for synthesizing other terpenes and steroids.[6][7] | Functional group handles are often sparse and may require extensive synthetic effort to install at desired positions. |
| Hydroxy Acid-Derived | L-Tartaric Acid, (R)-Mandelic Acid | Acyclic C2 or C4 backbones with hydroxyl and carboxyl groups. | Widely used as chiral resolving agents, ligands for asymmetric catalysis, and synthons for C2/C4 symmetric targets. | The inherent symmetry can be a challenge if differentiation between the two halves of the molecule is required. |
Experimental Protocol: Stereoselective Synthesis of a Chiral Pyrrolidine
This protocol illustrates how a chiral building block analogous to our featured compound, (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, can be transformed into a valuable chiral pyrrolidine, a common motif in pharmaceuticals.[18] The logic involves activating the hydroxyl group for intramolecular nucleophilic attack by the nitrogen atom after Boc-deprotection.
Objective: To synthesize (R)-2-methylpyrrolidine from (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate.
Materials:
-
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH)
-
Standard glassware and purification supplies (silica gel, solvents)
Step-by-Step Methodology:
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve 1.0 eq of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C. Causality: This step converts the poorly leaving hydroxyl group into a good leaving group (mesylate) in preparation for intramolecular substitution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Deprotection and Intramolecular Cyclization:
-
Dissolve the crude mesylate from the previous step in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (5.0 eq) dropwise at room temperature. Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group, liberating the free amine.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the Boc-protected intermediate.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the resulting crude ammonium salt in a suitable solvent like methanol. Add an excess of a strong base, such as aqueous NaOH (3 M), and heat the mixture to reflux. Causality: The added base neutralizes the ammonium salt, and the liberated free amine acts as a nucleophile, attacking the carbon bearing the mesylate leaving group in an intramolecular SN2 reaction to form the pyrrolidine ring.
-
Monitor the cyclization by GC-MS or TLC.
-
Once complete, cool the reaction, extract the product into an organic solvent (e.g., diethyl ether), dry the organic layer, and carefully concentrate.
-
Purify the crude (R)-2-methylpyrrolidine by distillation or column chromatography to obtain the final product.
-
Caption: Experimental workflow for chiral pyrrolidine synthesis.
Conclusion and Authoritative Grounding
The strategic selection of a chiral building block is a critical decision point in the design of any asymmetric synthesis. While classical building blocks derived from amino acids, carbohydrates, and terpenes remain indispensable tools, modern heterocyclic scaffolds like This compound offer a unique combination of conformational rigidity, desirable pharmacokinetic properties, and orthogonally functionalized sites. Its utility as a precursor for complex chiral molecules is significant, particularly in the synthesis of biologically active compounds where the tetrahydrofuran motif is prevalent.[12]
The ultimate choice depends on a careful analysis of the target structure. For linear or peptide-like targets, amino acids are unparalleled. For highly oxygenated, stereochemically dense targets, carbohydrates provide a rich starting point. For lipophilic, carbocyclic cores, terpenes are the logical choice. However, for targets requiring a polar, conformationally constrained amino alcohol scaffold, the featured tetrahydrofuran building block represents a superior and highly strategic option for the modern synthetic chemist. The continuous development of novel synthetic methods, including organocatalysis, will undoubtedly expand the toolkit of available building blocks, further empowering the synthesis of complex and impactful molecules.[21][22][23][24]
References
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Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews. [Link]
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Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]
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Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed. [Link]
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Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Semantic Scholar. [Link]
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2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate. [Link]
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tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. PubChem. [Link]
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Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]
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Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. PMC - NIH. [Link]
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Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. [Link]
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Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]
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Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
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Pharmacological activity of furan derivatives. World of Chemicals. [Link]
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Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry - ACS Publications. [Link]
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Chiral Organocatalysis. SlideShare. [Link]
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Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
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tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. PubChem. [Link]
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Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC - NIH. [Link]
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Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]
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Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies - ThaiJO. [Link]
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A Senior Application Scientist's Guide to tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate: A Strategic Asset in Complex Synthesis
Introduction: The Enduring Importance of the Tetrahydrofuran Scaffold
To the experienced researcher, certain structural motifs appear with remarkable frequency in molecules of high biological and pharmaceutical importance. The substituted tetrahydrofuran (THF) ring is a prime example of such a privileged scaffold.[1] Found in a vast array of natural products and FDA-approved drugs, from lignans to potent antiviral agents, its presence often imparts favorable pharmacokinetic properties and provides a rigid, three-dimensional framework for precise ligand-receptor interactions.[2][3]
This guide focuses on a particularly valuable synthetic building block: tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate . We will move beyond a simple datasheet presentation to provide an in-depth analysis of its strategic advantages in synthesis, supported by comparative data and actionable experimental protocols. Our objective is to illustrate not just how this reagent is used, but why it represents a superior choice in many synthetic campaigns, particularly in the realm of drug discovery and development.
The Strategic Value: Unpacking the Functionality of this compound
The utility of this molecule lies in the elegant convergence of three key structural features: the tetrahydrofuran core, a hydroxyl group, and a Boc-protected amine, arranged with specific stereochemistry.
Caption: Core structural features of the title compound.
-
The Chiral THF Core: This five-membered ring provides a conformationally constrained scaffold. In drug design, such rigidity is highly desirable as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The trans relationship between the hydroxyl and carbamate groups is a common feature in many bioactive molecules, including highly potent HIV protease inhibitors like Amprenavir and Darunavir, where the THF ring serves as a critical P2 ligand.[4]
-
The Orthogonal Functionality: The molecule presents two key functional groups with distinct chemical reactivities.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is an exceptionally useful amine protecting group. Its primary advantage is its stability under a wide range of conditions, including basic hydrolysis, catalytic hydrogenolysis, and exposure to many nucleophiles.[5] However, it is readily and cleanly cleaved under mild acidic conditions (e.g., trifluoroacetic acid), producing only gaseous byproducts (isobutylene and CO₂).[6] This orthogonality allows for selective manipulation of the hydroxyl group without disturbing the protected amine.
-
The Secondary Hydroxyl Group: This versatile group can act as a nucleophile or be easily converted into an excellent leaving group (e.g., via mesylation or tosylation) for Sₙ2 reactions. It can also be oxidized to a ketone, providing a handle for further C-C bond formation or reductive amination.[7]
-
Comparison with Alternative Synthetic Strategies
The primary advantage of using a pre-functionalized building block like this compound is synthetic efficiency . Let's compare this approach to common alternatives.
Caption: Comparison of synthetic approaches to 3-Amino-4-hydroxy-THF.
Alternative 1: De Novo Synthesis from Acyclic Precursors
A common alternative involves the construction of the THF ring from an open-chain precursor, often via an intramolecular Sₙ2 reaction (e.g., cyclization of a protected amino-diol).[1]
| Feature | This compound | De Novo Synthesis (e.g., Intramolecular Cyclization) |
| Step Economy | Excellent. The core is pre-formed. | Poor. Requires multiple steps to set up stereocenters and cyclization precursor. |
| Stereocontrol | Absolute. Derived from a chiral pool or asymmetric synthesis, providing high enantiopurity. | Challenging. Requires robust asymmetric reactions (e.g., Sharpless dihydroxylation) or chiral resolution, risking erosion of stereopurity. |
| Predictability | High. Well-defined functional handles for subsequent reactions. | Moderate. Cyclization reactions can sometimes lead to mixtures of regio- or stereoisomers. |
| Cost-per-Gram | Higher initial cost for the building block. | Lower cost for basic starting materials, but overall cost increases with labor, solvents, and purification over multiple steps. |
Expert Insight: While de novo synthesis offers flexibility for creating unusual substitution patterns, the time and resources invested in developing and optimizing a multi-step asymmetric sequence often outweigh the initial cost of a specialized building block. For drug development campaigns requiring rapid synthesis of analogues, the building block approach is almost always superior.
Alternative 2: Derivatization from Other Chiral Pool Sources
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, carbohydrates, and terpenes.[8][9] It is possible to synthesize the 3-amino-4-hydroxy-THF scaffold from sources like D-serine or tartaric acid.
| Feature | This compound | Synthesis from Other Chiral Pool Sources (e.g., Serine) |
| Synthetic Convergence | High. The core scaffold is ready for diversification. | Low. The chiral source requires significant functional group interconversion and C-C bond formation to build the target scaffold. |
| Versatility | Both enantiomers and diastereomers are often commercially available, providing access to a full stereochemical matrix. | Limited by the inherent stereochemistry of the starting material. Accessing the opposite enantiomer may require starting from a more expensive or less available chiral source. |
| Scalability | Generally good, as it is a well-defined intermediate. | Can be challenging due to the number of steps and potential for problematic intermediates. |
Expert Insight: Using a building block that is structurally closer to the final target minimizes the number of "scaffold-building" steps and maximizes the number of "diversification" steps. This is a core principle of efficient library synthesis in medicinal chemistry.
Experimental Protocols and Data
The true value of this reagent is demonstrated in its application. Below are validated protocols for key transformations.
Protocol 1: Oxidation of the Hydroxyl Group to a Ketone
This protocol provides a key intermediate for subsequent nucleophilic additions or reductive aminations.
Reaction Scheme: (this compound) + [Oxidant] → (tert-Butyl (4-oxotetrahydrofuran-3-yl)carbamate)
Caption: Workflow for Dess-Martin Oxidation.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, cool the flask to 0 °C.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until both layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the desired ketone.
Supporting Data (Representative):
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Dess-Martin Periodinane | DCM | 0 to RT | >90% | Mild, reliable, avoids heavy metals. |
| Swern Oxidation | DCM | -78 to RT | >85% | Requires cryogenic temperatures and careful handling of reagents. |
| PCC | DCM | RT | 75-85% | Chromium-based, less desirable due to toxicity. |
Protocol 2: Boc Deprotection to Reveal the Free Amine
This is a fundamental step to enable subsequent functionalization at the nitrogen atom.
Reaction Scheme: (this compound) + [Acid] → (3-Aminotetrahydrofuran-4-ol)
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the solution at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2x) to ensure complete removal of residual TFA.
-
The resulting amine TFA salt is often used directly in the next step or can be neutralized by careful addition of a base (e.g., saturated NaHCO₃) and extracted.
Expert Insight (Trustworthiness): The protocol is self-validating. Complete consumption of the starting material is easily visualized by TLC (the product amine salt will be highly polar and often remain at the baseline). The generation of gas (isobutylene) upon acid addition is a clear indicator the reaction is proceeding.
Conclusion: A Versatile and Efficient Tool for Modern Synthesis
In the demanding landscape of pharmaceutical and materials science research, efficiency is paramount. This compound represents more than just another chemical reagent; it is a strategic tool that embodies the principles of modern synthetic chemistry. Its key advantages are:
-
Accelerated Timelines: By providing a pre-formed, stereochemically defined core, it significantly reduces the number of synthetic steps compared to de novo approaches.
-
Guaranteed Stereochemical Integrity: It circumvents the challenges associated with developing and controlling asymmetric reactions, delivering high enantiopurity directly.
-
Orthogonal Reactivity: The acid-labile Boc group and the versatile hydroxyl group allow for predictable and selective chemical manipulations, simplifying complex synthetic routes.
For researchers and drug development professionals, incorporating this building block into a synthetic plan is a direct investment in speed, reliability, and predictability, enabling a more rapid and effective exploration of chemical space.
References
-
ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.[Link][2]
-
PubMed Central (PMC). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.[Link][8]
-
ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities.[Link][3]
-
PubMed Central (PMC). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.[Link][4]
-
PubMed Central (PMC). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.[Link][1]
-
MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis.[Link][9]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link][6]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.[Link][5]
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A Comparative Guide to Alternative Protecting Groups for 3-Aminotetrahydrofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of bifunctional molecules like 3-aminotetrahydrofuran-4-ol is a common challenge in medicinal chemistry and drug development. The presence of both a nucleophilic amine and a hydroxyl group necessitates a carefully considered protection strategy to achieve desired chemical transformations on either moiety without unintended side reactions. This guide provides an in-depth comparison of alternative protecting groups, focusing on orthogonal strategies that allow for the selective deprotection of one group while the other remains intact. We will explore the nuances of chemoselectivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic routes.
The Challenge: Chemoselective Protection of a 1,2-Aminoalcohol
3-Aminotetrahydrofuran-4-ol presents the classic challenge of differentiating between two nucleophilic centers: a primary amine and a secondary alcohol. The inherent nucleophilicity of the amine generally allows for its selective protection in the presence of the alcohol.[1] However, achieving the reverse—selective protection of the alcohol—or implementing an orthogonal strategy requires a more nuanced approach. The ideal protecting group strategy should offer:
-
High Chemoselectivity: Preferential reaction with one functional group over the other.
-
Robust Stability: The protecting group must withstand a variety of reaction conditions planned for subsequent steps.[2]
-
Orthogonality: The ability to remove one protecting group under conditions that do not affect the other.[3][4]
-
Mild and Efficient Introduction and Removal: The protection and deprotection steps should proceed in high yields with minimal side products.[2][5]
Strategic Approaches to Protection
Two primary strategies can be employed for the protection of 3-aminotetrahydrofuran-4-ol:
-
Amine-First Protection: Capitalizing on the higher nucleophilicity of the amine, this is often the most straightforward approach.
-
Orthogonal Protection: A more versatile strategy that allows for the selective deprotection and subsequent reaction of either the amine or the alcohol.
The following diagram illustrates the general decision-making process for selecting a protection strategy.
Sources
A Comparative Guide to the Biological Activity of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate Analogs
Introduction: Deconstructing a Privileged Scaffold
In the landscape of modern drug discovery, the assembly of molecular scaffolds that offer both precise stereochemical control and versatile biological activity is paramount. The tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate structure represents a compelling intersection of two pharmacologically significant motifs: the tetrahydrofuran (THF) ring and the carbamate functional group. The THF ring is a cornerstone of numerous natural products and synthetic drugs, prized for its ability to form key hydrogen bonds and orient substituents in a defined three-dimensional space. Its incorporation into HIV protease inhibitors, for instance, has proven critical for achieving high-potency antiviral activity. The carbamate group, often utilized as a stable and reactive "amide-ester" hybrid, is a frequent component in a wide array of therapeutic agents, from anticancer to antimicrobial drugs, contributing to both pharmacokinetic properties and target engagement.
This guide provides a comparative analysis of the potential biological activities of analogs based on this core scaffold. Due to the limited publicly available data on the title compound itself, this analysis synthesizes findings from structurally related analogs to project its therapeutic potential. We will delve into the rationale behind synthetic strategies, compare the performance of analogs in antiviral and anticancer assays, and provide detailed, field-tested protocols for researchers to validate these activities in their own laboratories.
Section 1: Synthesis of the Core Scaffold and its Analogs
The synthesis of chiral substituted tetrahydrofurans is a non-trivial challenge that dictates the accessibility and diversity of potential drug candidates. The choice of synthetic route is a critical decision, balancing stereocontrol, yield, and scalability.
A common and efficient method for the formation of the carbamate moiety itself is the direct reaction of an alcohol with an isocyanate or, more conveniently, with sodium cyanate in the presence of an acid like trifluoroacetic acid. This one-step procedure is substantially simpler and safer than older, multi-step methods that might involve hazardous reagents like phosgene[1].
However, the primary challenge lies in the stereoselective synthesis of the substituted amino-alcohol THF backbone. This often requires a multi-step approach starting from chiral precursors or employing asymmetric reactions to install the desired stereocenters. A representative, albeit complex, strategy can be adapted from methods used for similar chiral amino alcohols, involving steps like ring-closure, alkylation, reduction, and finally, protection of the amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate[2]. The Boc group is strategically employed here not only to facilitate purification and handling but also because its presence can modulate the biological activity of the final compound.
Section 2: Comparative Analysis of Potential Biological Activities
The biological potential of this scaffold is best understood by examining the performance of its analogs in two key therapeutic areas: antiviral and anticancer applications.
Antiviral Activity: A Legacy in Protease Inhibition
The tetrahydrofuran ring is a well-established P2 ligand in the design of potent HIV protease inhibitors. This is because the oxygen atom within the THF ring can form critical hydrogen-bonding interactions with the enzyme's backbone, an interaction that is lost if replaced by a simple carbon atom. This structural insight explains the significant difference in activity observed between THF-containing inhibitors and their carbocyclic analogs.
A study by Ghosh et al. provides compelling quantitative data on this relationship. Their work on a series of novel protease inhibitors demonstrates the profound impact of the THF moiety[3].
Table 1: Comparative Antiviral Activity of Tetrahydrofuran-Based Protease Inhibitor Analogs
| Compound ID | Key Structural Feature | Target | Ki (nM) | EC50 (nM) | Reference |
|---|---|---|---|---|---|
| 10 | Fused Cyclopentane-THF (Cp-THF) | HIV Protease | 0.14 | 8 | [3] |
| 11 | Carbocyclic Analog of 10 (THF Oxygen replaced by CH2) | HIV Protease | 5.3 | >1000 | [3] |
| 13 | Bis-THF Ligand | HIV Protease | 0.014 | 1.4 | [3] |
| 14 | (R)-methoxy substituted Bis-THF | HIV Protease | 0.0029 | 2.4 | [3] |
| 15 | (S)-methoxy substituted Bis-THF | HIV Protease | 0.035 | 55 |[3] |
Ki (Inhibition constant) measures the binding affinity to the enzyme; a lower value indicates stronger binding. EC50 (Half maximal effective concentration) measures the concentration needed to inhibit viral replication by 50% in cell culture; a lower value indicates higher potency.
The data unequivocally demonstrates that replacing the THF oxygen with a methylene group (Compound 11 vs. 10 ) results in a catastrophic loss of antiviral activity, with the EC50 value increasing over 125-fold. Furthermore, stereospecific substitutions on the THF ring itself (Compound 14 vs. 15 ) can modulate potency by an order of magnitude, underscoring the importance of precise spatial orientation for optimal target engagement.
Anticancer Activity: A Question of Context
The anticancer potential of THF-containing compounds is more varied and highly dependent on the overall molecular structure. While some analogs show promise, the THF ring does not guarantee activity and can even be detrimental compared to other heterocyclic systems.
For example, a study on analogs of the potent natural anticancer product FR901464, which contains a tetrahydropyran ring, revealed that substituting it with a tetrahydrofuran ring led to a significant drop in efficacy[4].
Table 2: Comparative Anticancer Activity of Tetrahydrofuran-Containing Analogs
| Compound Class/ID | Cell Line | Activity Metric | Value (µM) | Key Finding | Reference |
|---|---|---|---|---|---|
| FR901464 Analog | HCT116 | GI50 | ~0.001 | Tetrahydropyran core is highly potent. | [4] |
| THF Analog of FR901464 | HCT116 | GI50 | ~1.0 | THF analog is ~1000x less potent. | [4] |
| Tetrahydrocurcumin-Triazole | HeLa | IC50 | 4.49 - >200 | Activity is highly dependent on other substituents. | [5] |
| Benzofuran-Chalcone | HeLa | IC50 | 3.18 - >50 | Heterocyclic chalcones show variable potency. |[6] |
GI50 (Growth Inhibition 50) is the concentration that causes 50% inhibition of cell growth. IC50 (Half maximal inhibitory concentration) in this context measures the concentration that kills 50% of cells.
This comparison highlights a critical principle in drug design: a privileged scaffold in one context (e.g., THF in HIV protease inhibitors) may not be optimal in another. In the case of FR901464 analogs, the geometry of the six-membered tetrahydropyran ring appears essential for correctly positioning the reactive epoxide "warhead" to bind its spliceosome target, a task the five-membered THF ring performs poorly[4]. Nevertheless, other THF-containing compounds, such as certain tetrahydrocurcumin derivatives, do exhibit cytotoxic activity, indicating that the scaffold can be compatible with anticancer effects when integrated into a suitable molecular framework[5].
Section 3: Mechanistic Insights & Signaling Pathways
To understand why these analogs exhibit biological activity, we must visualize their interaction with cellular machinery.
Mechanism of Protease Inhibition
Viral proteases are essential enzymes that cleave large viral polyproteins into functional individual proteins required for viral replication. Inhibitors based on the this compound scaffold are hypothesized to act as competitive inhibitors, mimicking the natural substrate to block the enzyme's active site.
Caption: Generalized viral life cycle showing protease-mediated polyprotein cleavage and its inhibition.
Potential Anticancer Mechanism: Induction of Apoptosis
For analogs demonstrating cytotoxicity, a common mechanism is the induction of programmed cell death, or apoptosis. Related natural products containing THF rings, such as Annonaceous acetogenins, are known to trigger apoptosis by inducing stress in the endoplasmic reticulum (ER), which activates a cascade of signaling proteins leading to cell death.
Caption: Simplified signaling pathway for apoptosis induced by ER stress.
Section 4: Experimental Protocols for Evaluation
Objective comparison requires robust and reproducible experimental methods. The following protocols are standard in the field for assessing anticancer and antiviral activity.
Workflow for In Vitro Biological Activity Screening
The overall process for screening a new compound involves determining its toxicity to host cells (cytotoxicity) and its efficacy against the disease model (e.g., cancer cell growth or viral replication) in parallel.
Caption: Experimental workflow for determining compound cytotoxicity (CC50) and efficacy (IC50).
Protocol 1: Anticancer Activity via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the test compound analogs in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time is a critical parameter and should be optimized for the specific cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Antiviral Activity via Cytopathic Effect (CPE) Reduction Assay
This assay is used for viruses that cause visible damage (cytopathic effect) to host cells. The antiviral activity of a compound is measured by its ability to protect cells from virus-induced CPE.
Methodology:
-
Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and grow to confluence.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in infection medium (low serum). Prepare a viral stock at a concentration known to cause ~90-100% CPE within 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01).
-
Infection and Treatment: Remove the growth medium from the cells. Add the virus inoculum to all wells except the cell-only controls. After a 1-hour adsorption period, remove the inoculum and add 100 µL of the compound dilutions. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2, or until ~90% CPE is observed in the virus control wells.
-
CPE Quantification: The extent of CPE can be scored visually by microscopy. For a quantitative measure, a cell viability assay (such as the MTT assay described above or a neutral red uptake assay) is performed.
-
Analysis: Calculate the percentage of cell protection for each compound concentration using the formula: [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100. Plot the protection percentage against the log of the compound concentration to determine the EC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of its analogs strongly suggests a high potential for antiviral activity, particularly as protease inhibitors, where the THF ring is a critical pharmacophore. The anticancer potential is more context-dependent and requires careful molecular design to ensure the THF moiety contributes constructively to target binding.
Future research should focus on the stereoselective synthesis of a library of analogs with diverse substitutions on both the THF ring and the carbamate nitrogen. Screening these libraries against panels of viral proteases and cancer cell lines, using the robust protocols outlined in this guide, will be essential to elucidate detailed structure-activity relationships and identify lead candidates for further preclinical development.
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The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. We will dissect the core scaffold, explore rational modifications, and outline the experimental and computational workflows necessary to transform this promising chemical starting point into a potent and selective lead compound. By integrating established medicinal chemistry principles with practical experimental design, this document serves as a comprehensive resource for teams engaged in modern drug discovery.
The Strategic Value of the Tetrahydrofuran-Carbamate Scaffold
The selection of a core scaffold is a critical decision in any drug discovery campaign. The this compound structure presents a compelling starting point due to the proven pharmacological relevance of its constituent parts.
-
The Tetrahydrofuran (THF) Ring: The THF moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs like the antiviral Darunavir and the antihypertensive Terazosin.[1][2] Its five-membered cyclic ether structure offers a rigid, three-dimensional framework that can effectively orient key functional groups for optimal interaction with biological targets.[1][3] This pre-organization reduces the entropic penalty upon binding, often leading to enhanced potency.
-
The Carbamate Group: Far from being a simple protecting group, the carbamate functional group (-O-CO-N-) is a versatile pharmacophore in its own right.[4] It can act as a bioisostere for amide or ester groups, participate in crucial hydrogen bonding interactions, and modulate physicochemical properties like solubility and metabolic stability.[5] Furthermore, carbamates are frequently employed in prodrug strategies to improve a drug's pharmacokinetic profile.[5] The tert-butoxycarbonyl (Boc) group in the parent structure provides a stable, well-defined starting point for synthetic elaboration.[6]
The combination of the rigid THF core with the versatile carbamate and a strategically placed hydroxyl group creates a scaffold ripe for systematic SAR exploration, enabling precise tuning of biological activity, selectivity, and drug-like properties.
Caption: Key modification points on the core scaffold.
Designing the SAR Campaign: A Logic-Driven Workflow
A successful SAR study is not a random walk through chemical space but a systematic investigation guided by clear hypotheses. The workflow involves iterative cycles of compound design, synthesis, biological testing, and data analysis to build a coherent understanding of how structural changes impact biological activity.[7]
Caption: The iterative workflow of a Structure-Activity Relationship study.
Synthetic Strategies for Derivative Generation
To probe the SAR, a library of analogs must be synthesized. The chemistry should be robust and versatile to allow for diverse modifications. Key synthetic transformations include:
-
Modification of the 4-Hydroxyl Group:
-
Etherification: Williamson ether synthesis (e.g., using NaH and an alkyl halide) to probe the effect of steric bulk and hydrogen bond acceptor capacity.
-
Esterification: Acylation (e.g., with an acyl chloride or anhydride) to introduce different electronic and steric features.
-
Substitution: Conversion of the alcohol to a leaving group followed by nucleophilic substitution to introduce amines, azides, or other functionalities.
-
-
Modification of the Carbamate:
-
N-Alkylation/Arylation: While challenging on a Boc-carbamate, deprotection to the primary amine followed by reaction with different chloroformates or isocyanates allows for wide variation of the R² group.
-
Boc Replacement: Total synthesis routes can incorporate alternative carbamates from the outset.
-
-
Stereochemical Control: The relative and absolute stereochemistry at the C3 and C4 positions is paramount. Enantioselective synthesis or chiral separation is essential to evaluate each stereoisomer independently, as biological targets are chiral and will interact differently with each enantiomer.[6]
Essential Experimental Protocols
The quality of SAR data is directly dependent on the rigor of the biological assays.[8] A tiered screening cascade is the most efficient approach.
Protocol: A General Enzyme Inhibition Assay (e.g., for Proteases or Esterases)
This protocol provides a template for determining the inhibitory potency (IC₅₀) of synthesized derivatives against a purified enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Enzyme Stock: Dilute the purified enzyme in assay buffer to a working concentration (e.g., 2X the final concentration).
-
Substrate Stock: Prepare a stock of a fluorogenic or chromogenic substrate in a suitable solvent (e.g., DMSO), then dilute in assay buffer to a working concentration (e.g., 2X final concentration, typically at or below the Kₘ).
-
Compound Plates: Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps across an 11-point curve.
-
-
Assay Procedure (384-well plate format):
-
Dispense 50 nL of compound solution from the compound plate into the assay plate using an acoustic dispenser.
-
Add 5 µL of the 2X enzyme solution to all wells. Mix and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution.
-
Immediately transfer the plate to a plate reader and monitor the change in fluorescence or absorbance over time (kinetic read).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data using high (enzyme + substrate + DMSO) and low (substrate only) controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_low) / (Rate_high - Rate_low)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]
-
Comparative SAR Analysis: Dissecting the Scaffold
To illustrate the process, we present a comparative analysis based on hypothetical but mechanistically plausible data for a series of derivatives targeting a hypothetical enzyme. This data is structured to highlight key SAR principles.
| Compound | Modification (Relative to Parent) | IC₅₀ (µM) | Selectivity vs. Target B (Fold) | Key SAR Observation |
| Parent-1 | (3S,4R)-OH, Boc-carbamate | 15.2 | 5 | Baseline activity. Stereochemistry is defined. |
| Cmpd-2 | (3R,4S)-OH (Enantiomer of Parent) | > 100 | - | Stereochemistry is critical for activity. |
| Cmpd-3 | (3S,4R)-OCH₃ (Methyl ether) | 8.5 | 10 | Replacing H-bond donor with an acceptor is tolerated and slightly improves potency. Suggests the OH is not a critical donor. |
| Cmpd-4 | (3S,4R)-F (Deoxyfluorination) | 45.1 | 3 | Removal of H-bonding capability significantly reduces potency. |
| Cmpd-5 | (3S,4R)-NH₂ (Amine) | 2.1 | 25 | Introduction of a basic amine as an H-bond donor/acceptor dramatically increases potency. Potential for a key salt-bridge interaction. |
| Cmpd-6 | Carbamate: N-Cyclohexyl | 10.8 | 8 | Replacing t-butyl with a similarly sized cyclohexyl group has a minor effect. Pocket appears tolerant to bulky lipophilic groups. |
| Cmpd-7 | Carbamate: N-Phenyl | 25.6 | 4 | A flat aromatic ring is less favorable than a bulky alkyl group, suggesting a non-planar binding pocket for this moiety. |
| Cmpd-8 | Carbamate: N-H (Deprotected) | > 100 | - | The bulky group on the carbamate is essential for activity, likely filling a hydrophobic pocket. |
Analysis of Key Relationships:
-
The Primacy of Stereochemistry: The stark difference between Parent-1 and its enantiomer Cmpd-2 underscores a fundamental principle: biological targets are chiral. The (3S,4R) configuration correctly orients the hydroxyl and carbamate groups for productive binding, while the (3R,4S) configuration does not. All further optimization must retain the active stereochemical arrangement.
-
Probing the 4-Position: The modifications at C4 provide valuable insight into the target's binding pocket. The drop in activity for Cmpd-4 confirms the importance of a hydrogen-bonding group at this position. The slight improvement with the methyl ether (Cmpd-3 ) suggests the oxygen atom acts primarily as a hydrogen bond acceptor. The dramatic potency increase with the amine (Cmpd-5 ) is a breakthrough finding, indicating the presence of a nearby acidic residue (e.g., Asp or Glu) in the target, allowing for a powerful ionic interaction.
-
The Role of the Carbamate Substituent: The data for compounds Cmpd-6 , Cmpd-7 , and Cmpd-8 clearly define a requirement for a bulky, lipophilic group on the carbamate nitrogen. The poor activity of the deprotected amine (Cmpd-8 ) and the preference for a non-aromatic group (Cmpd-6 vs. Cmpd-7 ) suggest this group fits into a well-defined hydrophobic pocket that is sensitive to the substituent's shape and electronics.
Integrating Computational Chemistry for Predictive Design
SAR data provides the "what"; computational modeling helps explain the "why" and predict the "what next." By integrating computational chemistry, the drug discovery process can be accelerated and de-risked.[7][9]
Caption: Feedback loop between experimental SAR and computational modeling.
-
Molecular Docking: The experimental results, particularly the high potency of the amino-derivative Cmpd-5 , can be used to build a robust docking model. Docking this compound into a homology model or crystal structure of the target can visualize the putative salt-bridge interaction and the fit of the Boc group into the hydrophobic pocket.[10]
-
Quantitative SAR (QSAR): As the dataset grows, QSAR models can be developed to correlate physicochemical properties (e.g., logP, molecular weight, electronic properties) with biological activity, leading to predictive models for virtual screening.[7]
Conclusion and Future Directions
This guide establishes a comprehensive framework for exploring the structure-activity relationships of this compound derivatives. Our hypothetical comparative analysis demonstrates how systematic modification of the core scaffold can yield critical insights into target binding and guide rational drug design.
The key takeaways are:
-
The (3S,4R) stereochemistry is essential for activity.
-
A hydrogen bond acceptor at the C4 position is required, with a basic amine providing a significant potency enhancement.
-
A bulky, non-aromatic lipophilic group on the carbamate is necessary to occupy a hydrophobic pocket.
Future efforts should focus on exploring a wider range of basic functionalities at the C4 position and optimizing the size, shape, and physicochemical properties of the carbamate substituent to further enhance potency, selectivity, and pharmacokinetic properties. This structured, iterative approach provides the surest path from a promising chemical scaffold to a viable drug candidate.
References
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]
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Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Retrieved from [Link]
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R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. Retrieved from [Link]
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National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]
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ResearchGate. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. Retrieved from [Link]
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Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 985-1003. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Knez, D., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Molecules, 27(15), 4930. Retrieved from [Link]
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ResearchGate. (2025). Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. ResearchGate. Retrieved from [Link]
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Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2473-2483. Retrieved from [Link]
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Kos, J., et al. (2020). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 25(18), 4235. Retrieved from [Link]
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Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(5), 541-553. Retrieved from [Link]
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Moreno-Sanz, G., et al. (2014). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 57(13), 5647-5660. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely procedural tasks but integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate (CAS No. 185149-55-3), ensuring the protection of laboratory personnel and compliance with regulatory standards.
The procedures outlined herein are grounded in the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] Adherence to these protocols is essential for maintaining a culture of safety and responsibility within the laboratory.
Section 1: Hazard Assessment and Pre-Disposal Considerations
Before handling any chemical for disposal, a thorough understanding of its potential hazards is crucial. This informs the necessary precautions and dictates the appropriate disposal pathway.
1.1 Compound Identification
-
Chemical Name: this compound
-
CAS Number: 185149-55-3
-
Molecular Formula: C9H17NO4
-
Appearance: Off-white to white solid[4]
1.2 Hazard Profile
-
Acute Toxicity (Oral): May be harmful if swallowed.[5]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[5]
During handling and disposal, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[4]
1.3 Waste Minimization
The most effective disposal strategy begins with waste minimization. Laboratories should implement practices to reduce the generation of chemical waste, such as ordering appropriate quantities for planned experiments and avoiding the preparation of excessive stock solutions.
Section 2: Personal Protective Equipment (PPE) Protocol
To mitigate the risks identified, all personnel handling this compound for disposal must adhere to the following PPE requirements. These standards are derived from OSHA regulations and general best practices for handling hazardous chemicals in a laboratory setting.[2][7]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] | Protects eyes from accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect for tears or holes before use. | Prevents skin contact and potential irritation or absorption.[4] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[8][9] A NIOSH-approved respirator may be needed for spills. | Minimizes inhalation of airborne dust, a primary exposure route. |
Section 3: Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[10][11] It must be managed as hazardous chemical waste.
3.1 Waste Segregation: The First Critical Step
Proper segregation is fundamental to safe chemical waste management.[12][13] Incompatible chemicals, if mixed, can lead to dangerous reactions.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) in a dedicated hazardous waste container.
-
Causality: This compound is a carbamate. It must be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[4][5]
3.2 Container Selection and Labeling
The integrity of the waste container is critical for safe storage and transport.[1][14]
-
Action 1: Choose a Compatible Container. Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The original product container is often the best choice if it is in good condition.[10][14] Ensure the container has a secure, screw-top lid to prevent leaks.[14]
-
Action 2: Label the Container. The container must be clearly labeled as soon as the first piece of waste is added. The label must include:
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is a primary requirement of the EPA's RCRA regulations.[1][15]
3.3 On-Site Accumulation and Storage
Waste must be accumulated safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[14][15]
-
Action 1: Keep Containers Closed. The waste container must be kept tightly sealed at all times, except when adding waste.[10] This prevents the release of vapors and protects against spills.
-
Action 2: Use Secondary Containment. Place the primary waste container inside a larger, chemically resistant tub or bin.
-
Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing environmental contamination and personnel exposure.[10][11]
-
Action 3: Store in a Designated Area. The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.[3]
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Disposal workflow from generation to EHS pickup.
3.4 Arranging Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by trained professionals.
-
Action: Once the waste container is full, or if the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Causality: EHS professionals are trained to handle, transport, and dispose of hazardous waste in compliance with all federal, state, and local regulations, ensuring it is done in an environmentally sound manner, often through incineration or other specialized treatments.[11][12][15]
Section 4: Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
4.1 Spill Response
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For a small spill of solid material, and if you are trained to do so, use an appropriate spill kit.
-
Clean-Up: Gently sweep up the solid material to avoid creating dust.[4] Place the spilled material and all cleanup supplies into your hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water) and dispose of the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
4.2 Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[4] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
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-
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Comprehensive Handling Guide: Personal Protective Equipment for tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate. The protocols herein are synthesized from safety data for structurally analogous compounds to provide a robust and conservative safety margin, ensuring both personal protection and data integrity.
Hazard Assessment and Risk Profile
Understanding the "why" behind a safety protocol is critical. The molecular structure of this compound—featuring a carbamate group and a tetrahydrofuran backbone—informs our risk assessment. While specific toxicological data for this exact molecule is limited, analysis of related structures provides a clear and reliable hazard profile.
-
Primary Hazards : Based on data from analogous compounds like tert-Butyl (4-hydroxybutyl)carbamate, the primary hazards are identified as:
-
Compound Class Hazards : Carbamates as a class can potentially affect the nervous system, and some are suspected of causing cancer.[3][4][5] Therefore, minimizing exposure is paramount.
-
Physical Form and Exposure Routes : This compound is typically a solid, making the primary routes of accidental exposure the inhalation of dust, direct skin contact, and eye contact from airborne particles.[6]
Given these factors, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. This protocol is designed to create a complete barrier against the identified hazards.
Eye and Face Protection
-
What to Wear : At a minimum, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
-
The Causality : Standard safety glasses are insufficient. The dust and fine particulates generated when handling the solid compound can easily bypass the sides of regular glasses. Goggles form a seal around the eyes, providing complete protection against airborne particles and preventing serious eye irritation.[1] For tasks with a significant splash potential (e.g., dissolving large quantities), a full-face shield should be worn in addition to safety goggles.[4]
Hand Protection
-
What to Wear : Wear appropriate chemical-resistant gloves, such as nitrile or neoprene, ensuring they are inspected for tears or holes before each use.[4][7]
-
The Causality : The compound is a known skin irritant.[1] Direct contact can lead to irritation or dermatitis. Gloves provide the primary barrier. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste stream. Always wash hands and forearms thoroughly with soap and water after glove removal.[8]
Body Protection
-
What to Wear : A clean, buttoned laboratory coat is required for all handling activities. For larger scale operations, chemical-resistant coveralls should be considered.[3][4]
-
The Causality : A lab coat protects street clothes and underlying skin from contamination by dust or minor spills. Contaminated clothing must be removed immediately and laundered separately before reuse to prevent secondary exposure.[1][9]
Respiratory Protection
-
When to Wear : Respiratory protection is mandatory when handling the solid compound outside of a certified chemical fume hood, particularly during weight measurement or any activity that could generate dust.[3]
-
What to Wear : A NIOSH/MSHA-approved air-purifying respirator equipped with an organic vapor cartridge and a P3 particulate filter is recommended.[3][4]
-
The Causality : Inhalation is a primary exposure route that can cause respiratory tract irritation.[1] The fine particles of the compound can become airborne and are easily inhaled. A respirator ensures that these particles are filtered out, protecting the respiratory system. All personnel requiring a respirator must be properly fit-tested as per OSHA guidelines.
Operational Guide: From Preparation to Disposal
Safe handling is a systematic process. Follow these steps to ensure a controlled and secure environment.
Pre-Handling Checklist & Workspace Setup
-
Verify Ventilation : Confirm that your workspace, preferably a chemical fume hood, is operational and has a certified face velocity.[10]
-
Assemble PPE : Don all required PPE (lab coat, gloves, goggles) before approaching the chemical storage area. Keep your respirator ready if needed.
-
Prepare Surfaces : Cover the work surface with absorbent, disposable bench paper.
-
Ready for Spills : Ensure a chemical spill kit is accessible.
-
Designate Waste : Prepare clearly labeled, sealed containers for solid chemical waste and contaminated disposable items (e.g., gloves, weighing paper, bench paper).
Step-by-Step Handling Protocol
-
Transport : Keep the chemical container tightly sealed during transport from storage to the work area.
-
Weighing : Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain dust. Use anti-static weigh boats or paper.
-
Transfer & Dissolution : Use a spatula to carefully transfer the solid. When adding to a solvent, do so slowly to avoid splashing. If the process generates aerosols or fumes, it must be performed in a fume hood.
-
Post-Handling : Once the task is complete, decontaminate the spatula and any reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinse as hazardous waste. Wipe down the work surface.
-
Doffing PPE : Remove PPE in the correct order: gloves first, followed by the lab coat (turning it inside out), and finally, eye protection. Wash hands immediately.
Spill and Disposal Plan
-
Small Spills : For small powder spills, do not use a dry brush. Gently cover the spill with damp absorbent paper to avoid raising dust, then carefully sweep the material into a designated hazardous waste container.[3] Clean the area with a suitable solvent.
-
Waste Disposal : All chemical waste and contaminated disposables (gloves, paper towels, etc.) must be placed in a sealed, clearly labeled hazardous waste container.[1] Never dispose of this chemical down the drain.[6] Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures, as local regulations must be followed.[11]
At-a-Glance PPE Summary & Decision Workflow
To simplify operational choices, the following table and workflow diagram summarize the necessary PPE for distinct handling scenarios.
Table 1: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Retrieving from Storage | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Required (NIOSH-approved respirator) |
| Preparing Solutions in Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required (if hood is certified) |
| Reaction Monitoring/Sampling | Safety Goggles | Nitrile Gloves | Lab Coat | Assess for aerosol/vapor generation |
| Spill Cleanup (Solid) | Safety Goggles, Face Shield | Nitrile Gloves (double-glove) | Lab Coat/Coveralls | Required (NIOSH-approved respirator) |
| Waste Packaging | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
Diagram 1: PPE Selection Workflow This workflow provides a logical pathway for determining the appropriate level of PPE based on the specific task being performed.
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
- MedChemExpress. (2025, August 15). tert-Butyl (4-hydroxybutyl)carbamate-SDS.
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - tert-Butyl carbamate.
- Cayman Chemical. (2023, March 16). Safety Data Sheet - 3,4-MDMA tert-butyl Carbamate.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate.
- AK Scientific, Inc. (n.d.). Tert-Butyl (cis-4-methoxypyrrolidin-3-yl)carbamate Safety Data Sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Tetrahydrofuran, stabilized with BHT.
- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.
- NanoAmor. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- BOC Sciences. (n.d.). MSDS of tert-butyl N-(furan-3-yl)carbamate.
- PubMed. (n.d.). Respiratory failure of acute organophosphate and carbamate poisoning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
